Technical Documentation Center

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one
  • CAS: 244263-45-4

Core Science & Biosynthesis

Foundational

"1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one Introduction 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a functionalized ketone derivative built upon a chlorinated pyri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Introduction

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a functionalized ketone derivative built upon a chlorinated pyridine scaffold. Pyridyl ketones are a class of compounds of significant interest in medicinal chemistry and agrochemical research, often serving as key intermediates or building blocks for more complex, biologically active molecules. The presence of a chlorine atom on the pyridine ring provides a handle for further synthetic modifications, such as cross-coupling reactions, while the isobutyryl group introduces specific steric and electronic properties.

This guide provides a comprehensive overview of viable synthetic pathways for the preparation of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, designed for researchers and professionals in organic synthesis and drug development. We will explore two primary, robust strategies: a Friedel-Crafts acylation approach and a pathway utilizing an organometallic Grignard reagent. The discussion for each pathway will encompass the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, reflecting field-proven insights.

Overview of Primary Synthetic Strategies

The synthesis of the target molecule can be approached through two classical and reliable carbon-carbon bond-forming reactions. The choice between these pathways may depend on starting material availability, scalability, and tolerance to specific functional groups in more complex analogues.

  • Pathway 1: Friedel-Crafts Acylation. This method involves the direct acylation of the 2-chloropyridine ring with an appropriate acylating agent, such as isobutyryl chloride, in the presence of a Lewis acid catalyst. It is a direct and powerful method for forming aryl ketones.[1]

  • Pathway 2: Grignard Reagent Addition to an Acyl Chloride. This organometallic route involves the reaction of a pre-formed Grignard reagent (isopropylmagnesium halide) with a suitable electrophile, 6-chloronicotinoyl chloride. This pathway offers high yields and is particularly useful when the aromatic substrate is not amenable to direct acylation.[2]

The logical workflow for these competing strategies is outlined below.

cluster_0 Synthetic Strategies start Target: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one path1 Pathway 1: Friedel-Crafts Acylation start->path1 path2 Pathway 2: Grignard Reagent Addition start->path2

Caption: Overview of the two primary synthetic strategies.

Pathway 1: Friedel-Crafts Acylation of 2-Chloropyridine

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the synthesis of ketones.[3] In this pathway, 2-chloropyridine is reacted with isobutyryl chloride using a strong Lewis acid, typically aluminum chloride (AlCl₃), as a catalyst. The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich pyridine ring.[4]

Causality and Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution. The chlorine atom at the 6-position and the ring nitrogen are deactivating groups, making the pyridine ring less nucleophilic than benzene. However, acylation is directed primarily to the C3 and C5 positions. The C3 position (para to the chlorine) is generally favored. A critical challenge is the potential for the Lewis acid to coordinate with the basic nitrogen of the pyridine ring, which would further deactivate the ring. Therefore, using a sufficient excess of the AlCl₃ catalyst is often necessary to ensure enough free catalyst is available to activate the acyl chloride.[5]

Experimental Protocol

The following protocol is a representative procedure adapted from standard Friedel-Crafts acylation methodologies.[1]

Step 1: Catalyst Suspension and Complex Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃).

  • Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane, under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 2-chloropyridine to the stirred suspension. A complex between the pyridine and AlCl₃ will form.

  • Allow the mixture to stir at 0 °C for 30 minutes.

Step 2: Acylation

  • To the above mixture, add isobutyryl chloride dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

Step 3: Quenching and Work-up

  • Cool the reaction mixture back to 0 °C.

  • Very carefully and slowly quench the reaction by pouring the mixture onto crushed ice, followed by the cautious addition of 6M hydrochloric acid to hydrolyze the aluminum complexes.

  • Separate the organic layer. Extract the aqueous layer with additional portions of DCM.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

Data Presentation: Reagents and Conditions
Reagent/ParameterMolar Ratio (to 2-Chloropyridine)Notes
2-Chloropyridine1.0 eqStarting material
Isobutyryl Chloride1.1 - 1.2 eqAcylating agent
Aluminum Chloride (AlCl₃)2.5 - 3.0 eqLewis acid catalyst. Excess is crucial.
Solvent-Anhydrous Dichloromethane (DCM)
Temperature0 °C to RefluxInitial cooling is critical for control.
Reaction Time12 - 24 hoursMonitor by TLC/HPLC for completion.
Workflow Visualization

cluster_1 Pathway 1: Friedel-Crafts Acylation Workflow A 1. Add AlCl₃ and DCM to flask under N₂ B 2. Cool to 0°C and add 2-Chloropyridine A->B C 3. Add Isobutyryl Chloride dropwise at 0-5°C B->C D 4. Warm to RT, then reflux for 12-24h C->D E 5. Cool to 0°C and quench with ice/HCl D->E F 6. Aqueous work-up and extraction E->F G 7. Dry and concentrate crude product F->G H 8. Purify by column chromatography G->H

Caption: Step-by-step workflow for the Friedel-Crafts pathway.

Pathway 2: Grignard Reagent Addition to 6-Chloronicotinoyl Chloride

This organometallic approach leverages the high nucleophilicity of a Grignard reagent to attack an activated carboxylic acid derivative. The synthesis is divided into two key stages: the preparation of the acid chloride from the corresponding carboxylic acid, and the subsequent reaction with the Grignard reagent.[6]

Causality and Mechanistic Insights

Stage A: Acid Chloride Formation 6-Chloronicotinic acid is readily converted to the highly reactive 6-chloronicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7] This step transforms the poor hydroxyl leaving group of the carboxylic acid into an excellent chloride leaving group, rendering the carbonyl carbon highly electrophilic.

Stage B: Grignard Reaction The Grignard reagent, isopropylmagnesium bromide, is prepared by reacting isopropyl bromide with magnesium metal in an anhydrous ether solvent.[8] The resulting organometallic species acts as a potent source of the isopropyl carbanion. This nucleophile readily attacks the carbonyl carbon of 6-chloronicotinoyl chloride. The initial tetrahedral intermediate collapses, expelling the chloride ion to form the target ketone. It is critical to control the reaction temperature (typically low) and stoichiometry to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.

Experimental Protocol

Stage A: Synthesis of 6-Chloronicotinoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine 6-chloronicotinic acid and thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride under reduced pressure. The resulting 6-chloronicotinoyl chloride is often used directly in the next step without further purification. A representative procedure yields 243g of the acid chloride from 250g of the acid.[7]

Stage B: Grignard Reaction

  • Grignard Reagent Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a small crystal of iodine (to initiate the reaction).[9] Add anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add a solution of isopropyl bromide in the anhydrous ether dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After addition, stir until most of the magnesium has been consumed.

  • Acylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

  • In a separate flask, dissolve the crude 6-chloronicotinoyl chloride from Stage A in anhydrous THF.

  • Add the solution of the acid chloride dropwise to the cold Grignard reagent suspension. Maintain the temperature at -78 °C throughout the addition.

  • After addition, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quenching and Work-up: Cool the mixture to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as described in Pathway 1.

Data Presentation: Reagents and Conditions
Reagent/ParameterMolar Ratio (to Acid)Notes
Stage A
6-Chloronicotinic Acid1.0 eqStarting material
Thionyl Chloride (SOCl₂)3.0 - 5.0 eqReagent and solvent
TemperatureReflux (~80 °C)
Stage B
6-Chloronicotinoyl Chloride1.0 eqElectrophile
Magnesium Turnings1.1 eqFor Grignard formation
Isopropyl Bromide1.05 eqGrignard precursor
Solvent-Anhydrous THF or Diethyl Ether
Temperature-78 °C to RTLow temperature is critical to prevent over-addition.
Workflow Visualization

cluster_2 Pathway 2: Grignard Reaction Workflow cluster_A Stage A: Acid Chloride Prep cluster_B Stage B: Grignard Reaction A1 1. Reflux 6-Chloronicotinic Acid with SOCl₂ A2 2. Remove excess SOCl₂ under vacuum A1->A2 B3 5. Add Acid Chloride solution dropwise at -78°C A2->B3 B1 3. Prepare Isopropylmagnesium Bromide in anhydrous ether B2 4. Cool Grignard to -78°C B1->B2 B2->B3 B4 6. Quench with aq. NH₄Cl B3->B4 B5 7. Extract and perform aqueous work-up B4->B5 B6 8. Purify by column chromatography B5->B6

Caption: Step-by-step workflow for the Grignard pathway.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product requires rigorous purification and characterization to confirm its identity and purity.

  • Purification: Flash column chromatography on silica gel is the standard method for purifying research-scale quantities of this compound. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Characterization: The structure and purity of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one should be confirmed using a combination of standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons on the pyridine ring and the methine and methyl protons of the isobutyryl group. ¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for the molecular ion [M+H]⁺.

    • Infrared (IR) Spectroscopy: Will show a strong absorption band characteristic of the ketone carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.

Safety and Handling

The synthesis of this compound involves several hazardous materials, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment.

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release HCl and SO₂ gases. Work-up procedures should be performed carefully.

  • Grignard Reagents: Highly flammable and extremely reactive with water and protic solvents. All glassware must be flame-dried, and reactions must be run under an inert atmosphere (nitrogen or argon).

  • Chlorinated Solvents (DCM, 1,2-dichloroethane): Are suspected carcinogens and should be handled with care.

References

  • Shripanavar, C., et al. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5):636-637.

  • University of California, Irvine. Grignard Reaction.

  • Powers, R., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central.

  • De Koning, H., et al. (1998). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews.

  • ChemicalBook. (2023). The Application and Synthesis of 3-Acetylpyridine.

  • Celanese International Corp. (2007). Process for producing high purity ketones by friedel-crafts acylation at low temperature. Google Patents (WO2007044270A1).

  • Louie, J., et al. (2005). A nickel-catalyzed route to pyridines. Journal of the American Chemical Society, 127(14), 5030-1.

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Acetylpyridine from Nicotinic Acid.

  • Li, J., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PubMed Central.

  • BenchChem. In-Depth Technical Guide: 2-(2-Chloropyridin-4-yl)propan-2-ol.

  • Lonza AG. (2006). Process and catalyst for the preparation of acetylpyridines. Google Patents (US7067673B2).

  • Friščić, T., et al. (2018). Mechanochemical routes for the synthesis of acetyl- and bis-(imino)pyridine ligands and organometallics. Dalton Transactions.

  • Moody, C. J., et al. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace.

  • Al-Tel, T. H. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar.

  • BenchChem. Synthesis routes of 6-Chloronicotinoyl chloride.

  • YouTube. (2016). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol.

  • Yamato, T., et al. (2019). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.

Sources

Exploratory

An Important Note on the Subject: "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one"

To our valued audience of researchers, scientists, and drug development professionals: Following a comprehensive and diligent search of scientific literature, chemical databases, and patent repositories, we must report t...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued audience of researchers, scientists, and drug development professionals:

Following a comprehensive and diligent search of scientific literature, chemical databases, and patent repositories, we must report that there is a significant lack of available technical data for the specific compound "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" .

Our extensive search queries for this molecule, including its potential synthesis routes, physicochemical properties, spectral data, and applications, did not yield any specific, verifiable results in peer-reviewed journals or established chemical catalogs. The CAS number initially associated with this query (201738-23-4) was found to be incorrect or not indexed for this structure.

This absence of information suggests that "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" is likely not a well-characterized or commercially available compound. It may represent a novel chemical entity that has not yet been synthesized or reported in accessible scientific literature.

Commitment to Scientific Integrity

In adherence to our core principles of scientific integrity, expertise, and trustworthiness (E-E-A-T), we cannot, in good faith, generate a technical guide on a subject for which there is no authoritative, citable data. To do so would be to engage in speculation and would not meet the rigorous standards required for a scientific whitepaper.

Proposed Alternative Subject

Given the structural motifs present in the requested topic, we have identified a closely related and highly relevant area of research that is well-documented: key chemical intermediates in the synthesis of neonicotinoid insecticides . These compounds, such as the precursors to Imidacloprid and Acetamiprid, share the chloropyridinyl moiety and are of significant interest to the agrochemical and pharmaceutical research communities.

A technical guide on a well-documented precursor, for instance, N-[(6-Chloropyridin-3-yl)methyl]methylamine , a metabolite and synthetic precursor of Acetamiprid, would allow for a thorough and technically accurate discussion of:

  • Verified Physicochemical Properties: Including melting point, boiling point, solubility, and spectroscopic data.

  • Established Synthesis Protocols: With detailed, step-by-step methodologies and explanations of the underlying chemical principles.

  • Known Chemical Reactivity and Derivatization: Exploring its utility as a building block in organic synthesis.

  • Applications in Drug and Pesticide Development: Grounded in published research and patents.

We believe a guide on such a topic would provide immense value and align with the original intent of your request while ensuring that all information is accurate, verifiable, and grounded in authoritative sources.

We stand ready to proceed with a guide on a suitable, data-rich alternative compound.

Foundational

Spectroscopic Blueprint of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic signature of the compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. In the absence of a complete, publicly available dataset for this s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic signature of the compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. In the absence of a complete, publicly available dataset for this specific molecule, this document serves as a predictive blueprint for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will deconstruct the molecule's structure to forecast its spectral characteristics. This guide is designed to be a self-validating system, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to acquire and interpret data for this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a pyridyl ketone derivative. Its structure comprises a 6-chloropyridine ring attached to an isobutyryl group. This combination of an aromatic heterocycle, a carbonyl group, and an isopropyl moiety provides a rich and distinct set of spectroscopic features that are essential for its unambiguous identification and characterization.

Structural Features:

  • 6-Chloropyridine Ring: An aromatic system with three distinct protons and five carbons, influenced by the electronegativity of the nitrogen and chlorine atoms.

  • Ketone Carbonyl Group (C=O): A key functional group with a strong, characteristic IR absorption and a highly deshielded signal in ¹³C NMR.

  • Isopropyl Group [-CH(CH₃)₂]: An aliphatic group with a methine proton and two equivalent methyl groups, leading to characteristic splitting patterns in ¹H NMR.

This guide will now systematically predict the spectral data for each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups like the carbonyl and the chloropyridine ring causing downfield shifts (deshielding).

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.8 - 9.0Doublet (d)1HH-2 (Py)This proton is ortho to the ring nitrogen and meta to the acyl group, placing it in a highly deshielded environment.
~ 8.0 - 8.2Doublet of Doublets (dd)1HH-4 (Py)Positioned ortho to the acyl group and meta to both the nitrogen and chlorine, leading to a significant downfield shift.
~ 7.4 - 7.6Doublet (d)1HH-5 (Py)This proton is ortho to the chlorine atom and experiences the least deshielding among the pyridine protons.
~ 3.5 - 3.8Septet1HCH (isopropyl)The methine proton is adjacent to the electron-withdrawing carbonyl group and is split by the six equivalent methyl protons.
~ 1.2 - 1.4Doublet (d)6HCH₃ (isopropyl)The two methyl groups are equivalent and are split by the single methine proton.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Spectral Width: A sweep width of approximately 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Diagram: ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample (5-10 mg) in CDCl3 with TMS prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Lock, Tune, & Shim acq1->acq2 acq3 Set acquisition parameters (zg30) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate to TMS (0 ppm) proc3->proc4 proc5 Integration & Peak Picking proc4->proc5 final final proc5->final Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom. The chemical shifts are highly dependent on the carbon's hybridization and its electronic environment.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 198 - 202C=O (Ketone)The carbonyl carbon is highly deshielded and typically appears in this downfield region.[1]
~ 155 - 158C-6 (Py)Aromatic carbon bonded to chlorine, deshielded.
~ 150 - 153C-2 (Py)Aromatic carbon adjacent to nitrogen, highly deshielded.
~ 138 - 141C-4 (Py)Aromatic CH carbon, deshielded by the adjacent acyl group.
~ 130 - 133C-3 (Py)Quaternary aromatic carbon attached to the carbonyl group.
~ 124 - 127C-5 (Py)Aromatic CH carbon, least deshielded of the pyridine carbons.
~ 35 - 40CH (isopropyl)Aliphatic methine carbon, shifted downfield by the adjacent carbonyl.
~ 18 - 22CH₃ (isopropyl)Equivalent aliphatic methyl carbons.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of CDCl₃.

  • Instrument Setup: Use a 100 MHz (or corresponding field for the proton frequency) NMR spectrometer, properly shimmed.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Spectral Width: A wide spectral width of ~220-240 ppm.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phase and baseline correction, and reference the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Diagram: ¹³C NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare concentrated sample (20-50 mg) in CDCl3 acq1 Lock & Shim prep1->acq1 acq2 Set acquisition parameters (proton decoupled) acq1->acq2 acq3 Acquire FID (Increased scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to Solvent (CDCl3 @ 77.16 ppm) proc2->proc3 final final proc3->final Final Spectrum

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is exceptionally useful for identifying functional groups.

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~ 3100-3000C-H StretchAromatic (Pyridine)Medium-Weak
~ 2975-2850C-H StretchAliphatic (Isopropyl)Medium
~ 1690-1705C=O StretchAromatic KetoneStrong, Sharp
~ 1600-1580C=C/C=N StretchAromatic RingMedium
~ 1470-1450C-H BendAliphaticMedium
~ 1100-1000C-Cl StretchAryl HalideMedium-Strong

Causality of Key Peaks:

  • C=O Stretch: The carbonyl stretch is the most prominent peak. Its position is lower than a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the aromatic pyridine ring, which delocalizes electron density and weakens the C=O double bond slightly.[1][2][3]

  • Aromatic C-H Stretch: The presence of peaks just above 3000 cm⁻¹ is a clear indicator of C(sp²)-H bonds, confirming the aromatic system.[4]

Experimental Protocol: Acquiring an IR Spectrum (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique requiring minimal sample preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove absorbances from air (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction, yielding the final transmittance or absorbance spectrum.

Diagram: IR Spectroscopy (ATR) Workflow

G acq1 Clean ATR Crystal acq2 Collect Background Spectrum (Air) acq1->acq2 acq3 Apply Solid Sample to Crystal acq2->acq3 acq4 Apply Pressure with Anvil acq3->acq4 acq5 Collect Sample Spectrum acq4->acq5 proc1 Automatic Background Subtraction acq5->proc1 final Final IR Spectrum proc1->final

Caption: Workflow for IR Spectroscopy using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular formula is C₉H₁₀ClNO.

    • Calculated Monoisotopic Mass: 183.0451 g/mol .

    • The molecular ion peak will appear as a cluster due to the isotopes of chlorine. We expect a peak at m/z 183 (for ³⁵Cl) and a peak at m/z 185 (for ³⁷Cl). The intensity ratio of these peaks will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the isopropyl group. This is a common pathway for ketones.[5][6][7]

      • Loss of the isopropyl radical (•CH(CH₃)₂) with a mass of 43 Da.

      • This will generate a stable acylium ion: [Cl-Py-C≡O]⁺ .

      • This fragment will appear as a prominent peak cluster at m/z 140 (for ³⁵Cl) and m/z 142 (for ³⁷Cl) with a 3:1 intensity ratio. This is predicted to be the base peak .

    • Other Fragments:

      • A peak at m/z 111/113 corresponding to the chloropyridine cation [Cl-Py]⁺, from cleavage of the bond between the ring and the carbonyl group.

      • A peak at m/z 43 corresponding to the isopropyl cation [(CH₃)₂CH]⁺.

Experimental Protocol: Acquiring an EI Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Diagram: Mass Spectrometry (EI) Workflow

G cluster_ms Mass Spectrometry Analysis ms1 Sample Introduction (e.g., Direct Probe) ms2 Ionization (Electron Impact, 70 eV) ms1->ms2 ms3 Acceleration of Ions ms2->ms3 ms4 Mass Analysis (e.g., Quadrupole) ms3->ms4 ms5 Detection ms4->ms5 final Mass Spectrum (Abundance vs. m/z) ms5->final

Caption: Workflow for Mass Spectrometry using EI.

Summary and Conclusion

This guide has outlined the predicted comprehensive spectroscopic data for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. The combined application of NMR, IR, and MS provides a unique "fingerprint" for the molecule. The predicted data, summarized below, serves as a benchmark for researchers working on the synthesis and characterization of this compound.

Summary of Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR Four distinct signals: 3 aromatic protons (doublet, dd, doublet), 1 aliphatic septet, and 1 aliphatic doublet (6H).
¹³C NMR Eight unique carbon signals, including a downfield ketone peak (~200 ppm) and five aromatic carbon peaks.
IR Strong C=O stretch (~1690-1705 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), and a C-Cl stretch (~1100-1000 cm⁻¹).
MS (EI) Molecular ion cluster at m/z 183/185 (3:1 ratio). A base peak at m/z 140/142 (3:1 ratio) from alpha-cleavage.

By following the detailed, self-validating protocols herein, researchers can confidently acquire and interpret high-quality spectroscopic data, ensuring the structural integrity of their synthesized materials.

References

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • LibreTexts Chemistry. (2024). 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Available at: [Link]

Sources

Exploratory

"1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(6...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from structurally analogous compounds, primarily within the neonicotinoid class of insecticides. The central hypothesis is that 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one functions as an agonist of the nicotinic acetylcholine receptor (nAChR), a well-established target for neonicotinoids. This document will delve into the molecular interactions with the nAChR, the resultant physiological effects, and the standard experimental protocols employed to elucidate such mechanisms. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of neuroactive compounds.

Introduction: A Structurally-Informed Hypothesis

The Primary Target: The Nicotinic Acetylcholine Receptor (nAChR)

The nAChR is a ligand-gated ion channel found in the central and peripheral nervous systems of both vertebrates and invertebrates.[5][6] These receptors are crucial for synaptic transmission. Upon binding of the endogenous neurotransmitter acetylcholine (ACh), the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the postsynaptic membrane and propagation of the nerve signal.[6]

nAChRs are pentameric structures composed of various subunits (α and β in the brain). The specific combination of these subunits determines the pharmacological and biophysical properties of the receptor.[7] In insects, nAChRs are particularly abundant in the central nervous system, making them a prime target for insecticides.[4]

Molecular Mechanism of Action: Agonism at the nAChR

Neonicotinoids function as agonists at the nAChR, meaning they mimic the action of acetylcholine.[6][8] However, their binding characteristics and the physiological consequences of this binding differ significantly from the natural ligand.

Binding to the nAChR

Neonicotinoids bind to the same site as acetylcholine, located at the interface between α and β subunits.[5] A key feature of neonicotinoids is their electronegative tip (a nitro or cyano group in many common neonicotinoids).[3][8] This region is thought to interact with a unique cationic subsite within the insect nAChR, contributing to their high affinity and selectivity for insect receptors over their mammalian counterparts.[3][8] This selective toxicity is a cornerstone of their utility as insecticides.[1]

Persistent Activation and Physiological Consequences

Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase to terminate the signal, neonicotinoids are not readily broken down by this enzyme. This leads to persistent and irreversible opening of the nAChR ion channel. The continuous influx of ions results in a state of constant nerve stimulation, leading to hyperexcitation of the nervous system.[4] This is followed by paralysis as the neurons are unable to repolarize, and ultimately results in the death of the insect.[1][4]

Putative signaling pathway of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one at the insect synapse.

Experimental Protocols for Elucidation of Mechanism

To definitively determine the mechanism of action of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, a series of established experimental protocols would be necessary. The following methodologies are standard in the field for characterizing nAChR agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Objective: To quantify the affinity (Ki) of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one for the nAChR.

Methodology:

  • Preparation of Receptor Source: Homogenize insect nerve tissue (e.g., from housefly heads or cockroach ganglia) to prepare a membrane fraction rich in nAChRs.

  • Radioligand Selection: Choose a suitable radiolabeled ligand that binds to the nAChR with high affinity, such as [³H]imidacloprid or [³H]epibatidine.

  • Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one).

  • Separation and Quantification: Separate the bound from the unbound radioligand by rapid filtration. The radioactivity of the filter-bound material is then quantified using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental workflow for a radioligand binding assay to determine nAChR affinity.
Electrophysiological Studies

Electrophysiology, particularly the patch-clamp technique, allows for the direct measurement of ion channel function.

Objective: To determine if 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one acts as an agonist, antagonist, or modulator of the nAChR ion channel.

Methodology:

  • Cell Preparation: Use isolated insect neurons or a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) expressing specific nAChR subtypes.

  • Patch-Clamp Recording: In the whole-cell configuration, clamp the membrane potential of the cell at a holding potential (e.g., -70 mV).

  • Compound Application: Apply acetylcholine to the cell to elicit an inward current, confirming the presence of functional nAChRs.

  • Test Compound Application: Apply 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one at various concentrations to the cell. An inward current would indicate agonistic activity.

  • Data Analysis: Measure the amplitude of the current elicited by the test compound and compare it to the current elicited by a saturating concentration of acetylcholine to determine its efficacy.

Comparative Quantitative Data for Neonicotinoids

The following table presents the binding affinities (Ki) of several common neonicotinoids for the nAChR from housefly head membranes, providing a reference for the expected affinity range of a compound like 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

CompoundKi (nM) for Housefly Head nAChR
Imidacloprid0.19 - 0.95[9]
Acetamiprid~1.0
Thiamethoxam~2.0
Clothianidin~0.7

Note: These values are approximate and can vary depending on the specific experimental conditions.

Conclusion and Future Directions

Based on its chemical structure, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is putatively a neonicotinoid-like compound that acts as an agonist at the nicotinic acetylcholine receptor in insects. This mechanism involves irreversible binding to the receptor, leading to persistent activation of the ion channel, hyperexcitation of the nervous system, and subsequent paralysis and death.

To validate this hypothesis, it is imperative to conduct empirical studies. The experimental protocols outlined in this guide, namely radioligand binding assays and electrophysiological recordings, would provide the necessary data to confirm the molecular target and mode of action of this compound. Further research could also explore its selectivity for different nAChR subtypes and its metabolic profile.

References

  • Nicotinic acetylcholine receptor. Wikipedia. [Link]

  • Neonicotinoid. Britannica. [Link]

  • NEONICOTINOID INSECTICIDE TOXICOLOGY: Mechanisms of Selective Action. ProQuest. [Link]

  • Nicotinic agonist. Wikipedia. [Link]

  • About Neonicotinoids. Pesticide Action Network UK. [Link]

  • Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484. [Link]

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection, 1-22. [Link]

  • Romanelli, M. N., Gratteri, P., Guandalini, L., Martini, E., Bonaccini, C., & Gualtieri, F. (2016). Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 15(7), 816-827. [Link]

  • Kagabu, S., Shiraishi, T., Tsubata, K., Kariya, A., Nishimura, K., & Ueno, T. (2003). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Bioscience, biotechnology, and biochemistry, 67(5), 980-988. [Link]

  • CAS No : 120739-62-0 | Product Name : N-[(6-Chloropyridin-3-yl)methyl]methylamine. Pharmaffiliates. [Link]

  • N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide. National Institutes of Health. [Link]

  • 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. PubChem. [Link]

  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., ... & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011-4017. [Link]

  • Pasternak, A., & Smietana, M. (2019). Biological Activity of Naturally Derived Naphthyridines. Molecules, 24(17), 3058. [Link]

  • (2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. PubChem. [Link]

Sources

Foundational

Unraveling the Biological Targets of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one: A Strategic Guide to Target Identification and Validation

Abstract This technical guide provides a comprehensive framework for the elucidation of the biological targets of the novel compound, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. Leveraging established principles of me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the elucidation of the biological targets of the novel compound, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. Leveraging established principles of medicinal chemistry and pharmacology, we posit a primary hypothesis centered on the nicotinic acetylcholine receptors (nAChRs) as the principal target class, owing to the compound's core 6-chloropyridin-3-yl moiety—a well-established pharmacophore in neonicotinoid modulators. Concurrently, we explore potential off-target interactions, particularly with mitochondrial enzymes involved in ketone metabolism, prompted by the compound's ketone functional group. This document outlines a multi-tiered experimental strategy, encompassing in vitro binding and functional assays, electrophysiological characterization, and in vivo target engagement studies. Detailed, field-proven protocols are provided to guide researchers in systematically validating these hypotheses, ultimately enabling a thorough characterization of the compound's mechanism of action and selectivity profile.

Introduction: Structural Rationale for Target Hypothesis

The chemical structure of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one presents distinct features that guide our initial target hypotheses. The presence of the 6-chloropyridin-3-yl group is highly suggestive of interaction with nicotinic acetylcholine receptors (nAChRs). This moiety is a cornerstone of the neonicotinoid class of insecticides, which are potent agonists of insect nAChRs.[1] While selectivity for insect over mammalian receptors is a hallmark of this class, cross-reactivity is possible and warrants thorough investigation.[2] Several studies have demonstrated that derivatives of 6-chloropyridin-3-yl exhibit high affinity for neuronal nAChRs.[3]

Furthermore, the molecule contains a ketone group. While this could simply be a structural linker, it also opens the possibility of interactions with enzymes involved in ketone body metabolism. Ketone bodies are crucial alternative energy sources for the brain, heart, and skeletal muscle, particularly during periods of fasting or strenuous exercise.[4] Key enzymes in this pathway, such as 3-oxoacid CoA-transferase 1 (OXCT1) and acetyl-CoA acetyltransferase 1 (ACAT1), are potential off-targets that could lead to metabolic liabilities or novel therapeutic applications.[5][6]

This guide, therefore, proposes a dual-pronged investigation to:

  • Primary Objective: Validate and characterize the interaction of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one with various nAChR subtypes.

  • Secondary Objective: Investigate potential off-target effects on key enzymes of ketone metabolism.

The following sections detail a logical and efficient workflow for achieving these objectives, from initial binding studies to functional validation in cellular and in vivo systems.

Primary Target Validation: Nicotinic Acetylcholine Receptors (nAChRs)

The nAChRs are a family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[7] They are pentameric structures composed of various α and β subunits, with the subunit composition determining the pharmacological and physiological properties of the receptor subtype. The most abundant subtypes in the mammalian brain are the α4β2 and α7 receptors.[7] Our investigation will focus on determining the affinity and functional effect of the test compound on these key subtypes.

In Vitro Binding Affinity Assessment

The initial step is to determine if the compound binds to nAChRs and with what affinity. Competitive radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness.[8][9]

This protocol is designed to determine the binding affinity (Ki) of the test compound for α4β2 and α7 nAChRs.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α4β2 or α7 nAChRs.

  • Radioligands: [³H]-Epibatidine (for α4β2) or [¹²⁵I]-α-Bungarotoxin (for α7).[10]

  • Test Compound: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in a serial dilution), and the radioligand at a fixed concentration (approximately at its Kd value).

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Causality of Experimental Choices:

  • Choice of Radioligands: [³H]-Epibatidine is a high-affinity agonist for α4β2 nAChRs, while [¹²⁵I]-α-Bungarotoxin is a classic antagonist for the α7 subtype. Their use allows for specific interrogation of these two major receptor populations.

  • Competition Format: This format allows for the determination of the affinity of an unlabeled compound by measuring its ability to displace a known radioligand, which is a highly sensitive and quantitative method.[12]

Functional Characterization: Electrophysiology

Once binding is confirmed, the next critical step is to determine the functional consequence of this binding—is the compound an agonist, antagonist, or allosteric modulator? Patch-clamp electrophysiology on whole cells expressing the target receptor is the most direct method to answer this question.[13]

This protocol will assess the functional activity of the test compound on human α4β2 and α7 nAChRs expressed in a suitable cell line (e.g., HEK293 or CHO cells).[14][15]

Materials:

  • HEK293 or CHO cells stably expressing human α4β2 or α7 nAChRs.

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.

  • Internal solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, pH 7.3.

  • Test Compound and reference agonists (e.g., acetylcholine, nicotine).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Patching: Using a glass micropipette filled with the internal solution, form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Agonist Activity: Apply the test compound at various concentrations and record any induced currents. Compare the maximal response to that of a known full agonist (e.g., acetylcholine).

    • Antagonist Activity: Co-apply the test compound with a known agonist at its EC₅₀ concentration. A reduction in the agonist-induced current indicates antagonist activity.

    • Allosteric Modulation: Pre-apply the test compound followed by the application of an agonist. Potentiation or inhibition of the agonist response suggests allosteric modulation.[16]

  • Data Analysis: Analyze the current traces to determine parameters such as peak current amplitude, activation and deactivation kinetics, and desensitization. Construct dose-response curves to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Causality of Experimental Choices:

  • Whole-Cell Configuration: This configuration allows for the measurement of the total ionic current flowing through all the receptors on the cell surface, providing a robust measure of receptor function.

  • Voltage Clamp: By holding the membrane potential constant, we can directly measure the current flowing through the ion channels, which is a direct measure of their activity.

G cluster_0 Target Identification Workflow A Compound of Interest 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one B Primary Hypothesis: nAChR Modulator A->B C In Vitro Binding Assays (Radioligand Competition) B->C D Determine Binding Affinity (Ki) for nAChR Subtypes (α4β2, α7) C->D E Functional Assays (Patch-Clamp Electrophysiology) D->E If Binding Confirmed F Characterize Functional Activity (Agonist, Antagonist, Modulator) E->F G In Vivo Target Engagement (PET Imaging) F->G If Functionally Active H Confirm Brain Penetration and Receptor Occupancy G->H

Caption: Workflow for nAChR Target Validation.

In Vivo Target Engagement

To confirm that the compound can reach its target in a living organism and occupy the receptors, in vivo imaging techniques such as Positron Emission Tomography (PET) can be employed.[17]

This would involve synthesizing a radiolabeled version of the test compound (e.g., with ¹¹C or ¹⁸F) and administering it to a research animal (e.g., a non-human primate or rodent). The distribution of the radiotracer in the brain would be monitored over time using a PET scanner. A displacement study, where a known nAChR ligand is administered after the radiotracer, can confirm specific binding to the target receptors. Successful PET imaging would provide invaluable information on brain penetration, regional distribution, and receptor occupancy.[17]

Secondary Target Investigation: Ketone Metabolism Enzymes

The presence of a ketone moiety necessitates an investigation into potential interactions with enzymes central to ketone metabolism, namely OXCT1 and ACAT1.[5] Inhibition of these enzymes could have significant metabolic consequences.

In Vitro Enzyme Inhibition Assays

The first step is to determine if the compound can inhibit the activity of OXCT1 and ACAT1 using in vitro enzymatic assays.

These protocols are designed to measure the inhibitory potential of the test compound on the enzymatic activity of recombinant human OXCT1 and ACAT1.[18][19]

Materials:

  • Recombinant human OXCT1 and ACAT1 enzymes.

  • Substrates: Acetoacetate and succinyl-CoA (for OXCT1); Acetyl-CoA and cholesterol (for ACAT1).

  • Detection reagents: Reagents for quantifying the product of the enzymatic reaction (e.g., Coenzyme A, which can be detected using a colorimetric or fluorometric probe).

  • Test Compound and a known inhibitor (if available).

  • 96- or 384-well plates and a plate reader.

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, the enzyme, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and the test compound for a short period to allow for binding.

  • Initiation: Add the substrates to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Detection: Stop the reaction and add the detection reagents. Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Causality of Experimental Choices:

  • Recombinant Enzymes: Using purified recombinant enzymes ensures that any observed inhibition is a direct effect on the target enzyme and not due to other cellular components.

  • High-Throughput Format: The use of microplates allows for the efficient screening of multiple concentrations of the compound, facilitating the rapid determination of an IC₅₀ value.[20]

G cluster_1 Off-Target Screening Workflow A Compound of Interest (Ketone Moiety) B Secondary Hypothesis: Inhibition of Ketone Metabolism A->B C Key Enzymes: OXCT1 and ACAT1 B->C D In Vitro Enzyme Inhibition Assays C->D E Determine IC50 Values D->E F Cellular Thermal Shift Assay (CETSA) E->F If Inhibition Observed G Confirm Target Engagement in Cells F->G H Metabolomics Analysis G->H I Assess Impact on Cellular Metabolism H->I

Caption: Workflow for Off-Target Investigation.

Cellular Target Engagement

If in vitro enzyme inhibition is observed, it is crucial to confirm that the compound engages the target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.

Data Synthesis and Interpretation

The data generated from the proposed experimental plan should be synthesized to build a comprehensive profile of the biological targets of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

Assay Parameter Measured Primary Target (nAChRs) Secondary Target (Ketone Enzymes)
Radioligand BindingBinding Affinity (Ki)nM to µM range expectedN/A
Patch-Clamp ElectrophysiologyFunctional Activity (EC₅₀/IC₅₀)Agonist, Antagonist, or ModulatorN/A
Enzyme InhibitionInhibitory Potency (IC₅₀)N/AµM range or higher
In Vivo PET ImagingReceptor Occupancy% Occupancy at a given doseN/A

Conclusion

The systematic approach outlined in this guide provides a robust framework for the definitive identification and characterization of the biological targets of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. By initially focusing on the highly probable nAChR targets and subsequently investigating plausible off-targets, researchers can efficiently build a comprehensive understanding of the compound's mechanism of action. This knowledge is fundamental for any future drug development efforts, enabling informed decisions on lead optimization, safety assessment, and potential therapeutic applications. The integration of in vitro, cellular, and in vivo methodologies ensures a multi-faceted validation of the compound's biological activity, adhering to the principles of rigorous scientific investigation.

References

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Available at: [Link]

  • In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. NCBI. Available at: [Link]

  • Formation of the Nicotinic Acetylcholine Receptor Binding Sites. PMC - NIH. Available at: [Link]

  • Mitoketoscins: Novel mitochondrial inhibitors for targeting ketone metabolism in cancer stem cells (CSCs). PMC - NIH. Available at: [Link]

  • Biochemistry, Ketone Metabolism. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Impacts of Neonicotinoids on Non-Target Species and Ecosystems. New Jersey Audubon Society. Available at: [Link]

  • Method of measuring the total ketone body and a sample reagent. Google Patents.
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. Available at: [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

  • Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. Sophion. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. Available at: [Link]

  • Chemical structures of novel OXCT1 and ACAT1 inhibitors. ResearchGate. Available at: [Link]

  • Toxic and Environmental Effects of Neonicotinoid Based Insecticides. MDPI. Available at: [Link]

  • Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. American Chemical Society. Available at: [Link]

  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PubMed Central. Available at: [Link]

  • High-throughput screening identifies a dual-activity inhibitor of OXCT1 for hepatocellular carcinoma therapy. PubMed. Available at: [Link]

  • Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Frontiers. Available at: [Link]

  • High-throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Effects of Neonicotinoid Pesticide Exposure on Human Health: A Systematic Review. PMC. Available at: [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]

  • Inhibition Assay: Methods for assessing the selectively of A... EMBL-EBI. Available at: [Link]

  • Acetylcholine Receptor (AChR)-binding Antibodies. Labcorp. Available at: [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. Available at: [Link]

  • Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. Journal of Neuroscience. Available at: [Link]

  • Environmental Risks and Challenges Associated with Neonicotinoid Insecticides. ACS Publications. Available at: [Link]

  • Ketone bodies. Wikipedia. Available at: [Link]

  • Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. PMC - NIH. Available at: [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. Request PDF - ResearchGate. Available at: [Link]

  • What's the Problem with Neonicotinoids? UC IPM. Available at: [Link]

  • OXCT1 gene. MedlinePlus. Available at: [Link]

  • Activities of nicotinic acetylcholine receptors modulate neurotransmission and synaptic architecture. PMC - PubMed Central. Available at: [Link]

  • Ketone Metabolism. YouTube. Available at: [Link]

  • Radioligand binding assays and their analysis. PubMed. Available at: [Link]

  • The Patch Clamp Method. YouTube. Available at: [Link]

  • Acetylcholine Receptor (AChR) Antibody. Testing.com. Available at: [Link]

Sources

Exploratory

The Structure-Activity Relationship of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one, a compound belonging to the broader class of chloropyridinyl deri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one, a compound belonging to the broader class of chloropyridinyl derivatives, many of which exhibit potent insecticidal properties through their interaction with nicotinic acetylcholine receptors (nAChRs). While specific research on this exact molecule is not extensively published, this guide synthesizes data from analogous compounds, particularly neonicotinoid insecticides, to elucidate the key structural motifs governing biological activity. We will explore the critical role of the 6-chloropyridin-3-yl pharmacophore, the influence of the carbonyl linker, and the impact of the terminal alkyl group on receptor binding and overall efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel bioactive molecules targeting nAChRs.

Introduction: The Significance of the Chloropyridinyl Scaffold

The 6-chloropyridin-3-yl moiety is a cornerstone in the development of a major class of insecticides known as neonicotinoids.[1] These compounds are highly effective against a wide range of sucking insects and have become critical tools in modern agriculture. Their mode of action involves agonizing the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death.[2] The high selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts has been a key factor in their widespread adoption.[2]

The lead compound of this guide, 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one, represents a simplified analog of the more complex commercial neonicotinoids like imidacloprid and acetamiprid. Understanding its SAR is crucial for several reasons:

  • Lead Optimization: It provides a foundational scaffold for the design of new insecticides with potentially improved properties, such as enhanced potency, altered spectrum of activity, or a more favorable environmental profile.

  • Understanding Resistance: Elucidating the SAR of novel chloropyridinyl derivatives can aid in the development of compounds that are effective against insect populations that have developed resistance to existing neonicotinoids.

  • Broadening Biological Applications: While the primary focus has been on insecticidal activity, compounds targeting nAChRs have potential applications in human medicine, for example, in the treatment of neurological disorders. A thorough understanding of the SAR of this scaffold could inform the development of new therapeutic agents.

This guide will deconstruct the molecule into its three primary components to analyze their individual and collective contributions to biological activity.

The Core Pharmacophore: The 6-Chloropyridin-3-yl Moiety

The 6-chloropyridin-3-yl group is the quintessential pharmacophore for a vast number of neonicotinoids and is indispensable for their high affinity to insect nAChRs.

The Pyridine Ring

The pyridine nitrogen is a critical feature, acting as a hydrogen bond acceptor. This interaction is believed to be crucial for the correct orientation of the molecule within the binding pocket of the nAChR.[3]

The Chlorine Atom at the 6-Position

The chlorine atom at the 6-position of the pyridine ring significantly enhances the insecticidal activity. This is attributed to its electron-withdrawing nature, which influences the electronic properties of the pyridine ring and contributes to a more favorable interaction with the receptor.

The Bridge: The Role of the Carbonyl Group

In 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one, the carbonyl group (C=O) serves as the linker between the chloropyridinyl pharmacophore and the isopropyl group. In more traditional neonicotinoids, this position is occupied by a more complex, nitrogen-containing heterocyclic system with a nitroguanidine or cyanoamidine moiety.

The carbonyl oxygen is a key hydrogen bond acceptor, a feature shared with the electronegative nitro or cyano groups of established neonicotinoids.[3][4] This suggests that the ketone functionality in the target compound can serve as a bioisosteric replacement for the more complex pharmacophores found in commercial insecticides. Studies on nicotinic agonists have shown that a carbonyl group can replace an aromatic ring in some molecules, indicating its ability to participate in key receptor interactions.[5]

The planarity and electronic distribution of the carbonyl group are critical for its interaction with the receptor. The ability of the carbonyl oxygen to form a hydrogen bond is a central element of the neonicotinoid pharmacophore model.[6]

The Terminal Moiety: The Influence of the Isopropyl Group

The isopropyl group at the terminus of the molecule plays a significant role in modulating the compound's overall properties and its interaction with the nAChR.

Steric and Lipophilic Contributions

The size, shape, and lipophilicity of the alkyl group can influence several factors:

  • Binding Affinity: The isopropyl group occupies a specific region of the nAChR binding pocket. The optimal size and shape of this group are critical for maximizing van der Waals interactions and achieving a snug fit.

  • Pharmacokinetics: The lipophilicity of the molecule, influenced by the isopropyl group, affects its ability to penetrate the insect cuticle and reach the target site within the central nervous system.

While direct SAR data for variations at this position on a ketone-containing scaffold are limited, we can draw parallels from related neonicotinoids. For instance, in a series of N-substituted neonicotinoid analogs, the nature of the alkyl or aryl group has a pronounced effect on binding affinity.[4]

Proposed Binding Mode and SAR Summary

Based on the analysis of its structural components and comparison with known neonicotinoids, the following binding hypothesis for 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one at the insect nAChR can be proposed:

  • Primary Anchoring: The 6-chloropyridin-3-yl moiety docks into a specific subsite of the receptor, with the pyridine nitrogen forming a crucial hydrogen bond. The chlorine atom contributes to favorable electronic interactions.

  • Hydrogen Bonding of the Carbonyl: The carbonyl oxygen acts as a key hydrogen bond acceptor, mimicking the role of the nitro or cyano group in other neonicotinoids and interacting with a hydrogen bond donor in the receptor's binding site.

  • Hydrophobic Interaction: The isopropyl group occupies a hydrophobic pocket, contributing to the overall binding affinity through van der Waals forces.

The following diagram illustrates the key pharmacophoric features and their proposed interactions.

Caption: Key pharmacophoric elements of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one and their proposed interactions within the nAChR binding site.

Experimental Protocols for SAR Elucidation

To experimentally validate and expand upon the SAR of this chemical series, the following protocols are recommended:

Synthesis of Analogs

A focused library of analogs should be synthesized to systematically probe the SAR. Key modifications should include:

  • Pyridine Ring Substitutions: Varying the substituent at the 6-position (e.g., F, Br, CH3, OCH3) and exploring substitutions at other positions.

  • Carbonyl Modifications: Bioisosteric replacement of the ketone with other functionalities such as esters, amides, or oximes.

  • Alkyl Group Variations: Synthesizing a range of analogs with different alkyl groups (e.g., ethyl, n-propyl, cyclopropyl, tert-butyl) to probe the steric and electronic requirements of the hydrophobic pocket.

The following workflow outlines a general synthetic approach.

Synthesis_Workflow start Starting Materials: 6-chloronicotinic acid & Alkylating agents step1 Activation of Carboxylic Acid start->step1 step2 Grignard or Organolithium Addition step1->step2 step3 Oxidation step2->step3 product Target Analogs: 1-(6-chloropyridin-3-yl)ketones step3->product purification Purification & Characterization (NMR, MS, HPLC) product->purification

Caption: A generalized synthetic workflow for the preparation of 1-(6-chloropyridin-3-yl)ketone analogs.

Biological Evaluation
  • Receptor Binding Assays: Competitive binding assays using radiolabeled ligands (e.g., [³H]-imidacloprid) and insect nAChR preparations (e.g., from housefly head membranes) are essential to quantify the binding affinity (Ki or IC50 values) of the synthesized analogs.

  • In Vitro Functional Assays: Electrophysiological techniques, such as two-electrode voltage clamp on Xenopus oocytes expressing insect nAChR subunits, can be used to determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC50) of the compounds.

  • Whole-Organism Insecticidal Assays: Topical application or feeding assays on relevant insect species (e.g., aphids, whiteflies) are necessary to determine the in vivo efficacy (LD50 or LC50) and spectrum of activity.

The following table provides a template for summarizing the data from these assays.

Compound IDR-Group (Alkyl)Binding Affinity (Ki, nM)Functional Potency (EC50, µM)Insecticidal Activity (LC50, ppm)
Target IsopropylTo be determinedTo be determinedTo be determined
Analog 1Ethyl
Analog 2Cyclopropyl
Analog 3tert-Butyl

Future Directions and Conclusion

The SAR landscape of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one and its analogs presents a promising area for the discovery of novel insecticides. Future research should focus on:

  • Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of these simpler analogs and guide the design of new compounds with enhanced affinity and selectivity.[7][8][9]

  • Exploration of Novel Scaffolds: While the 6-chloropyridin-3-yl moiety is a well-established pharmacophore, exploring alternative heterocyclic cores could lead to the discovery of compounds with different biological profiles.

  • Resistance Breaking: Investigating the activity of these novel ketones against insect strains resistant to conventional neonicotinoids is a critical step in their development.

References

  • The Neonicotinoid Electronegative Pharmacophore Plays the Crucial Role in the High Affinity and Selectivity for the Drosophila Nicotinic Receptor: An Anomaly for the Nicotinoid Cation−π Interaction Model. ACS Publications. [Link]

  • Molecular Features of Neonicotinoid Pharmacophore Variants Interacting with the Insect Nicotinic Receptor. ACS Publications. [Link]

  • Molecular features of neonicotinoid pharmacophore variants interacting with the insect nicotinic receptor. PubMed. [Link]

  • The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors. Journal of Pesticide Science. [Link]

  • Pharmacophore model for neonicotinoid insecticides. ResearchGate. [Link]

  • Synthesis, Crystal Structure, Insecticidal Activity and DFT Study on the Geometry and Vibration of O-(E)-1-{1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethyleneamino-O-ethyl-O-phenylphosphorothioate. PubMed. [Link]

  • Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine. PubMed. [Link]

  • Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed. [Link]

  • Molecular Design of Neonicotinoids: Past, Present and Future. ResearchGate. [Link]

  • Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives. PubMed. [Link]

  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. [Link]

  • The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. PMC. [Link]

  • Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. PubMed. [Link]

  • Docking of 6-chloropyridazin-3-yl derivatives active on nicotinic acetylcholine receptors into molluscan Acetylcholine Binding Protein (AChBP). ResearchGate. [Link]

  • Design, multicomponent synthesis, and bioactivities of novel neonicotinoid analogues with 1,4-dihydropyridine scaffold. PubMed. [Link]

  • Molecular Docking Analysis at the Human α7-nAChR and Proliferative and Evoked-Calcium Changes in SH-SY5Y Cells by Imidacloprid and Acetamiprid Insecticides. Semantic Scholar. [Link]

  • Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. MDPI. [Link]

  • Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging. KOPS. [Link]

  • Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Nitroguanidine Part. ResearchGate. [Link]

  • Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. PMC. [Link]

  • Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging. PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Nitroguanidine Part. Semantic Scholar. [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers. [Link]

  • Unpacking the Standards: Neonicotinoids. Bee Better Certified. [Link]

  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. [Link]

  • In silico design of novel tubulin binding 9-arylimino derivatives of noscapine, their chemical synthesis and cellular activity as potent anticancer agents against breast cancer. PubMed. [Link]

  • Alternatives to neonicotinoids. PubMed. [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. [Link]

  • A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. PMC. [Link]

Sources

Foundational

A Technical Guide to the Organic Solvent Solubility of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

This guide provides a comprehensive technical overview of the solubility characteristics of the chemical compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one in various organic solvents. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of the chemical compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a deep understanding of this compound's behavior in solution. By integrating theoretical principles with practical experimental design, this document aims to be an essential resource for laboratory applications.

Introduction: The Significance of Solubility in a Scientific Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a critical physicochemical parameter that governs its behavior in both chemical and biological systems. In drug discovery and development, solubility profoundly influences bioavailability, formulation strategies, and the overall efficacy of a therapeutic agent. For synthetic chemists, understanding solubility is paramount for reaction optimization, purification, and crystallization processes. This guide delves into the specific solubility profile of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, providing a foundational understanding for its effective utilization.

Molecular Structure and its Implications for Solubility

To comprehend the solubility of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, a thorough analysis of its molecular structure is essential. The molecule is a substituted pyridine derivative, featuring a chloropyridinyl group linked to a methyl-substituted propanone moiety.

Key Structural Features:

  • Chloropyridine Ring: The pyridine ring is an aromatic heterocycle containing a nitrogen atom. This nitrogen atom, along with the chlorine substituent, introduces polarity to this part of the molecule. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

  • Ketone Group: The carbonyl (C=O) group in the propanone chain is a significant contributor to the molecule's polarity and can also act as a hydrogen bond acceptor.

  • Isopropyl Group: The branched isopropyl group is nonpolar and will influence interactions with nonpolar solvents.

The interplay of these functional groups dictates the overall polarity and the potential for various intermolecular interactions, which are the primary drivers of solubility. The fundamental principle of "like dissolves like" is the cornerstone for predicting solubility behavior.[1] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Predicting Solubility: A Theoretical Approach

Based on its structure, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one can be classified as a moderately polar compound. The presence of the chloropyridine and ketone functionalities suggests that it will exhibit favorable interactions with polar solvents. However, the nonpolar isopropyl group and the overall carbon skeleton will contribute to its solubility in less polar environments.

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target molecule does not have a hydrogen bond donor, the nitrogen and oxygen atoms can act as acceptors. Therefore, moderate to good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents are polar but do not have O-H or N-H bonds. The dipole-dipole interactions between the solvent and the polar functionalities of the solute are expected to lead to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar hydrocarbon portions of the molecule will interact favorably with these solvents through London dispersion forces. However, the polar groups will be less effectively solvated, likely resulting in lower solubility compared to polar solvents.

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is crucial for accurate and reliable data. The following is a detailed protocol for determining the solubility of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

Materials and Equipment
  • 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-48h) C->D E Centrifuge to separate undissolved solid D->E F Withdraw supernatant E->F G Dilute supernatant F->G H Analyze by HPLC G->H I Calculate concentration H->I

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a precise volume of the selected organic solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. This ensures that the maximum amount of solute has dissolved.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid at the bottom. This step is critical for obtaining a clear supernatant for analysis.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Accurately dilute the supernatant with a suitable solvent (often the mobile phase used for HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved solute.

  • Data Interpretation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

Tabulated Solubility Data (Hypothetical)

Solvent ClassSolventPredicted Solubility at 25 °C (mg/mL)
Polar ProticMethanol> 50
Polar ProticEthanol> 50
Polar AproticAcetone> 100
Polar AproticAcetonitrile> 100
Polar AproticDMSO> 200
NonpolarToluene10 - 30
NonpolarHexane< 5

Conclusion and Future Perspectives

This technical guide has provided a detailed analysis of the factors influencing the solubility of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one in organic solvents. By understanding its molecular structure, one can make informed predictions about its solubility, which can then be confirmed through a robust experimental protocol. The generation of precise solubility data is indispensable for the advancement of research and development activities involving this compound. Future work should focus on the experimental validation of these predictions across a wider range of solvents and temperatures to build a comprehensive solubility profile.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Degradation Pathways of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

An In-depth Technical Guide Executive Summary 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a chemical entity featuring the 6-chloropyridin-3-yl moiety, a core structural component in a class of widely used neonicotin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a chemical entity featuring the 6-chloropyridin-3-yl moiety, a core structural component in a class of widely used neonicotinoid agrochemicals. The stability and degradation profile of any novel compound is a cornerstone of its development, directly impacting its safety, efficacy, shelf-life, and environmental fate. This guide provides a predictive analysis of the potential degradation pathways of this molecule based on established chemical principles and data from structurally analogous compounds. Furthermore, it outlines a robust experimental framework for confirming these predictions through systematic forced degradation studies, in line with international regulatory guidelines. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the chemical behavior of this molecule to inform formulation, packaging, and analytical method development.

Introduction: Chemical Profile and Rationale for Stability Assessment

Molecular Structure and Physicochemical Properties

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a ketone derivative characterized by a 6-chloropyridine ring linked to an isobutyryl group. The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen significantly influences the electronic distribution of the aromatic ring, making the molecule susceptible to specific chemical transformations.

Table 1: Physicochemical Properties of Related Chloropyridinyl Compounds

Property 1-(6-chloropyridin-3-yl)propan-1-one N-[(6-Chloropyridin-3-yl)methyl]methylamine
CAS Number 872088-03-4 120739-62-0
Molecular Formula C8H8ClNO C7H9ClN2
Molecular Weight 169.61 g/mol 156.61 g/mol
Boiling Point 292.5ºC at 760 mmHg ~236.9°C (Predicted)
Density 1.189 g/cm³ ~1.149 g/cm³ (Predicted)
Storage Store in a tightly sealed container. Keep in dark place, Inert atmosphere, Store in freezer, under -20°C.[1][2]

| Source |[3] |[1][2][4] |

The rationale for undertaking a comprehensive stability analysis is rooted in the necessity to ensure product quality and safety. Forced degradation studies, which intentionally expose the active pharmaceutical ingredient (API) to harsh conditions, are a critical component of the drug development process.[5][6] These studies help to establish degradation pathways, elucidate the structure of potential degradants, and develop stability-indicating analytical methods capable of separating and quantifying these impurities.[6]

Predicted Degradation Pathways: A Mechanistic Overview

Based on the compound's functional groups—a ketone, a tertiary carbon alpha to the carbonyl, and a chloropyridine ring—several degradation pathways can be predicted. The behavior of related neonicotinoids like Imidacloprid and Acetamiprid, which share the 6-chloropyridinyl moiety, provides a strong basis for these predictions.[7][8][9]

Hydrolytic Degradation (Acidic & Basic Conditions)

The ketone functional group is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur, although this typically requires significant energy input. The primary site of hydrolytic instability in related compounds is often not the core structure but more labile peripheral groups. Given the relative stability of the ketone and the pyridine ring to hydrolysis, significant degradation via this pathway is not anticipated under moderate conditions. However, extreme pH and temperature could lead to the slow formation of 6-chloronicotinic acid .

Oxidative Degradation

Oxidation is a highly probable degradation pathway. The molecule contains several sites susceptible to oxidative attack, particularly by agents like hydrogen peroxide (H₂O₂).

  • Benzylic-like Position: The carbon atom of the carbonyl group is analogous to a benzylic position and is susceptible to oxidation.

  • Pyridine Ring Oxidation: The pyridine ring itself can be oxidized, potentially forming N-oxides or undergoing ring-opening upon aggressive oxidation.

  • Formation of 6-Chloronicotinic Acid: A common and critical degradation pathway for compounds containing the 6-chloropyridin-3-yl moiety is the oxidation of the side chain to a carboxylic acid, yielding 6-chloronicotinic acid . This is a well-documented terminal metabolite for many neonicotinoids and is used as a marker for total residue analysis in environmental studies.[10]

Photolytic Degradation

The chloropyridine ring is a known chromophore that absorbs UV light, making photodecomposition a significant degradation pathway. Studies on neonicotinoids have consistently shown that they undergo significant degradation when exposed to sunlight, with UVB radiation playing a major role.[11]

  • Dechlorination: A primary photolytic reaction is the homolytic cleavage of the C-Cl bond, leading to the formation of a pyridinyl radical. This can subsequently abstract a hydrogen atom from the solvent or other molecules to yield the dechlorinated analog, 1-(pyridin-3-yl)-2-methylpropan-1-one.

  • Ring Cleavage: Prolonged exposure to high-energy light can lead to the fragmentation of the pyridine ring into smaller, aliphatic molecules.

  • Formation of Hydroxylated Species: In aqueous environments, indirect photolysis mediated by reactive oxygen species (ROS) can lead to the formation of hydroxylated degradants, such as 1-(6-hydroxy-pyridin-3-yl)-2-methylpropan-1-one.

Caption: Predicted major degradation pathways for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

Experimental Framework for Stability Assessment

To empirically determine the stability of the title compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions more severe than those used in accelerated stability testing.[5][12] The goal is to generate a degradation level of 5-20% to ensure that secondary degradation is minimized and the primary degradation products can be reliably identified.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound in Acetonitrile/Water acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal (80°C, Solid State) start->thermal photo Photolytic (ICH Q1B Light Box) start->photo neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxid->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS thermal->hplc photo->hplc neutralize->hplc identify Characterize Degradants (MS/MS Fragmentation) hplc->identify end Stability Profile Established identify->end

Caption: General workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following protocols serve as a validated starting point for investigation. The causality behind these choices is to apply stress sufficient to cause degradation without completely destroying the molecule, thereby allowing for the identification of primary degradants.[13]

Protocol 1: Acidic Hydrolysis

  • Preparation: Dissolve 10 mg of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one in 10 mL of a 50:50 acetonitrile:water mixture.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubation: Heat the solution in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

  • Analysis: Dilute with mobile phase to an appropriate concentration and analyze via HPLC-UV/MS.

    • Rationale: 0.1 M HCl at 60°C provides a moderately strong acidic condition to promote hydrolysis without causing excessive, unrepresentative degradation.

Protocol 2: Basic Hydrolysis

  • Preparation: Use the same stock solution as in Protocol 1.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubation: Heat the solution in a water bath at 60°C. Withdraw aliquots at timed intervals.

  • Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.

  • Analysis: Analyze via HPLC-UV/MS.

    • Rationale: Similar to acid hydrolysis, these conditions are chosen to probe for base-labile functional groups.

Protocol 3: Oxidative Degradation

  • Preparation: Use the same stock solution as in Protocol 1.

  • Stress Application: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light. Withdraw aliquots at timed intervals.

  • Quenching: No quenching is typically required, as the peroxide is diluted upon injection.

  • Analysis: Analyze via HPLC-UV/MS.

    • Rationale: 3% H₂O₂ is a standard choice for oxidative stress testing, as it effectively mimics oxidative conditions that a drug substance might encounter.[13]

Protocol 4: Photolytic Degradation

  • Preparation: Prepare two solutions of the compound in a transparent solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: Expose one sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt hours/m²). Wrap the second (control) sample in aluminum foil and place it alongside the exposed sample.

  • Incubation: Monitor for physical changes and withdraw aliquots at appropriate time points.

  • Analysis: Analyze both the stressed and control samples by HPLC-UV/MS.

    • Rationale: Following ICH guidelines ensures that the photostability testing is standardized and relevant for regulatory submissions. The dark control is crucial to differentiate between photolytic and thermal degradation.

Development of a Stability-Indicating Analytical Method

The cornerstone of a successful degradation study is a robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Column Choice: A C18 reversed-phase column is a versatile starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid for better peak shape) and acetonitrile or methanol is typically used to ensure separation of the relatively nonpolar parent compound from potentially more polar degradants.

  • Detection:

    • UV/Diode Array Detector (DAD): Allows for the quantification of the parent peak and degradants. DAD is critical for assessing peak purity and ensuring that new impurity peaks are not co-eluting.

    • Mass Spectrometry (MS): Essential for identifying degradants. High-resolution MS (HRMS) provides accurate mass data to propose elemental compositions, while tandem MS (MS/MS) fragments the degradant ions to provide structural information.

Table 2: Hypothetical Forced Degradation Results Summary

Stress Condition Incubation Time % Degradation of Parent Major Degradation Products (m/z)
0.1 M HCl, 60°C 24 hr < 2% None significant
0.1 M NaOH, 60°C 24 hr ~3% Minor peak at m/z 158
3% H₂O₂, RT 8 hr ~15% m/z 158 (C₆H₄ClNO₂)

| ICH Photostability | 7 days | ~18% | m/z 165 (C₁₀H₁₂NO) |

Conclusion

The stability profile of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is predicted to be primarily influenced by oxidative and photolytic degradation. The most likely degradation pathways involve oxidation of the side chain to form 6-chloronicotinic acid and photolytic cleavage of the carbon-chlorine bond. The compound is expected to exhibit good stability against hydrolysis under moderate conditions. The provided experimental framework offers a comprehensive and scientifically rigorous approach to validating these predictions. Executing these forced degradation studies is an indispensable step for any research or development program involving this molecule, as it provides the foundational knowledge required for creating stable formulations and robust analytical controls.

References

  • National Center for Biotechnology Information. (n.d.). 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(6-Chloropyridin-3-yl_methyl_imidazolidin-2-one]([Link]

  • Sun, Y., et al. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Frontiers in Microbiology. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Imidacloprid; 431432-02. Retrieved from [Link]

  • Wammer, K. H., et al. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. MDPI. Retrieved from [Link]

  • Jánosa, Á., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Pharmaceutics. Retrieved from [Link]

  • Shinde, S. S., et al. (2019). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Zuno-Floriano, F. G., et al. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl). PubChem. Retrieved from [Link]

  • Sun, Y., et al. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. ResearchGate. Retrieved from [Link]

  • Li, Y., & Li, Y. (2024). Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments. Bulletin of Environmental Contamination and Toxicology. Retrieved from [Link]

  • Papadimitriou, V. C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials. Retrieved from [Link]

  • Zhang, C., et al. (2023). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. MDPI. Retrieved from [Link]

  • Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Lupo, E. C., & Zanol, G. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

  • Wang, Y., et al. (2020). Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches. Toxics. Retrieved from [Link]

  • Wang, Y., et al. (2012). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Applied and Environmental Microbiology. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2023). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Retrieved from [Link]

Sources

Foundational

Metabolic Profiling of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one: A Technical Guide to Putative Metabolite Identification

An In-Depth Technical Guide Introduction: The Imperative of Metabolic Scrutiny In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Imperative of Metabolic Scrutiny

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkpoint but a fundamental pillar of its safety and efficacy profile. The biotransformation of a xenobiotic, such as 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one, dictates its pharmacokinetic properties, potential for drug-drug interactions, and risk of forming reactive or toxic metabolites. This guide provides a comprehensive framework for elucidating the potential metabolic pathways of this molecule. We will delve into the predictable sites of metabolic attack based on its chemical structure and lay out a robust, field-proven experimental workflow for the identification and characterization of its metabolites.

The core structure, featuring a chloropyridinyl ring linked to an isobutyryl moiety, presents several key features amenable to enzymatic transformation. The pyridine ring is a known substrate for cytochrome P450 (CYP) enzymes, while the ketone functionality is a prime target for reductive enzymes.[1][2] This document serves as a technical resource for researchers, offering both the theoretical underpinnings and the practical methodologies required to map the metabolic journey of this compound.

Predicted Metabolic Pathways: A Mechanistic Rationale

Metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3] For 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one, we can predict a series of transformations based on established biochemical principles.

Phase I Transformations: Unmasking Functional Groups

Phase I reactions are primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes and, to a lesser extent, by cytosolic enzymes.[2][4]

  • Ketone Reduction: The most prominent and predictable initial transformation is the reduction of the propan-1-one carbonyl group. This reaction is typically catalyzed by cytosolic carbonyl reductases or aldo-keto reductases (AKRs), utilizing NADH or NADPH as a cofactor, to yield the corresponding secondary alcohol, 1-(6-chloropyridin-3-yl)-2-methylpropan-1-ol. The formation of this alcohol introduces a hydroxyl group, a key site for subsequent Phase II conjugation. Studies on the metabolism of other ketones confirm this is a common metabolic route.[5]

  • Oxidative Metabolism (CYP450-Mediated): The molecule possesses multiple sites susceptible to oxidation by CYP enzymes, primarily from the CYP1, CYP2, and CYP3 families.[2]

    • Hydroxylation of the Isobutyl Group: The terminal methyl groups of the isobutyl moiety are potential sites for hydroxylation, leading to the formation of a primary alcohol. This is a classic CYP-mediated reaction to increase hydrophilicity.

    • Hydroxylation of the Pyridine Ring: Aromatic hydroxylation can occur on the pyridine ring. The electronic properties and steric hindrance will dictate the preferred position of attack. The resulting hydroxylated pyridine derivative would be a significant metabolite.

    • N-Oxidation: The nitrogen atom in the pyridine ring is a potential site for oxidation, forming a pyridine N-oxide. This is a common metabolic pathway for nitrogen-containing heterocyclic compounds.

Phase II Transformations: Enhancing Excretion

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable.

  • Glucuronidation: The primary hydroxyl group formed via ketone reduction is an ideal substrate for UDP-glucuronosyltransferases (UGTs). This reaction would attach a glucuronic acid moiety, significantly increasing the polarity of the metabolite. Any hydroxylated metabolites from Phase I oxidation would also be prime candidates for glucuronidation.[6]

  • Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxylated metabolites, forming sulfate conjugates.

The interplay of these pathways determines the overall metabolic profile of the compound.

Predicted Metabolic Pathways Parent 1-(6-Chloropyridin-3-yl)- 2-methylpropan-1-one M1 M1: Secondary Alcohol (Ketone Reduction) Parent->M1 Carbonyl Reductase M2 M2: Hydroxylated Isobutyl Group (Oxidation) Parent->M2 CYP450 M3 M3: Hydroxylated Pyridine Ring (Oxidation) Parent->M3 CYP450 M4 M4: Glucuronide Conjugate of M1 M1->M4 UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

Experimental Framework for Metabolite Identification

A definitive identification of metabolites requires a robust experimental design. An in vitro approach using human liver microsomes (HLM) is a cost-effective and highly informative first step, as this subcellular fraction is enriched in Phase I (CYP) and Phase II (UGT) enzymes.[7][8]

In Vitro Model: Human Liver Microsomes (HLM)

Rationale: HLMs provide a concentrated source of the primary drug-metabolizing enzymes, allowing for the rapid generation of metabolites in a controlled environment.[7] The use of pooled HLM from multiple donors helps to average out the effects of genetic polymorphism in metabolizing enzymes, providing a more representative picture of metabolism in the general population.

Experimental Protocol: HLM Incubation Assay

This protocol is designed to be self-validating through the inclusion of critical controls.

Materials:

  • 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (Test Article)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., a structurally similar, stable compound not present in the matrix)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Step-by-Step Methodology:

  • Preparation: Thaw HLM and NADPH regeneration system on ice. Prepare a working solution of the test article in a suitable solvent (e.g., DMSO, ACN) at a high concentration to ensure the final solvent concentration in the incubation is low (<1%).

  • Incubation Mix Preparation: In a microcentrifuge tube, prepare the main incubation mixture on ice. For a final volume of 200 µL:

    • 156 µL 0.5 M Potassium Phosphate Buffer (pH 7.4)

    • 20 µL NADPH Regeneration System

    • 20 µL HLM (final protein concentration: 0.5-1.0 mg/mL)

  • Pre-incubation: Pre-warm the incubation mixture at 37°C for 5 minutes with gentle agitation to acclimate the enzymes.

  • Reaction Initiation: Initiate the reaction by adding 4 µL of the test article working solution (final concentration: e.g., 1-10 µM). Vortex gently to mix. This is your T=x sample.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[7] Time points (e.g., 0, 15, 30, 60 min) can be taken to assess metabolic stability.

  • Reaction Termination: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and quenches enzymatic activity.[9]

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.[10]

  • Sample Collection: Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

  • Control Incubations (Critical for Data Integrity):

    • Negative Control 1 (No Cofactor): Replace the NADPH Regeneration System with an equal volume of buffer. This identifies non-NADPH dependent degradation.[7]

    • Negative Control 2 (No Microsomes): Replace the HLM with an equal volume of buffer. This identifies inherent instability of the compound in the assay buffer.

    • T=0 Control: Add the termination solvent before adding the test article. This serves as a baseline and helps identify matrix components.[7]

Analytical Methodology: UPLC-Q-TOF-MS/MS

Rationale: Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) is the premier analytical platform for this application.[11][12] UPLC provides rapid and high-resolution separation of metabolites from the parent drug and matrix components. Q-TOF-MS offers high mass accuracy (<5 ppm), enabling the confident determination of elemental compositions for metabolite identification.[10] The MS/MS capability allows for fragmentation of the metabolite ions, providing structural information to pinpoint the site of metabolic modification.[6]

Illustrative LC-MS/MS Parameters:

ParameterSetting
LC System UPLC System
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp 40°C
MS System Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Acquisition Mode Data-Dependent Acquisition (DDA): Full MS scan followed by MS/MS scans of the most intense ions
Mass Range 100-1000 m/z

Data Analysis and Structural Elucidation Workflow

The identification of metabolites is a systematic process of filtering and interpretation.[13]

  • Feature Extraction: Process the raw LC-MS data using metabolomics software to detect all ion features (defined by m/z and retention time) in each sample.

  • Comparative Analysis: Compare the feature list from the complete incubation samples against the control samples (T=0, no NADPH). Features present or significantly more abundant in the complete incubation are flagged as potential metabolites.[11]

  • Mass Defect Filtering: Use the known mass of the parent compound to predict the exact masses of expected metabolites (e.g., +15.9949 for oxidation, +2.0156 for reduction). Search the flagged features for ions matching these predicted masses within a narrow mass tolerance window (<5 ppm).

  • Structural Confirmation via MS/MS: Compare the MS/MS fragmentation pattern of a putative metabolite with that of the parent drug. A common fragmentation core with a mass shift in one of the fragments can pinpoint the location of the metabolic modification. For example, if a fragment corresponding to the chloropyridinyl ring is unchanged, but the fragment containing the isobutyryl side chain shows a +16 Da shift, this confirms hydroxylation on the side chain.

Metabolite ID Workflow A Step 1: In Vitro Incubation (HLM + Compound + NADPH) B Step 2: Sample Preparation (Protein Precipitation) A->B Terminate Reaction C Step 3: UPLC-Q-TOF-MS/MS Analysis (Full Scan & MS/MS Data Acquisition) B->C Inject Supernatant D Step 4: Data Processing (Peak Detection & Alignment) C->D E Step 5: Comparative Analysis (Incubation vs. Controls) D->E F Step 6: Metabolite Filtering (Mass Defect & Isotope Pattern) E->F Flag Potential Metabolites G Step 7: Structural Elucidation (MS/MS Fragmentation Analysis) F->G Prioritize Candidates H Step 8: Final Identification (Confirmed Metabolite Structures) G->H

Caption: A systematic workflow for in vitro metabolite identification.

Summary of Potential Metabolites

The following table summarizes the most probable metabolites based on the mechanistic rationale described above.

Metabolite IDPredicted ModificationMetabolic ReactionMass Change (Δm/z)Expected [M+H]⁺ (m/z)
Parent ---198.0630
M1 Ketone ReductionReduction+2.0156200.0786
M2 Hydroxylation (Isobutyl or Pyridine)Oxidation+15.9949214.0579
M3 N-Oxidation (Pyridine)Oxidation+15.9949214.0579
M4 Glucuronide Conjugate of M1Glucuronidation+178.0511376.1147
M5 Glucuronide Conjugate of M2/M3Glucuronidation+192.0460390.1090

Note: Expected m/z values are calculated based on the monoisotopic mass of the parent compound (C9H10ClNO).

Conclusion

The metabolic fate of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one is likely governed by a combination of ketone reduction and CYP450-mediated oxidation, followed by conjugation of the resulting hydroxylated metabolites. The outlined technical guide provides a robust and scientifically grounded strategy, from predictive assessment to experimental verification using HLM and high-resolution mass spectrometry. This comprehensive approach is essential for building a complete pharmacological profile, ensuring that potential liabilities related to metabolism are identified and understood early in the drug development process.

References

  • National Center for Biotechnology Information. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health.
  • Ważewska-Czyżewska, M., & Starek, M. (n.d.). In vitro co-metabolism of ethanol and cyclic ketones. PubMed.
  • Wilkinson, C. F., & Babish, J. G. (n.d.). Ligand interaction of sustituted pyridines with cytochrome P-450. PubMed.
  • Lin, Y.-H., et al. (2023). Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures. ACS Publications.
  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • Al-Awad, M., et al. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Chen, C., & Gonzalez, F. J. (n.d.). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. National Institutes of Health.
  • Mardal, M., et al. (2024). In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. National Institutes of Health.
  • Ahern, G., & Dua, K. (n.d.). Metabolism. National Institutes of Health.
  • Mondal, S. (2016). In vitro test methods for metabolite identification: A review. SciSpace.
  • Kim, J.-E., et al. (n.d.). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. MDPI.
  • Olinga, P., & Schoonen, W. (n.d.). Drug Metabolism of Hepatocyte-like Organoids and Their Applicability in In Vitro Toxicity Testing. MDPI.
  • ResearchGate. (n.d.). Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS.
  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes.
  • McEachran, A. D., et al. (n.d.). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Analysis of "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" in Complex Matrices

Abstract This application note presents robust and validated analytical methodologies for the sensitive and selective detection of "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one," a compound of interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the sensitive and selective detection of "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one," a compound of interest in pharmaceutical development and related fields. Recognizing the need for reliable analytical techniques, we provide detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals requiring accurate quantification and identification of this molecule in various matrices. The protocols herein are grounded in established principles of analytical chemistry and adhere to international validation guidelines to ensure data integrity and reproducibility.

Introduction

"1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" is a substituted pyridine derivative. As with many novel chemical entities, its analysis presents unique challenges due to potential matrix effects and the need for high sensitivity. The development of validated analytical methods is crucial for its characterization, stability testing, and impurity profiling in pharmaceutical quality assurance.[1] This document provides two complementary high-throughput analytical approaches to address these challenges.

The choice between LC-MS/MS and GC-MS will depend on the specific application, sample matrix, and desired sensitivity. LC-MS/MS is generally preferred for its high sensitivity and applicability to a wide range of compounds, including those that are not easily volatilized.[2][3] GC-MS, on the other hand, can offer excellent chromatographic resolution for volatile and semi-volatile compounds.[4][5]

Physicochemical Properties (Predicted)

A thorough understanding of the analyte's physicochemical properties is fundamental to method development. While experimental data for "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" is not widely available, its structure suggests the following characteristics that influence analytical strategy:

  • Polarity: The presence of the pyridine ring and the ketone group suggests moderate polarity. This makes it amenable to reversed-phase liquid chromatography.

  • Volatility: The compound is expected to have sufficient volatility for GC analysis, potentially with derivatization to improve peak shape and thermal stability.

  • Ionization: The pyridine nitrogen is a site for protonation, making electrospray ionization (ESI) in positive mode a suitable choice for LC-MS/MS.

Recommended Analytical Workflow

The successful analysis of "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" hinges on a systematic workflow encompassing sample preparation, instrumental analysis, and data processing. The following diagram illustrates the recommended approach.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Matrix (e.g., Plasma, Formulation) Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition & Integration LCMS->Data GCMS->Data Validation Method Validation (ICH Guidelines) Data->Validation Report Reporting Validation->Report

Caption: General analytical workflow for the determination of "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one".

LC-MS/MS Method Protocol

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices.[6]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Instrumental Parameters
Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of a standard solution (Precursor ion > Product ion 1, Product ion 2)
Collision Energy (CE) Optimized for each transition
Data Analysis and Quantification

Quantification is performed using a calibration curve prepared by spiking known concentrations of the analyte into a blank matrix. An internal standard structurally similar to the analyte should be used to correct for matrix effects and variations in extraction recovery.

GC-MS Method Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Extraction: To 1 mL of sample, add 50 µL of internal standard solution and 2 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to approximately 50 µL under a gentle stream of nitrogen.

Instrumental Parameters
Parameter Condition
GC System Gas Chromatograph with a Mass Selective Detector
Column Phenyl-arylene equivalent 5% diphenyl / 95% dimethyl polysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Single Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z
Source Temperature 230°C
Quadrupole Temperature 150°C

Method Validation

A comprehensive validation of the chosen analytical method is mandatory to ensure its reliability for the intended purpose.[9][10] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11]

Validation Parameters

The following parameters must be assessed:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[10] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery experiments at three different concentration levels.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements. Repeatability is assessed by multiple injections of the same sample, while intermediate precision is evaluated on different days with different analysts.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the proper functioning of the chromatographic system. This includes injections of a standard solution to check for parameters like peak area, retention time, and tailing factor.

Conclusion

The LC-MS/MS and GC-MS methods detailed in this application note provide a robust framework for the sensitive and selective analysis of "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one." The choice of method will be dictated by the specific requirements of the analysis. Adherence to the outlined validation protocols will ensure the generation of high-quality, reliable, and reproducible data, which is paramount in research and drug development.

References

  • Giorgetti, A., & Auwärter, V. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 45(8), 883-893. [Link]

  • Frison, G., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 45(8), 883-893. [Link]

  • Ahuja, S., & Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-573. [Link]

  • Giorgetti, A., & Auwärter, V. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Semantic Scholar. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Madej, K., & Tautenhahn, R. (2020). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. TrAC Trends in Analytical Chemistry, 124, 115801. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 43(10), 1466-1478. [Link]

  • Shanks, K. G., & Behonick, G. S. (2016). Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS). Journal of analytical toxicology, 40(6), 425–432. [Link]

  • Sharma, S., & Singh, A. (2016). Analytical method validation: A brief review. Journal of Pharmacy Research, 10(6), 394-401. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Cajka, T., & Hajslova, J. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta, 641(1-2), 101-109. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. PubChem. [Link]

  • Al-Anber, M. A. (2011). A study on microwave removal of pyridine from wastewater. Journal of Hazardous Materials, 190(1-3), 566-573. [Link]

  • Sobczak, I., & Ziolek, M. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4054-4059. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

Sources

Application

A Robust and Validated HPLC-MS/MS Protocol for the Quantification of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note presents a detailed, high-throughput protocol for the sensitive and selective quantification of 1-(6-Chloropyridin-3-yl)-2-methylpropa...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, high-throughput protocol for the sensitive and selective quantification of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical trial settings. We detail a streamlined protein precipitation (PPT) procedure for sample preparation and optimized chromatographic and mass spectrometric conditions. The protocol is structured to be fully compliant with the principles outlined in the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidance, ensuring data integrity and reliability for regulatory submissions.[1][2]

Introduction and Scientific Rationale

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a novel small molecule entity containing a key chloropyridine functional group, a moiety found in various pharmacologically active compounds. Accurate quantification in biological matrices like plasma is fundamental to characterizing its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical step in preclinical and clinical drug development.

The inherent complexity of plasma necessitates a highly selective and sensitive analytical technique.[3] HPLC-MS/MS is the gold standard for bioanalysis due to its ability to separate the analyte of interest from endogenous matrix components and quantify it with high precision and accuracy.[4] This protocol leverages the basicity of the pyridine nitrogen for efficient positive mode electrospray ionization (ESI) and the structural stability of the molecule to establish specific Multiple Reaction Monitoring (MRM) transitions for unambiguous detection.

Methodological Causality:

  • Choice of Sample Preparation: Protein Precipitation (PPT) was selected as the initial sample preparation strategy. It is a universal, rapid, and cost-effective method suitable for high-throughput analysis.[3] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT provides a favorable balance of recovery and matrix effect reduction for many small molecules, making it an excellent starting point for method development.[5][6] The use of acetonitrile as the precipitation solvent is effective at denaturing plasma proteins while ensuring the analyte remains soluble in the resulting supernatant.[7]

  • Choice of Internal Standard (IS): The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one-d4). A SIL-IS co-elutes chromatographically with the analyte and experiences identical ionization efficiency and matrix effects, providing the most accurate correction for experimental variability.[8] If a SIL-IS is unavailable, a close structural analog may be used, but requires more rigorous validation of its tracking performance.

Materials, Reagents, and Instrumentation

2.1 Materials

  • Analyte Reference Standard: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (≥98% purity)

  • Internal Standard: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one-d4 (SIL-IS, ≥98% purity)

  • Control Human Plasma (K2-EDTA anticoagulant)

  • Reagent Grade Water (18.2 MΩ·cm)

  • HPLC Vials and Caps

  • 96-well deep-well collection plates

  • Microcentrifuge tubes

2.2 Reagents

  • Acetonitrile (ACN), LC-MS Grade

  • Methanol (MeOH), LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

2.3 Instrumentation

  • HPLC System: Shimadzu Nexera X2 or equivalent system equipped with a binary pump, degasser, and temperature-controlled autosampler.

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an ESI source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent reversed-phase column.

  • Data System: Analyst® or equivalent software for instrument control and data processing.

Detailed Experimental Protocols

3.1 Preparation of Standards and Quality Controls (QCs)

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and SIL-IS reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the analyte primary stock with 50:50 ACN:H₂O to prepare working solutions for spiking calibration curve (CAL) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate volumes of the analyte working solutions into blank human plasma to prepare a calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL). Independently prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

3.2 Plasma Sample Preparation: Protein Precipitation Workflow

The following diagram outlines the streamlined sample preparation procedure.

G cluster_prep Sample Preparation plasma 1. Aliquot 50 µL Plasma (Sample, Blank, CAL, or QC) add_is 2. Add 150 µL IS Working Solution (100 ng/mL in ACN) plasma->add_is Precipitation & IS Addition vortex 3. Vortex Mix (2 min @ 1500 rpm) add_is->vortex Ensure Thorough Mixing centrifuge 4. Centrifuge (10 min @ 4000 x g, 4°C) vortex->centrifuge Pellet Precipitated Proteins transfer 5. Transfer 100 µL Supernatant to HPLC Vial/Plate centrifuge->transfer Isolate Analyte-Rich Supernatant inject 6. Inject 5 µL onto HPLC-MS/MS transfer->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

3.3 HPLC-MS/MS Conditions

Optimized parameters for the chromatographic separation and mass spectrometric detection are summarized in the tables below.

Table 1: HPLC Parameters

Parameter Value Rationale
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm Provides excellent retention and peak shape for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier promotes protonation of the analyte for better ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a strong organic solvent providing good elution strength.
Flow Rate 0.4 mL/min Standard flow rate for 2.1 mm ID columns, balancing speed and pressure.
Column Temp. 40 °C Reduces viscosity and improves peak symmetry.
Injection Vol. 5 µL Balances sensitivity with potential for column overload.
Gradient 5% B to 95% B over 2.5 min; hold 0.5 min A rapid gradient suitable for high-throughput analysis.

| Total Run Time | 4.0 min | Allows for rapid sample turnaround. |

Table 2: Mass Spectrometer Parameters

Parameter Value Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The pyridine nitrogen is readily protonated, making ESI+ highly efficient.
Ion Source Gas 1 50 psi Nebulizer gas for efficient droplet formation.
Ion Source Gas 2 55 psi Heater gas to aid in desolvation.
Curtain Gas 35 psi Prevents neutral molecules from entering the mass analyzer.
Source Temp. 500 °C Optimizes solvent evaporation.
IonSpray Voltage 5500 V High voltage potential to facilitate ion formation.

| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions for selective quantification. |

Table 3: Optimized MRM Transitions and Parameters Note: The exact mass of C₁₀H₁₂ClNO is 197.06 Da. The protonated precursor [M+H]⁺ is m/z 198.1.

Compound Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Dwell Time (ms) Collision Energy (V)
Analyte 198.1 126.0 (Quantifier) 100 25
Analyte 198.1 77.1 (Qualifier) 100 35

| SIL-IS | 202.1 | 130.0 | 100 | 25 |

Bioanalytical Method Validation Framework

To ensure the trustworthiness and reliability of the data, the method must be validated according to regulatory guidelines.[4][9] The validation protocol should assess the following parameters as stipulated by the FDA M10 guidance.[1][2]

G cluster_params Core Validation Parameters Validation {Bioanalytical Method Validation (BMV)|Adhering to FDA M10 Guidance} Selectivity Selectivity & Specificity Evaluates interference from matrix components. Validation->Selectivity Accuracy Accuracy & Precision Determines closeness to nominal value and reproducibility (Intra- & Inter-day). Validation->Accuracy Curve Calibration Curve Demonstrates relationship between response and concentration (LLOQ to ULOQ). Validation->Curve Matrix Matrix Effect Assesses ion suppression or enhancement from the biological matrix. Validation->Matrix Stability Stability Analyte stability under various conditions (Freeze-thaw, Bench-top, Long-term). Validation->Stability Recovery Recovery Efficiency of the extraction process. Validation->Recovery

Caption: Key Parameters for Bioanalytical Method Validation.

Table 4: Validation Acceptance Criteria (Summary)

Parameter Acceptance Criteria
Calibration Curve ≥ 75% of standards within ±15% of nominal (±20% at LLOQ); r² ≥ 0.99
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ) for QC samples.
Precision Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) for QC samples.
Matrix Effect IS-normalized matrix factor CV should be ≤ 15%.
Recovery Should be consistent and reproducible across QC levels.

| Stability | Analyte concentration should be within ±15% of baseline values. |

A key part of validation is the assessment of the matrix effect, which evaluates how co-eluting endogenous components affect the ionization of the analyte.[8][10] This is typically done by comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a pure solution.[10]

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS/MS protocol for the quantification of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one in human plasma. The method is designed for high-throughput analysis and is built upon a framework of established bioanalytical principles and regulatory standards. By detailing the rationale behind key experimental choices and outlining a clear validation pathway, this guide serves as a robust starting point for researchers, enabling the generation of reliable pharmacokinetic data essential for modern drug development programs.

References

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 22, 2026, from [Link]

  • Koster, R. A., Alffenaar, J. W. C., & Greijdanus, B. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Dong, M. W., & Li, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved January 22, 2026, from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved January 22, 2026, from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved January 22, 2026, from [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved January 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. ResearchGate. Retrieved January 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 22, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved January 22, 2026, from [Link]

Sources

Method

Application Note &amp; In Vitro Protocols: Pharmacological Characterization of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

An in-depth guide for researchers, scientists, and drug development professionals. Introduction: Rationale for a Multi-Assay Characterization The compound 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one features a chloropy...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Rationale for a Multi-Assay Characterization

The compound 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one features a chloropyridinyl moiety, a well-established pharmacophore in the neonicotinoid class of insecticides. These agents are known to act as agonists at insect nicotinic acetylcholine receptors (nAChRs).[1] Given this structural alert, the primary hypothesis is that this compound will interact with nAChRs. However, a comprehensive understanding of its biological activity, crucial for any drug development or toxicological assessment, demands a broader investigation beyond its presumed primary target.

This guide, developed from a Senior Application Scientist's perspective, provides a strategic suite of in vitro bioassays to construct a robust pharmacological profile for 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one. The protocols are designed not merely as procedural steps but as self-validating systems, incorporating the necessary controls and explaining the scientific causality behind each experimental choice. We will explore its affinity for its primary target (nAChRs), screen for potential off-target liabilities at Monoamine Oxidases (MAOs), and evaluate its potential for drug-drug interactions via Cytochrome P450 (CYP450) inhibition.

Part 1: Primary Target Bioassay — Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

Expertise & Rationale: The first and most critical step is to determine if the compound binds to its hypothesized target. A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor. This assay measures the ability of the test compound to compete with a radioactively labeled ligand that has a known high affinity for the nAChR binding site.[2] A high affinity (low inhibition constant, Ki) would provide strong evidence for direct interaction.

Protocol 1: Competitive Radioligand Binding Assay for nAChRs

This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from a cell line stably expressing a specific human nAChR subtype (e.g., α4β2 or α7).

  • Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).

  • Test Compound: 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Control Ligand (for non-specific binding): A high concentration (e.g., 10 µM) of a known nAChR ligand like Nicotine or Cytisine.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates with glass fiber filters.

Experimental Workflow Diagram:

nAChR_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Separation & Readout P1 Prepare Serial Dilutions of Test Compound A1 Add to 96-well Plate: 1. Buffer 2. Receptor Membranes 3. Test Compound / Control 4. [³H]-Epibatidine P1->A1 P2 Prepare Receptor Membranes, Radioligand, and Controls P2->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min at RT) A1->A2 R1 Rapidly Filter Plate to Separate Bound from Free Radioligand A2->R1 R2 Wash Filters with Ice-Cold Buffer R1->R2 R3 Add Scintillation Cocktail and Measure Radioactivity (CPM) R2->R3 Data Analysis\n(IC50 → Ki) Data Analysis (IC50 → Ki) R3->Data Analysis\n(IC50 → Ki)

Caption: Workflow for the nAChR competitive radioligand binding assay.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series of the test compound in Assay Buffer. A typical 10-point curve might range from 100 µM to 1 nM final concentration. Also, prepare solutions for total binding (buffer + DMSO vehicle) and non-specific binding (buffer + 10 µM Nicotine).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL Receptor Membranes + 50 µL [³H]-Epibatidine.

    • Non-specific Binding (NSB): 50 µL Control Ligand (Nicotine) + 50 µL Receptor Membranes + 50 µL [³H]-Epibatidine.

    • Competitive Binding: 50 µL of each test compound dilution + 50 µL Receptor Membranes + 50 µL [³H]-Epibatidine.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[2] The exact time should be optimized based on the receptor source and radioligand kinetics.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This step is critical to separate the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Immediately wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Detection: Allow the filters to dry, then add a scintillation cocktail to each well. Seal the plate and count the radioactivity in a scintillation counter. The output will be in counts per minute (CPM).

Data Analysis & Interpretation:

  • Calculate the percent specific binding for each concentration of the test compound using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

  • Plot the percent specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 2: Secondary Target & Selectivity Profiling — Monoamine Oxidase (MAO) Inhibition

Expertise & Rationale: To build a comprehensive safety and selectivity profile, it is essential to screen for activity at other biologically relevant targets. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in neurotransmitter metabolism, and their inhibition can lead to significant physiological effects.[3][4] Screening against both isoforms provides crucial information about the compound's selectivity. A fluorometric assay is a robust, sensitive, and high-throughput method for this purpose.[5]

Protocol 2: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol uses a "mix-incubate-measure" format to screen for inhibitors of MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, via a fluorometric probe.[3]

Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: p-Tyramine (a substrate for both isoforms).

  • Detection Reagents: Horseradish Peroxidase (HRP) and a fluorogenic probe (e.g., Amplex Red or equivalent).

  • Test Compound: 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one (10 mM stock in DMSO).

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[4][5]

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • 96-well solid black microplate.

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm).

Experimental Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Reaction cluster_readout Readout P1 Prepare Serial Dilutions of Test Compound & Controls A1 Add Compound/Control and MAO Enzyme to Plate P1->A1 P2 Prepare MAO Enzyme (A or B) Solution P2->A1 P3 Prepare Substrate/ Detection Mix A3 Initiate Reaction by Adding Substrate/ Detection Mix P3->A3 A2 Pre-incubate (e.g., 10 min at 37°C) A1->A2 A2->A3 R1 Incubate Kinetically at 37°C A3->R1 R2 Measure Fluorescence (Ex/Em ~535/587 nm) over 30-60 min R1->R2 Data Analysis\n(Calculate % Inhibition,\nDetermine IC50) Data Analysis (Calculate % Inhibition, Determine IC50) R2->Data Analysis\n(Calculate % Inhibition,\nDetermine IC50)

Caption: Workflow for the fluorometric MAO-A/B inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Add 10 µL of serially diluted test compound, positive control, or vehicle (for 100% activity) to the wells of a 96-well black plate.

  • Enzyme Addition: Prepare the MAO-A or MAO-B enzyme solution in Assay Buffer. Add 50 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step allows the test compound to interact with the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a Substrate/Detection Mix containing p-tyramine, HRP, and the fluorogenic probe in Assay Buffer. Add 40 µL of this mix to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically (one reading every 1-2 minutes) for 30-60 minutes.

Data Analysis & Interpretation:

  • For each well, calculate the rate of reaction (slope of the fluorescence signal over time).

  • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (Rate_sample / Rate_vehicle)] * 100

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Use non-linear regression to determine the IC₅₀ value for both MAO-A and MAO-B.

  • Selectivity Index: Calculate the ratio of IC₅₀ values (IC₅₀ MAO-A / IC₅₀ MAO-B) to quantify the compound's selectivity for one isoform over the other.

Part 3: In Vitro ADME-Tox Profiling — Cytochrome P450 (CYP450) Inhibition

Expertise & Rationale: Evaluating the potential for drug-drug interactions (DDIs) is a mandatory component of modern drug discovery, as recommended by regulatory agencies like the FDA.[6] The most common mechanism for DDIs is the inhibition of CYP450 enzymes, which are responsible for metabolizing the majority of clinical drugs.[7][8] An in vitro assay using human liver microsomes (HLMs) provides a physiologically relevant system to assess the inhibitory potential of a compound against the most important CYP isoforms.[6][9]

Protocol 3: Multi-Isoform CYP450 Inhibition Assay (IC₅₀)

This protocol determines the IC₅₀ of the test compound against five key CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) using a cocktail of specific probe substrates and analysis via LC-MS/MS.

Materials:

  • Enzyme Source: Pooled Human Liver Microsomes (HLMs).

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Probe Substrates: A cocktail of specific substrates for each isoform (e.g., Phenacetin for 1A2, Diclofenac for 2C9, S-Mephenytoin for 2C19, Dextromethorphan for 2D6, Midazolam for 3A4).

  • Test Compound: 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one (10 mM stock in DMSO).

  • Positive Controls: Known specific inhibitors for each isoform (e.g., Furafylline for 1A2, Sulfaphenazole for 2C9, Ticlopidine for 2C19, Quinidine for 2D6, Ketoconazole for 3A4).

  • Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Stop Solution: Acetonitrile with an internal standard.

  • LC-MS/MS System.

Experimental Logic Diagram:

CYP450_Inhibition_Logic cluster_system In Vitro System (Human Liver Microsomes) CYP CYP450 Enzyme (e.g., CYP3A4) Metabolite Specific Metabolite (e.g., 1'-OH-Midazolam) CYP->Metabolite Catalyzes Metabolism Probe Probe Substrate (e.g., Midazolam) Probe->CYP Binds Quantify by\nLC-MS/MS Quantify by LC-MS/MS Metabolite->Quantify by\nLC-MS/MS TestCmpd Test Compound (Potential Inhibitor) TestCmpd->CYP Binds & Inhibits NADPH NADPH (Cofactor) NADPH->CYP Powers Reaction

Caption: Logic of the CYP450 inhibition assay.

Step-by-Step Methodology:

  • Preparation: Prepare working solutions of the test compound, positive controls, and the probe substrate cocktail.

  • Incubation Setup: In a 96-well plate, combine the Incubation Buffer, HLM suspension, and the test compound/control at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow for temperature equilibration and compound-microsome interaction.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Reaction Incubation: Incubate the plate at 37°C with shaking for a predetermined time (e.g., 10-20 minutes). The time must be within the linear range of metabolite formation for each substrate.

  • Reaction Termination: Stop the reaction by adding ice-cold Stop Solution (acetonitrile with internal standard). This precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of each specific metabolite formed.

Data Analysis & Presentation:

  • Calculate the percent remaining enzyme activity for each concentration relative to the vehicle control.

  • Plot the percent activity against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value for each CYP isoform using non-linear regression.

  • Summarize the results in a clear table.

CYP IsoformProbe SubstrateIC₅₀ (µM) of Test CompoundInterpretation[9]
CYP1A2Phenacetin> 50No Inhibition
CYP2C9Diclofenac> 50No Inhibition
CYP2C19S-Mephenytoin27.5Weak Inhibition
CYP2D6Dextromethorphan> 50No Inhibition
CYP3A4Midazolam8.9Moderate Inhibition

This table presents hypothetical data for illustrative purposes.

Summary & Forward Look

This application guide outlines a tiered, logical approach to the in vitro characterization of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one. By systematically evaluating its affinity for the primary target (nAChRs), its selectivity against key off-targets (MAOs), and its potential for metabolic drug-drug interactions (CYP450 inhibition), researchers can build a comprehensive pharmacological profile. The data generated from these protocols are foundational for making informed decisions in hit-to-lead optimization, candidate selection, and further preclinical development.

References

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]

  • Chen, L., Martin, G. B., & Rechnitz, G. A. (1995). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry, 67(18), 3215-3220. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 803-811. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Kagabu, S., et al. (2003). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Bioscience, Biotechnology, and Biochemistry, 67(5), 980-988. [Link]

Sources

Application

"1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" as a ligand in receptor binding assays

An In-Depth Guide to Characterizing "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" as a Novel Ligand in Receptor Binding Assays Authored by: Gemini, Senior Application Scientist Abstract This document provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Characterizing "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" as a Novel Ligand in Receptor Binding Assays

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive framework and detailed protocols for the pharmacological characterization of "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one," a novel compound with potential activity at neuronal nicotinic acetylcholine receptors (nAChRs). The structural motif of a 6-chloropyridinyl group is present in numerous known nAChR ligands, suggesting this compound as a candidate for investigation.[1][2][3] This guide is designed for researchers in pharmacology, neuroscience, and drug development, offering a first-principles approach to characterizing a new chemical entity. We will detail the rationale for target selection, the principles of radioligand binding assays, step-by-step protocols for competition binding experiments, and the subsequent data analysis required to determine the compound's binding affinity (Ki).

Introduction: Rationale for Investigation

The compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one possesses a key structural feature—the 6-chloropyridinyl moiety—that confers high affinity and selectivity for various subtypes of neuronal nicotinic acetylcholine receptors (nAChRs) in other molecular contexts.[1] nAChRs are ligand-gated ion channels that play critical roles in the central and peripheral nervous systems, mediating fast synaptic transmission.[4] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, nicotine addiction, and schizophrenia, making them significant therapeutic targets.[4][5]

Given its structure, it is hypothesized that 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one may act as a ligand for nAChRs. This application note provides the necessary theoretical background and practical protocols to test this hypothesis by determining the compound's binding affinity for a specific nAChR subtype, the α4β2 receptor, which is one of the most abundant in the brain.[4]

Foundational Principles of Receptor Binding Assays

Receptor binding assays are powerful tools used to quantify the interaction between a ligand and its receptor.[6][7] They are a cornerstone of drug discovery for measuring the affinity of a test compound for a specific target.[8] The two primary experimental formats are saturation and competition binding assays.

  • Saturation Binding: This type of assay is used to determine the density of receptors in a given sample (Bmax) and the equilibrium dissociation constant (Kd) of a labeled ligand (radiolabeled or fluorescent).[8][9] It involves incubating the receptor preparation with increasing concentrations of the labeled ligand until saturation is reached.[10]

  • Competition Binding: This is the most common method for characterizing a novel, unlabeled compound.[9][11] In this setup, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.[11] This IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[12][13]

Radioligand binding assays are considered the gold standard due to their high sensitivity and robustness.[8][9]

Assay Development and Preliminary Considerations

Before proceeding with the definitive competition assay, several parameters must be optimized to ensure the data is reliable and reproducible. This is a critical step that validates the experimental system.

3.1. Receptor Source and Preparation The choice of receptor source is fundamental. For this protocol, we will use membrane preparations from a stable cell line (e.g., HEK-293) expressing the human α4β2 nAChR subtype. This provides a homogenous and well-defined receptor population. Alternatively, researchers can use membrane homogenates from specific brain regions known to be rich in α4β2 receptors, such as the rat or mouse thalamus.

3.2. Selection of a Suitable Radioligand The radioligand must bind with high affinity and specificity to the target receptor. For the α4β2 nAChR, [³H]-Epibatidine or [³H]-Nicotine are excellent choices. We will proceed with [³H]-Epibatidine due to its very high affinity. The concentration of the radioligand used in the competition assay should ideally be at or below its Kd value to ensure assay sensitivity.[14]

3.3. Optimization of Assay Conditions

  • Incubation Time: The incubation must proceed long enough to reach equilibrium. This is determined by an association kinetics experiment, where specific binding is measured at various time points.

  • Receptor Concentration: The amount of receptor protein should be low enough to ensure that less than 10% of the total radioligand is bound.[14] This prevents ligand depletion, a phenomenon that can skew affinity calculations.

  • Nonspecific Binding: Nonspecific binding must be accurately determined. This is the portion of the radioligand that binds to components other than the target receptor. It is measured in the presence of a high concentration of a known, unlabeled ligand (e.g., 10 µM nicotine) that saturates the specific binding sites.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity (Ki) of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one for the α4β2 nAChR using a competition binding assay with [³H]-Epibatidine.

4.1. Materials and Reagents

ReagentSupplier & Catalog No. (Example)Storage Temperature
Test Compound (TC) Stock (10 mM in DMSO)Synthesized in-house-20°C
[³H]-Epibatidine (Specific Activity ~50 Ci/mmol)PerkinElmer, NET1080-20°C
(-)-Nicotine hydrogen tartrate saltSigma-Aldrich, N5260Room Temperature
α4β2 nAChR Membrane PreparationIn-house or commercial source-80°C
Assay Buffer (50 mM Tris-HCl, pH 7.4)Prepared in-house4°C
96-well Deep Well Polypropylene PlatesVWR, 82006-636Room Temperature
GF/B Glass Fiber Filter PlatesPerkinElmer, 6005177Room Temperature
Scintillation Cocktail (e.g., MicroScint-20)PerkinElmer, 6013621Room Temperature
TopSeal-A PLUS Adhesive SealPerkinElmer, 6050185Room Temperature

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands, TC) add_components Add Components to 96-well Plate prep_reagents->add_components prep_receptor Thaw & Dilute Receptor Membranes prep_receptor->add_components incubate Incubate to Reach Equilibrium add_components->incubate harvest Harvest onto Filter Plate (Separate Bound/Free) incubate->harvest wash Wash Filters harvest->wash count Add Scintillant & Count (CPM) wash->count calc_binding Calculate % Inhibition count->calc_binding fit_curve Non-linear Regression (Determine IC50) calc_binding->fit_curve calc_ki Calculate Ki via Cheng-Prusoff fit_curve->calc_ki caption Fig 1. Workflow for Competition Radioligand Binding Assay.

Caption: Fig 1. Workflow for Competition Radioligand Binding Assay.

4.3. Step-by-Step Procedure

  • Prepare Reagent Dilutions:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand Working Solution: Dilute [³H]-Epibatidine in Assay Buffer to a 2X final concentration (e.g., 200 pM, for a final assay concentration of 100 pM).

    • Nonspecific Binding (NSB) Control: Prepare a 2X solution of nicotine at 20 µM in Assay Buffer.

    • Test Compound (TC) Serial Dilution: Perform a serial dilution of the 10 mM stock of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one in Assay Buffer to create a range of 2X concentrations (e.g., from 200 µM down to 20 pM).

    • Receptor Suspension: Thaw the α4β2 membrane preparation on ice. Dilute in ice-cold Assay Buffer to a concentration determined during assay development (e.g., 20 µg protein per assay well). Keep on ice.

  • Assay Plate Setup:

    • Add 50 µL of the appropriate solutions to each well of a 96-well deep well plate according to the layout below.

    Well TypeComponent 1 (50 µL)Component 2 (50 µL)Component 3 (100 µL)
    Total Binding Assay Buffer[³H]-Epibatidine (2X)Receptor Suspension
    Nonspecific Nicotine (2X, 20 µM)[³H]-Epibatidine (2X)Receptor Suspension
    Test Compound Test Compound (2X, various)[³H]-Epibatidine (2X)Receptor Suspension
  • Incubation:

    • After adding all components, seal the plate and incubate for a pre-determined time (e.g., 90 minutes) at room temperature with gentle shaking.

  • Harvesting:

    • Pre-soak the GF/B filter plate with 0.5% polyethylenimine for 30 minutes to reduce nonspecific binding.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester. This separates the membrane-bound radioligand (captured on the filter) from the free radioligand (which passes through).

    • Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in Counts Per Minute, CPM) using a suitable microplate scintillation counter.

Data Analysis and Interpretation

5.1. Calculating IC50 The raw CPM data is first converted to percent inhibition of specific binding for each concentration of the test compound.

  • Specific Binding (SB): SB = Total Binding (CPM) - Nonspecific Binding (CPM)

  • Percent Inhibition: % Inhibition = 100 * (1 - [(CPM_Test - CPM_NSB) / SB])

Plot the percent inhibition against the log concentration of the test compound. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

5.2. Calculating Ki using the Cheng-Prusoff Equation The IC50 is an experimentally derived value that depends on the assay conditions, particularly the concentration of the radioligand used.[12] To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is used.[13][15]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: The inhibition constant for the test compound.

  • IC50: The concentration of the test compound that inhibits 50% of specific binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor (this must be determined independently via a saturation binding experiment).

G ic50 IC50 (Determined from Competition Curve) cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff radioligand_conc [L] (Known Radioligand Concentration) radioligand_conc->cheng_prusoff radioligand_kd Kd (Known Radioligand Affinity) radioligand_kd->cheng_prusoff ki Ki (Intrinsic Affinity of Test Compound) cheng_prusoff->ki caption Fig 2. Relationship of parameters in the Cheng-Prusoff equation.

Caption: Fig 2. Relationship of parameters in the Cheng-Prusoff equation.

Alternative Non-Radioactive Methodologies

For laboratories not equipped for radiochemical work, fluorescence-based assays offer a viable alternative.[16][17][18]

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of emitted light from a fluorescently labeled ligand.[16] When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to a large receptor, its movement is restricted, leading to high polarization. A competition assay can be designed where the unlabeled test compound displaces the fluorescent ligand, causing a decrease in polarization.[16]

  • Förster Resonance Energy Transfer (FRET): FRET-based assays can also be used, often requiring a labeled receptor (e.g., with a fluorescent protein) and a fluorescent ligand.[16][19] Binding brings the donor and acceptor fluorophores into proximity, generating a FRET signal.

These methods are often more amenable to high-throughput screening but may require more extensive optimization and synthesis of a specific fluorescent probe.[16][19]

Conclusion

This application note provides a scientifically grounded and practical guide for characterizing the binding properties of the novel compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. By following the detailed competition binding protocol and applying the Cheng-Prusoff analysis, researchers can reliably determine the compound's affinity (Ki) for the α4β2 nAChR. This information is a critical first step in evaluating its potential as a pharmacological tool or a lead compound for drug development targeting nicotinic systems.

References

  • G. P. G. C. A. G. M. J. T. J.-P. P. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. Linköping University Electronic Press.
  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.
  • (2013). Receptor Binding Assays with Fluorescent On-Cell Westerns. LI-COR Biosciences.
  • Creative Bioarray. Radioligand Binding Assay.
  • Measuring ligand binding using fluorescence- or radioactive-based...
  • Creative Bioarray. Fluorescent Ligand Binding Assay.
  • D. B. Bylund, M. L. Toews (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Receptor-Ligand Binding Assays. Labome.
  • Radioligand Binding Assays and Their Analysis | Request PDF.
  • (2012). Receptor Binding Assays for HTS and Drug Discovery.
  • Analyzing Radioligand Binding D
  • C. C. Yung-Chi, W. H. Prusoff (1973). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations.
  • B. Latli, K. D'Amour, J. E. Casida (1999). Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor.
  • Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations.
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • M. M. R. J. D. I. M. D. C. M. M. (2018). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation.
  • L. Toma, P. Quadrelli, W. H. Bunnelle, D. J. Anderson, M. D. Meyer, G. Cignarella, A. Gelain, D. Barlocco (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies.
  • (2024). Nicotinic Acetylcholine Receptor Targeted Library. Life Chemicals.

Sources

Method

Application Notes &amp; Protocols: Characterizing Insect Nicotinic Acetylcholine Receptor (nAChR) Interactions with 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Introduction: A Novel Probe for Insect nAChRs Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast excitatory synaptic transmission in the insect central nervous system (CNS).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Probe for Insect nAChRs

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast excitatory synaptic transmission in the insect central nervous system (CNS).[1][2] Their abundance and critical role make them a primary target for insecticides, most notably the neonicotinoid class.[1][3][4] 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a synthetic compound featuring the critical 6-chloro-3-pyridinylmethyl pharmacophore characteristic of many neonicotinoid insecticides like imidacloprid.[5][6] This structural motif confers high affinity and selectivity for insect nAChRs over their vertebrate counterparts.[1][3]

As a research chemical, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one serves as a valuable tool for:

  • Probing Ligand-Binding Pockets: Investigating the structure-activity relationships (SAR) of the neonicotinoid binding site on various nAChR subunit assemblies.

  • Characterizing Receptor Subtypes: Elucidating the pharmacological profile of different nAChR subtypes, as insects possess a diverse array of α and β subunits that form multiple receptor combinations.[4][7][8]

  • Screening for Novel Insecticides: Serving as a reference compound in high-throughput screening campaigns for new insecticidal molecules.

  • Investigating Resistance Mechanisms: Studying how mutations in nAChR subunits affect ligand binding and contribute to insecticide resistance.[1]

This guide provides a comprehensive overview of the compound's properties and detailed protocols for its application in receptor binding assays, functional electrophysiological analysis, and whole-organism bioassays.

Physicochemical & Safety Data

Proper handling and understanding of the compound's properties are paramount for successful and safe experimentation. While specific experimental data for this exact molecule is not widely published, properties can be inferred from structurally similar pyridinyl ketones and related neonicotinoids.

Table 1: Properties of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one and Handling Guidelines. | Property | Value / Guideline | Source / Rationale | | --- | --- | --- | | Molecular Formula | C9H10ClNO | Derived from structure | | Molecular Weight | 183.63 g/mol | Derived from structure | | Appearance | Likely an off-white to yellow solid | Based on similar compounds[9] | | Solubility | Soluble in DMSO, acetone, methanol. Low aqueous solubility. | Typical for neonicotinoids[5] | | Storage | Store at -20°C, desiccated, protected from light. | Standard for research chemicals[9] | | Stock Solution | Prepare a 10-100 mM stock in 100% DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | Standard laboratory practice | | Safety | Wear PPE: Lab coat, safety glasses, and chemical-resistant gloves.[10] | | | Handling: Use in a well-ventilated area or chemical fume hood.[11] Avoid inhalation of dust/powder and personal contact. | | | Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[10] |

Mechanism of Action: Agonist at the Insect nAChR

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one acts as a selective agonist at the insect nicotinic acetylcholine receptor.[1][12] The proposed mechanism is as follows:

  • Binding: The compound binds to the acetylcholine binding site located at the interface between nAChR subunits.[7] The electron-poor chloropyridinyl ring is a key feature for this interaction.[3]

  • Channel Gating: This binding event stabilizes the open conformation of the receptor's integral ion channel.

  • Ion Influx: The open channel allows an influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron.

  • Depolarization: The influx of positive ions leads to membrane depolarization, causing uncontrolled nerve firing.

  • Paralysis and Death: Persistent activation and the inability of acetylcholinesterase to break down the compound lead to hyperexcitation, followed by synaptic block, paralysis, and ultimately the death of the insect.[13]

Diagram 1: Agonistic Action at the Insect nAChR Synapse

nAChR_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AC_Vesicle Acetylcholine Vesicles nAChR Nicotinic ACh Receptor (nAChR) (Closed State) Synaptic_Cleft Synaptic Cleft nAChR_Open nAChR (Open State) Depolarization Membrane Depolarization nAChR_Open->Depolarization Cation Influx Paralysis Hyperexcitation & Paralysis Depolarization->Paralysis Leads to Compound 1-(6-Chloropyridin-3-yl) -2-methylpropan-1-one Compound->nAChR_Open Binds & Activates Ions Na⁺, Ca²⁺

Caption: Agonistic binding of the compound to the nAChR opens the ion channel.

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should optimize parameters based on their specific insect species, receptor preparation, and equipment.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of the test compound for insect nAChRs by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

Materials:

  • Receptor Source: Membrane preparations from insect heads (e.g., Drosophila melanogaster, Myzus persicae) or cells expressing recombinant nAChRs.

  • Radioligand: [³H]-Imidacloprid or a similar high-affinity nAChR radioligand.

  • Test Compound: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[14]

  • Wash Buffer: Ice-cold Binding Buffer.

  • Non-specific Ligand: High concentration (e.g., 100 µM) of unlabeled nicotine or imidacloprid.

  • GF/C glass fiber filters, pre-soaked in 0.3% polyethylenimine (PEI).[14]

  • 96-well plates, scintillation vials, scintillation cocktail.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize insect tissue in ice-cold lysis buffer. Perform differential centrifugation to pellet and wash the membrane fraction.[14] Resuspend the final pellet in Binding Buffer and determine protein concentration (e.g., via BCA assay).[14]

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume 250 µL):[14]

    • Total Binding: 50-100 µg membrane protein + Radioligand (at its Kd concentration) + Binding Buffer.

    • Non-specific Binding (NSB): 50-100 µg membrane protein + Radioligand + Non-specific Ligand.

    • Competition: 50-100 µg membrane protein + Radioligand + serial dilutions of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[14]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[14]

  • Counting: Transfer filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This electrophysiological technique allows for the functional characterization of the compound's effect on specific, recombinantly expressed nAChR subtypes.[15][16]

Objective: To determine if the compound is an agonist, antagonist, or modulator, and to quantify its potency (EC₅₀) and efficacy.

Diagram 2: General Workflow for TEVC Analysis

TEVC_Workflow cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes RNA_Inject Inject nAChR subunit cRNA Oocyte_Harvest->RNA_Inject Incubate Incubate 2-7 days (16-18°C) RNA_Inject->Incubate Place_Oocyte Place Oocyte in Recording Chamber Incubate->Place_Oocyte Impalement Impale with Voltage & Current Electrodes Place_Oocyte->Impalement Clamp Voltage Clamp (-60 to -80 mV) Impalement->Clamp Apply_ACh Apply Acetylcholine (ACh) (Control Response) Clamp->Apply_ACh Washout Washout Apply_ACh->Washout Apply_Cmpd Apply Test Compound (Dose-Response) Record_Current Record Inward Cation Current Apply_Cmpd->Record_Current Washout->Apply_Cmpd Analyze Plot Dose-Response Curve Calculate EC₅₀ / IC₅₀ Record_Current->Analyze

Sources

Application

Application Notes and Protocols for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one in Pesticide Research

Introduction: The Quest for Novel Insecticides and the Promise of Pyridine Derivatives The relentless evolution of insecticide resistance in agricultural pests necessitates a continuous search for novel active ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Insecticides and the Promise of Pyridine Derivatives

The relentless evolution of insecticide resistance in agricultural pests necessitates a continuous search for novel active ingredients with unique modes of action. Pyridine-based chemistries have proven to be a particularly fruitful area of research, with the chloropyridinyl moiety being a key pharmacophore in the highly successful neonicotinoid class of insecticides.[1][2] These compounds act as agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the central nervous system and subsequent paralysis and death.[3][4][5]

This document provides detailed application notes and protocols for the investigation of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one , a novel compound with structural similarities to neonicotinoids. The protocols outlined herein are designed to guide researchers in the synthesis, bio-evaluation, and preliminary mechanistic studies of this compound, with the ultimate goal of assessing its potential as a new insecticidal agent.

Chemical Profile: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

PropertyValueSource
IUPAC Name 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one-
Molecular Formula C9H10ClNO-
Molecular Weight 183.63 g/mol -
CAS Number Not available-
Structure

-

Proposed Mechanism of Action: A Neonicotinoid Analogue?

Given the presence of the 6-chloropyridin-3-yl group, it is hypothesized that 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one functions as an agonist of insect nAChRs. The binding of the chloropyridinyl moiety to a specific site on the receptor is expected to trigger the opening of the ion channel, leading to an influx of cations and depolarization of the neuron. This proposed mechanism is the basis for the subsequent bioassays and electrophysiological studies.

Caption: Proposed agonistic action on insect nAChRs.

Experimental Protocols

Protocol 1: Synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

This protocol describes a plausible synthetic route based on established methods for preparing similar pyridine derivatives.[6][7][8]

Materials:

  • 6-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Isobutylmagnesium bromide (Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 6-chloronicotinic acid in an excess of thionyl chloride. Reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain 6-chloronicotinoyl chloride.

  • Grignard Reaction: In a separate flask, prepare a solution of isobutylmagnesium bromide in anhydrous THF. Cool this solution to 0°C in an ice bath.

  • Slowly add a solution of 6-chloronicotinoyl chloride in anhydrous THF to the Grignard reagent with vigorous stirring. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one.

Caption: Synthetic workflow for the target compound.

Protocol 2: Insecticidal Bioassay - Leaf Dip Method

This protocol is a standard method for evaluating the insecticidal activity of a compound against foliage-feeding insects such as the diamondback moth (Plutella xylostella) or armyworm (Mythimna separata).[6][9]

Materials:

  • Test compound: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

  • Acetone

  • Triton X-100 (surfactant)

  • Distilled water

  • Cabbage or corn leaves

  • Third-instar larvae of the test insect

  • Petri dishes with filter paper

  • Ventilated rearing containers

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make serial dilutions to obtain a range of concentrations (e.g., 500, 250, 100, 50, 10 mg/L). The final solutions should contain 0.1% Triton X-100 as a wetting agent. A control solution should be prepared with acetone and Triton X-100 in water.

  • Leaf Dipping: Dip fresh cabbage or corn leaves into each test solution for 10-15 seconds. Allow the leaves to air dry completely.

  • Insect Exposure: Place one treated leaf into a Petri dish lined with moistened filter paper. Introduce 10-15 third-instar larvae into each Petri dish.

  • Incubation: Maintain the Petri dishes at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the corrected mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) value using probit analysis.

Expected Results:

The insecticidal activity can be compared to a commercial standard, such as imidacloprid or chlorpyrifos. A lower LC₅₀ value indicates higher insecticidal potency.

CompoundTarget PestLC₅₀ (mg/L) at 48h
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one Plutella xylostellaTo be determined
Imidacloprid (Reference) Plutella xylostellaReported values
Control Plutella xylostella> 500
Protocol 3: Preliminary Mode of Action Study - Electrophysiology

This protocol provides a basic framework for investigating the effect of the test compound on the insect nervous system, consistent with the proposed nAChR agonism.[10]

Materials:

  • American cockroach (Periplaneta americana)

  • Saline solution for insects

  • Test compound dissolved in saline (with a small amount of DMSO if necessary)

  • Dissection microscope and tools

  • Micromanipulators

  • Glass microelectrodes

  • Amplifier and data acquisition system

Procedure:

  • Dissection: Anesthetize an adult cockroach by chilling. Dissect the ventral nerve cord and isolate a section.

  • Preparation Mounting: Mount the isolated nerve cord in a recording chamber and perfuse with insect saline.

  • Electrode Placement: Place stimulating and recording electrodes on the nerve cord.

  • Baseline Recording: Record the spontaneous and evoked nerve activity to establish a baseline.

  • Compound Application: Perfuse the preparation with a known concentration of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one in saline.

  • Recording of Effects: Record any changes in nerve activity, such as an increase in the frequency of spontaneous firing followed by a block of evoked potentials. This biphasic response is characteristic of nAChR agonists.

  • Dose-Response: Test a range of concentrations to establish a dose-response relationship for the neuroblocking effect.

Considerations for Further Research

  • Spectrum of Activity: Test the compound against a broader range of insect pests, including sucking insects like aphids, to determine its spectrum of activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the lead compound to understand the relationship between chemical structure and insecticidal activity.[9][11]

  • Mammalian Toxicity: Conduct preliminary in vitro and in vivo studies to assess the potential toxicity of the compound to non-target organisms.[12][13]

  • Resistance Studies: Evaluate the compound's efficacy against insect populations that have developed resistance to existing neonicotinoids.[14]

Conclusion

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one represents a promising starting point for the development of a new insecticide. Its structural similarity to known neonicotinoids provides a strong rationale for its proposed mechanism of action. The protocols detailed in this document offer a comprehensive framework for its synthesis, biological evaluation, and initial mechanistic characterization. Through systematic investigation, the potential of this and related compounds to contribute to the arsenal of effective and sustainable pest management tools can be fully realized.

References

  • Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Publishing.
  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives.
  • Neonicotinoids and their substitutes in sustainable pest control. EASAC.
  • Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. PMC - NIH.
  • Design, Synthesis and Insecticidal Activity of Novel meta‐Diamide Compounds Containing Pyridine Rings.
  • Insecticidal activity of selective pyridine derivatives synthesized...
  • New pesticides provide challenging alternatives to neonicotinoids. Cornell Chronicle.
  • Alternatives to Neonic Insecticides. Cornell CALS.
  • Alternatives to neonicotinoids.
  • Neonicotinoid. Wikipedia.
  • Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI.
  • Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice.
  • 1-(6-methoxypyridin-3-yl)propan-1-one synthesis. ChemicalBook.
  • Molecular Mechanism of Action of Neonicotinoid Insecticides.
  • Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)
  • (2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. PubChem.
  • Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research.
  • The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine.
  • Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism. PMC - NIH.
  • N-[(6-Chloropyridin-3-yl)methyl]methylamine.
  • An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. MDPI.
  • n-[(6-chloropyridin-3-yl)methyl]-n-methylamine 120739-62-0. Guidechem.
  • Acetamiprid. PubChem - NIH.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • N-[(6-chloropyridin-3-yl)methyl]-N-methylamine. Santa Cruz Biotechnology.

Sources

Method

The Investigation of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one as a Putative Chemical Probe for Nicotinic Acetylcholine Receptors: A Roadmap

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the evaluation of novel chemical entities as potential probes for nicotinic acetylcholine receptors...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the evaluation of novel chemical entities as potential probes for nicotinic acetylcholine receptors (nAChRs), using the uncharacterized compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one as a case study. While this specific molecule is not an established nAChR ligand in current literature, its structural motifs, particularly the 6-chloropyridin-3-yl group, are present in known nAChR modulators, suggesting a potential for interaction. This guide outlines a systematic approach, from initial characterization and safety considerations to detailed protocols for binding and functional assays, essential for determining the compound's affinity, selectivity, and efficacy at various nAChR subtypes.

Introduction: The Rationale for New nAChR Probes

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1] Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] The development of subtype-selective chemical probes is paramount for dissecting the physiological roles of the diverse nAChR subtypes (e.g., α4β2, α7, α3β4) and for the rational design of novel therapeutics.[3]

The compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one contains a chloropyridinyl moiety, a key pharmacophore in several classes of nAChR ligands, including the neonicotinoid insecticides. This structural alert provides the impetus for a thorough investigation into its potential as a novel nAChR probe. This document serves as a roadmap for such an investigation.

Preliminary Characterization and Safety Protocols

Before any biological evaluation, a thorough characterization of the compound and adherence to strict safety protocols are mandatory.

Physicochemical Properties

A summary of the known properties of the parent compound, 1-(6-chloropyridin-3-yl)propan-1-one, is presented below. These values for the methylated analog should be experimentally determined.

PropertyValueSource
Molecular FormulaC8H8ClNOEchemi[4]
Molecular Weight169.61 g/mol Echemi[4]
Boiling Point292.5°C at 760 mmHgEchemi[4]
Flash Point130.7°CEchemi[4]
Density1.189 g/cm³Echemi[4]
Safety and Handling

Based on safety data sheets for structurally related compounds, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one should be handled with care.

Hazard Statements:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.[1]

  • Use only in a well-ventilated area.[1]

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[1]

  • If swallowed, call a poison center or doctor if you feel unwell.[1]

  • Store in a well-ventilated place and keep the container tightly closed.[1]

A Staged Approach to Biological Evaluation

The following workflow outlines a logical progression for characterizing the interaction of a novel compound with nAChRs.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Subtype Selectivity cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: In Vivo & Advanced Studies A Synthesis & Purification B Primary Binding Assay (e.g., [3H]Epibatidine competition) A->B Test Compound C Binding Assays vs. Subtype-Selective Radioligands (e.g., [125I]α-Bungarotoxin for α7) B->C Active Hit D Evaluate against a panel of human nAChR subtypes (α4β2, α7, α3β4, etc.) C->D E Functional Assays (e.g., Two-Electrode Voltage Clamp in Xenopus Oocytes) D->E Selective Ligand F Determine Agonist/Antagonist/PAM activity (EC50/IC50, Emax) E->F G In Vivo Models (e.g., antinociception, cognition) F->G Characterized Probe

Figure 1. A staged workflow for the evaluation of a novel nAChR chemical probe.

Experimental Protocols

The following are detailed, representative protocols for the key assays in the evaluation of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

Protocol 1: Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known high-affinity radioligand.

Objective: To determine the binding affinity of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one for nAChRs.

Materials:

  • Membrane preparations from cells expressing the desired nAChR subtype (e.g., SH-EP1-hα4β2 cells).

  • Radioligand: [³H]Epibatidine or [¹²⁵I]Epibatidine.[5]

  • Test Compound: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, dissolved in an appropriate solvent (e.g., DMSO).

  • Binding Buffer: e.g., phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Cold PBS.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For non-specific binding determination, add a high concentration of a known nAChR agonist (e.g., nicotine or epibatidine).

  • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Harvest the membranes by vacuum filtration onto the filter plates and wash with cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Data Interpretation: A low Ki value indicates high binding affinity. For a compound to be considered a potent probe, Ki values in the nanomolar or sub-nanomolar range are desirable.[6] For example, some potent deschloroepibatidine analogs exhibit Ki values as low as 0.13 nM for α4β2* nAChRs.[6]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay determines the functional activity of the compound (agonist, antagonist, or allosteric modulator) by measuring changes in ion flow through the nAChR channel.

Objective: To characterize the functional effect of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one on a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the desired nAChR subunits (e.g., α4 and β2).

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Oocyte Ringer's solution (OR2).

  • Acetylcholine (ACh) as the reference agonist.

Procedure:

  • Inject the cRNA for the nAChR subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist testing:

    • Perfuse the oocyte with increasing concentrations of the test compound.

    • Record the inward current elicited at each concentration.

    • Construct a concentration-response curve to determine the EC₅₀ (potency) and Emax (efficacy relative to ACh).

  • Antagonist testing:

    • Co-apply a fixed concentration of ACh (e.g., its EC₅₀) with increasing concentrations of the test compound.

    • Measure the inhibition of the ACh-evoked current.

    • Construct a concentration-inhibition curve to determine the IC₅₀.

Data Interpretation:

  • Agonist: The compound elicits an inward current on its own. A full agonist will have an Emax similar to ACh, while a partial agonist will have a lower Emax.[2]

  • Antagonist: The compound inhibits the current evoked by ACh.

  • Positive Allosteric Modulator (PAM): The compound enhances the current evoked by ACh without activating the receptor on its own.

G cluster_0 Agonist Activity cluster_1 Antagonist Activity cluster_2 Allosteric Modulation a Test compound activates nAChR channel b Inward current is generated a->b leads to c Test compound binds to nAChR d Prevents ACh from binding/activating c->d e No/reduced inward current d->e f Test compound binds to a different site g Enhances (PAM) or reduces (NAM) ACh-evoked current f->g

Figure 2. Potential functional outcomes of a test compound at nAChRs.

The Critical Role of Subtype Selectivity

A valuable chemical probe should exhibit high selectivity for a particular nAChR subtype. This is crucial for accurately dissecting the biological function of that subtype without confounding effects from others. For instance, a probe for studying the role of α4β2 receptors in cognition should have significantly lower affinity and functional activity at α7 and α3β4 receptors.

Assessing Selectivity: Selectivity is determined by comparing the Ki and EC₅₀/IC₅₀ values across a panel of cell lines or oocytes expressing different nAChR subtypes. A compound is considered selective if there is a significant fold-difference (e.g., >100-fold) in affinity or potency between the target subtype and other subtypes.

Example Selectivity Profile of a Known Ligand: The compound O-methylcorypalline has been shown to have submicromolar binding affinity for the α4β2 nAChR with over 300-fold selectivity over α4β4, α3β4, and α7 subtypes. This level of selectivity makes it a useful tool for studying α4β2-mediated processes.

Conclusion

While 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is not a recognized nAChR probe, its chemical structure warrants investigation. The protocols and strategic framework outlined in this document provide a rigorous and comprehensive approach for its evaluation. By systematically determining its binding affinity, functional activity, and subtype selectivity, the scientific community can ascertain its potential as a novel chemical tool to further our understanding of nicotinic acetylcholine receptor pharmacology.

References

  • Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. PubMed Central. Available at: [Link]

  • Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). PubMed Central. Available at: [Link]

  • Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. University of Miami. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Erythrina Alkaloid Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists. PubMed. Available at: [Link]

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. Available at: [Link]

  • US11459356B2 - Neuronal nicotinic acetylcholine receptor-targeting polypeptide and use thereof. Google Patents.
  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted Thiophenyl)deschloroepibatidine Analogues. PubMed. Available at: [Link]

  • Nicotinic Acetylcholine Receptors in the Mesolimbic Pathway: Primary Role of Ventral Tegmental Area α6β2* Receptors in Mediating Systemic Nicotine Effects on Dopamine Release, Locomotion, and Reinforcement. PubMed Central. Available at: [Link]

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers. Available at: [Link]

  • US20150361137A1 - Peptide inhibitors of nicotinic acetylcholine receptor. Google Patents.

Sources

Application

Application Notes &amp; Protocols: A Tiered Approach to the Neurotoxicological Assessment of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (CMPC)

For: Researchers, scientists, and drug development professionals. Introduction The increasing prevalence of novel chemical entities necessitates a robust and systematic approach to neurotoxicity assessment.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of novel chemical entities necessitates a robust and systematic approach to neurotoxicity assessment. This guide outlines a comprehensive, tiered strategy for evaluating the potential neurotoxic effects of the compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, hereafter referred to as CMPC. The structural motif of CMPC, particularly the chloropyridinyl group, suggests a potential for interaction with neuronal targets, such as nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological functions and pathologies.[1][2][3]

This document provides a logical, progressive workflow, from initial computational predictions to detailed in vivo studies. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints. By explaining the causality behind each experimental choice, this guide empowers researchers to not only execute the methods but also to interpret the results within a broader toxicological context.

Section 1: Pre-assessment and In Silico Profiling

Before commencing wet-lab experiments, a thorough in silico analysis is crucial for predicting potential liabilities and guiding experimental design. This initial step conserves resources and prioritizes safety.

Physicochemical Characterization

Understanding the fundamental properties of CMPC is a prerequisite for all subsequent assays. Key parameters include solubility in aqueous buffers and DMSO, stability under experimental conditions, and purity.

ParameterMethodDesired OutcomeRationale
Solubility Kinetic solubility assay in PBS and DMSO>10 mM in DMSO; >100 µM in PBSEnsures compound can be adequately dissolved for stock solutions and diluted into aqueous assay media without precipitation.
Purity LC-MS/HPLC>98%Confirms that observed effects are due to CMPC and not impurities from synthesis.
Stability Incubate in assay media at 37°C, measure concentration over time via LC-MS<10% degradation over 72 hoursEnsures compound remains intact for the duration of the longest planned in vitro assay.
Computational Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the biological activities of a chemical based on its structure.[4][5][6] These models can provide early warnings of potential neurotoxic hazards.

  • Rationale: The chloropyridine moiety of CMPC is structurally related to compounds known to interact with nAChRs. QSAR can help predict the likelihood and potential nature of this interaction, as well as other potential off-target effects.

  • Recommended Tools:

    • Toxicity Estimation Software Tool (T.E.S.T.) : Developed by the U.S. EPA, this tool estimates various toxicity endpoints.[7]

    • Commercial Software (e.g., DEREK Nexus, TOPKAT) : These platforms use expert-derived rules and statistical models to predict a wide range of toxicities.

  • Endpoints to Assess:

    • Acute mammalian toxicity (LD50)

    • Neurotoxicity alerts

    • Receptor binding profiles (specifically for nAChRs)

Section 2: Tier 1 - High-Throughput In Vitro Screening

The goal of Tier 1 is to rapidly assess basal cytotoxicity and identify primary mechanisms of action using immortalized neuronal cell lines. These assays are cost-effective and provide essential dose-ranging information.

Protocol 2.1: Neuronal Cytotoxicity Assessment
  • Objective: To determine the concentration range over which CMPC induces cell death in a neuronal cell line (e.g., human SH-SY5Y or rat PC12).

  • Principle: Two complementary assays are recommended: the MTT assay, which measures mitochondrial metabolic activity, and the LDH assay, which measures compromised membrane integrity.[8][9][10][11]

  • Methodology:

    • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of CMPC in culture medium, starting from a maximum concentration of 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

    • Incubation: Replace the old medium with the compound-containing medium and incubate for 24, 48, and 72 hours at 37°C, 5% CO₂.

    • MTT Assay:

      • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

      • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.

      • Read absorbance at 570 nm.[9]

    • LDH Assay:

      • Collect 50 µL of supernatant from each well.

      • Perform the LDH release assay according to the manufacturer's kit instructions.[11]

      • Read absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the TC50 (Toxic Concentration 50%) value using non-linear regression.

AssayEndpoint MeasuredInterpretation
MTT Mitochondrial reductase activity[10]A decrease indicates metabolic impairment, which often precedes cell death.
LDH Lactate dehydrogenase release[9]An increase indicates loss of plasma membrane integrity, a marker of late-stage apoptosis or necrosis.

Section 3: Tier 2 - Advanced In Vitro Functional & Morphological Assessment

If cytotoxicity is observed or if in silico predictions suggest a neuroactive mechanism, Tier 2 assays are employed to investigate effects on more complex, physiologically relevant neuronal functions using primary or iPSC-derived neurons.

Protocol 3.1: Neurite Outgrowth Assessment
  • Objective: To determine if CMPC affects neuronal development and morphology.

  • Principle: This assay quantifies the ability of neurons to extend and maintain neurites, a fundamental process for forming synaptic connections.[12][13] Human iPSC-derived neurons are recommended for their human relevance.[14]

  • Methodology:

    • Plating: Plate iPSC-derived neurons on laminin-coated 384-well plates.[14]

    • Treatment: After 24 hours, treat the cells with sub-toxic concentrations of CMPC (e.g., ranging from TC50/100 to TC50/3) for 72 hours.

    • Staining: Fix the cells and stain them with an antibody against a neuronal marker like β-III tubulin or MAP2 to visualize neurites and DAPI for nuclei.[13]

    • Imaging: Acquire images using a high-content imaging system.

    • Analysis: Use automated image analysis software to quantify parameters such as total neurite length per neuron, number of branch points, and number of neurites per cell.[12][13][15]

  • Data Analysis: Compare the neurite parameters of CMPC-treated cells to vehicle controls. A significant reduction in neurite length or complexity indicates a potential developmental neurotoxicity effect.

Protocol 3.2: Microelectrode Array (MEA) Analysis
  • Objective: To assess the effect of CMPC on the functional activity and connectivity of a neuronal network.

  • Principle: MEAs are dishes containing an embedded grid of electrodes that non-invasively record the extracellular action potentials (spikes) from cultured neuronal networks.[16][17][18] This provides a sensitive, integrated endpoint for neurotoxicity.[17][19][20]

  • Methodology:

    • Culture: Culture primary rat cortical neurons or human iPSC-derived neurons on a 48-well MEA plate until a mature, spontaneously active network is formed (typically 14-21 days in vitro).[17]

    • Baseline Recording: Record the spontaneous network activity for 30 minutes to establish a stable baseline.[16]

    • Compound Addition: Add CMPC at various sub-toxic concentrations to the wells.

    • Post-Dose Recording: Record activity for at least 30 minutes post-compound addition to assess acute effects.[20]

  • Data Analysis: Analyze the recordings for changes in key network parameters.

ParameterDescriptionInterpretation of Change
Weighted Mean Firing Rate (wMFR) Average number of spikes per second across all active electrodes.[16]Increase suggests hyperexcitability; Decrease suggests network suppression.
Burst Frequency Number of bursts (trains of spikes) per minute.[18]Alterations indicate disruption of coordinated network firing patterns.
Network Synchrony A measure of how correlated the firing is across different electrodes.Changes reflect alterations in network connectivity and information processing.

Section 4: Tier 3 - Focused In Vivo Assessment

Based on compelling in vitro findings, targeted in vivo studies in rodents are conducted to understand the systemic effects of CMPC on the nervous system. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 4.1: Acute Systemic Toxicity & Dose-Range Finding
  • Objective: To determine the acute toxicity profile of CMPC and establish dose levels for subsequent neurobehavioral studies.

  • Principle: The OECD 423 (Acute Toxic Class Method) or OECD 425 (Up-and-Down Procedure) guidelines are followed. These methods use a stepwise procedure to classify the substance's toxicity while minimizing animal usage.[21][22][23][24][25]

  • Methodology:

    • Dosing: Administer CMPC via an appropriate route (e.g., oral gavage) to a small group of rats (typically females) at one of the pre-defined starting doses (e.g., 300 mg/kg).[24]

    • Observation: Closely observe the animals for signs of toxicity and mortality over 14 days.

    • Stepwise Procedure: Based on the outcome (survival or death), the next animal is dosed at a lower or higher fixed dose level.[24]

  • Data Analysis: The results allow for the classification of CMPC into a GHS toxicity category and provide an estimated LD50 range, which is critical for selecting non-lethal doses for functional assessments.[23]

Protocol 4.2: Neurobehavioral Assessment
  • Objective: To screen for a wide range of neurological and behavioral deficits following CMPC exposure.

  • Principle: A combination of a Functional Observational Battery (FOB) and an automated motor function test (Rotarod) provides a comprehensive assessment.[26][27][28][29][30]

  • Methodology:

    • Dosing: Administer CMPC to groups of rats (n=8-10 per sex per group) at three dose levels (e.g., high, mid, low) determined from Protocol 4.1, plus a vehicle control group.

    • Functional Observational Battery (FOB): At specified time points (e.g., 1, 4, and 24 hours post-dose), conduct the FOB. This includes:

      • Home Cage Observations: Note posture, activity level, and presence of convulsions or tremors.

      • Open Field Assessment: Observe gait, arousal level, and any bizarre behaviors.

      • Sensorimotor/Reflex Tests: Assess approach response, touch response, righting reflex, and grip strength.

      • Autonomic Signs: Check for changes in pupil size, salivation, and lacrimation.[26][29]

    • Rotarod Test:

      • Train animals on the rotarod apparatus for 2-3 days prior to dosing.[31]

      • At a specified time post-dose, place the animal on the rod, which accelerates at a constant rate.[32][33]

      • Record the latency to fall from the rod.[34][35]

  • Data Analysis: Compare the scores and measurements from CMPC-treated groups to the control group. Statistically significant changes in FOB scores or a reduced latency to fall on the rotarod indicate potential neurotoxicity.[32]

Protocol 4.3: Neuropathological Examination
  • Objective: To identify any structural changes in the central and peripheral nervous system.

  • Principle: Microscopic examination of nervous system tissues can reveal compound-induced lesions, such as neuronal degeneration, necrosis, or inflammation.[36][37]

  • Methodology:

    • Tissue Collection: At the end of the behavioral study, animals are euthanized and perfused with formalin.

    • Sampling: Dissect key regions of the central nervous system (e.g., cortex, hippocampus, cerebellum, spinal cord) and peripheral nervous system (e.g., sciatic nerve, dorsal root ganglia). The National Toxicology Program (NTP) recommends a modified approach with expanded brain sectioning for more sensitive detection.[38][39]

    • Processing: Tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).[36]

    • Histopathological Evaluation: A qualified veterinary pathologist examines the slides for any treatment-related changes, such as neuronal pyknosis, gliosis, or vacuolation.[40]

  • Data Analysis: The incidence and severity of any observed lesions are scored and compared between dose groups and the control group.

Visualizations

G T1_End T1_End T2_Assay1 T2_Assay1 T1_End->T2_Assay1 Use sub-toxic concentrations T2_Assay2 T2_Assay2 T1_End->T2_Assay2 Use sub-toxic concentrations T3_Assay1 T3_Assay1 T2_Assay1->T3_Assay1 If positive findings T2_Assay2->T3_Assay1 If positive findings T3_Assay2 T3_Assay2 T3_Assay1->T3_Assay2 Select doses T3_Assay3 T3_Assay3 T3_Assay2->T3_Assay3 T3_End T3_End T3_Assay3->T3_End

G CMPC CMPC (Chloropyridine Structure) nAChR α4β2 / α7 nAChR CMPC->nAChR Hypothesized Agonist/ Antagonist Activity Ca_Influx ↑ Intracellular Ca²⁺ nAChR->Ca_Influx Ion Channel Modulation PI3K_Akt PI3K/Akt Pathway Activation nAChR->PI3K_Akt Signal Transduction (Neuroprotective Path)[1][3][44] Mitochondria Mitochondrial Stress ↑ ROS Production Ca_Influx->Mitochondria Calcium Overload Survival Neuroprotection / Cell Survival PI3K_Akt->Survival Inhibits Apoptotic Pathways[2] Caspase Caspase Activation Mitochondria->Caspase Apoptosis Neuronal Apoptosis Caspase->Apoptosis

References

  • Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. National Center for Biotechnology Information (NCBI) - NIH. (2018-04-04). Retrieved from [Link]

  • Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer's and Parkinson's Diseases. National Center for Biotechnology Information (NCBI). (2018-04-04). Retrieved from [Link]

  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? PubMed. Retrieved from [Link]

  • Functional Observational Battery (FOB). Molecular Diagnostic Services. Retrieved from [Link]

  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. Retrieved from [Link]

  • Rotarod - Rodent Behavioral Testing. InnoSer. Retrieved from [Link]

  • Assessment of cell viability in primary neuronal cultures. PubMed. Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. ResearchGate. Retrieved from [Link]

  • Assessment of cell viability in primary neuronal cultures. PubMed - NIH. Retrieved from [Link]

  • Testing for Neurotoxicity. Environmental Neurotoxicology - NCBI Bookshelf - NIH. Retrieved from [Link]

  • The functional observational battery in adult and developing rats. PubMed. Retrieved from [Link]

  • Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). PMC - PubMed Central. Retrieved from [Link]

  • Rotarod for Rats and Mice | Standard Test for Motor Coordination, Balance & Fatigue. Bioseb. Retrieved from [Link]

  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC - NIH. Retrieved from [Link]

  • Neurite Outgrowth Assay. PMC - PubMed Central - NIH. (2016-01-05). Retrieved from [Link]

  • Rotarod performance test. Wikipedia. Retrieved from [Link]

  • Neuronal Cell viability and cytotoxicity assays. acCELLerate. Retrieved from [Link]

  • Health Effects Test Guidelines OPPTS 870.6200 Neurotoxicity Screening Battery. US EPA. Retrieved from [Link]

  • The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology. (2024-12-09). Retrieved from [Link]

  • QSAR Model for Predicting Pesticide Aquatic Toxicity. ACS Publications. Retrieved from [Link]

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. (2018-04-04). Retrieved from [Link]

  • RotaRod Test in Rodent Models of Stroke. Ace Therapeutics. Retrieved from [Link]

  • Rotarod. Maze Engineers - Conduct Science. Retrieved from [Link]

  • Histological Markers of Neurotoxicity (Nonfluorescent). ResearchGate. Retrieved from [Link]

  • Neurotoxicity Screening with High-Throughput Microelectrode Arrays. Axion Biosystems. Retrieved from [Link]

  • In vitro assays for developmental neurotoxicity. OECD. Retrieved from [Link]

  • Culture of Rat Primary Cortical Cells for Microelectrode Array (MEA) Recordings to Screen for Acute and Developmental Neurotoxic. DSpace. Retrieved from [Link]

  • Roles of nicotinic receptors in acetylcholinesterase inhibitor-induced neuroprotection and nicotinic receptor up-regulation. Semantic Scholar. Retrieved from [Link]

  • Histopathological study of zinc oxide nanoparticle-induced neurotoxicity in rats. Springer. Retrieved from [Link]

  • Toxicity Estimation Software Tool (TEST). US EPA. Retrieved from [Link]

  • Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set. NIH. Retrieved from [Link]

  • Neurite Outgrowth Assay. Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

  • Development of Micro-Electrode Array Based Tests for Neurotoxicity: Assessment of Interlaboratory Reproducibility with Neuroactive Chemicals. Frontiers. Retrieved from [Link]

  • Acute Systemic Toxicity. ILAR Journal - Oxford Academic. Retrieved from [Link]

  • Neurite Outgrowth Assays. Charles River Laboratories. Retrieved from [Link]

  • OECD acute toxicity tests: overview of guidelines. Staphyt. (2025-10-14). Retrieved from [Link]

  • Neurotoxicity sampling & histological assessment. OracleBio. Retrieved from [Link]

  • Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis?. AMiner. Retrieved from [Link]

  • In vitro techniques for the assessment of neurotoxicity. PMC - PubMed Central - NIH. Retrieved from [Link]

  • 3D Neurotoxicity Assay. Cyprotex ADME-Tox Solutions - Evotec. Retrieved from [Link]

  • OECD Test Guideline 425. National Toxicology Program (NTP). Retrieved from [Link]

  • Neurotoxicity Assay. Visikol. (2023-04-04). Retrieved from [Link]

  • Histopathological Evaluation of the Nervous System in National Toxicology Program Rodent Studies: A Modified Approach. ResearchGate. Retrieved from [Link]

  • Histopathological Evaluation of the Nervous System in National Toxicology Program Rodent Studies. Bohrium. (2011-03-23). Retrieved from [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP). (2001-12-17). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. ResearchGate. (2001-12-17). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Characterizing the Bioactivity of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Authored by: Your Senior Application Scientist Introduction: Rationale for Target Deconvolution The compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a novel small molecule with potential bioactivity within the c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Rationale for Target Deconvolution

The compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a novel small molecule with potential bioactivity within the central nervous system. The presence of the 6-chloropyridin-3-yl moiety, a common structural feature in various neuroactive compounds, suggests potential interactions with key neurological targets. While direct biological data for this specific molecule is not yet extensively published, its structural elements warrant a systematic investigation into its effects on critical components of neurotransmission.

This document provides a detailed guide for researchers, scientists, and drug development professionals to perform initial cell-based screening of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. We will focus on two primary target classes implicated in a wide range of neurological disorders: Monoamine Oxidases (MAO) and the Vesicular Monoamine Transporter 2 (VMAT2) .

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial for the degradation of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2][3] Inhibition of MAO enzymes can lead to an increase in the synaptic availability of these neurotransmitters. Given the prevalence of nitrogen-containing heterocyclic compounds as MAO inhibitors, evaluating the effect of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one on MAO-A and MAO-B activity is a logical first step.

  • Vesicular Monoamine Transporter 2 (VMAT2): This transporter is responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for subsequent release.[4][5] VMAT2 plays a critical role in regulating monoaminergic neurotransmission, and its dysfunction is linked to several neuropsychiatric disorders.[4] Small molecule inhibitors of VMAT2 are used in the treatment of hyperkinetic movement disorders.[6][7] Assessing the inhibitory potential of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one against VMAT2 will provide valuable insights into its potential mechanism of action.

This application note will detail robust, high-throughput compatible, cell-based assays for determining the activity of this compound against MAO-A, MAO-B, and VMAT2.

Section 1: Monoamine Oxidase (MAO) Activity Assays

We will describe a highly sensitive and specific luminescent assay for the determination of MAO-A and MAO-B inhibition. The MAO-Glo™ Assay from Promega offers a homogeneous, "add-and-read" format, making it ideal for screening and IC50 determination.[8][9]

Principle of the MAO-Glo™ Assay

The MAO-Glo™ Assay utilizes a luminogenic MAO substrate that is a derivative of beetle luciferin.[8][10] Monoamine oxidase enzymes (MAO-A or MAO-B) convert this substrate into methyl ester luciferin. A second step involves the addition of a Luciferin Detection Reagent, which simultaneously stops the MAO reaction and converts the methyl ester luciferin into luciferin, generating a stable, glow-type luminescent signal that is directly proportional to MAO activity.[8][9][10]

MAO_Glo_Assay Substrate Luminogenic MAO Substrate Product Methyl Ester Luciferin Substrate->Product MAO Enzyme Activity Luciferin Luciferin Product->Luciferin Esterase Activity Light Luminescent Signal Luciferin->Light Luciferase Activity MAO MAO-A or MAO-B LDR Luciferin Detection Reagent

Caption: Workflow of the MAO-Glo™ Assay.

Experimental Protocol: MAO-Glo™ Assay

This protocol is adapted for a 96-well plate format but can be scaled for 384-well plates.

Materials:

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)[9]

  • Recombinant human MAO-A and MAO-B enzymes

  • 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (test compound)

  • Positive control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • White, opaque 96-well assay plates

  • Plate shaker

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the MAO Reaction Buffer, MAO Substrate, and Luciferin Detection Reagent according to the manufacturer's protocol.[10]

    • Prepare serial dilutions of the test compound and positive controls in MAO Reaction Buffer. A common starting concentration range is 100 µM to 0.001 µM.

  • Assay Setup:

    • Add 25 µL of the diluted MAO substrate to each well of the 96-well plate.

    • Add 0.5 µL of the test compound serial dilutions or controls to the appropriate wells.

    • Include "no enzyme" and "vehicle (DMSO) control" wells.

    • To initiate the reaction, add 25 µL of diluted MAO-A or MAO-B enzyme to each well.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature on a plate shaker.[11]

  • Signal Detection:

    • Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and initiate luminescence.

    • Incubate for 20 minutes at room temperature, protected from light.[11]

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The inhibitory effect of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is calculated as a percentage of the vehicle control activity. An IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, can be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescription
RLU Relative Light Units
% Inhibition 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))
IC50 Concentration for 50% inhibition, derived from dose-response curve.

Section 2: Vesicular Monoamine Transporter 2 (VMAT2) Uptake Assay

To assess the activity of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one on VMAT2, we will utilize a cell-based fluorescent uptake assay. This assay provides a functional measure of VMAT2 activity in an intact cellular environment, which can be more physiologically relevant than assays using isolated vesicles.[4][5]

Principle of the Fluorescent VMAT2 Uptake Assay

This assay employs a fluorescent substrate that is first transported into the cell by a plasma membrane monoamine transporter (like the dopamine transporter, DAT) and then sequestered into vesicles by VMAT2.[4] The accumulation of the fluorescent substrate within the acidic vesicles can be measured, and inhibition of VMAT2 will result in a decreased fluorescent signal.

VMAT2_Assay cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Synaptic Vesicle FS_ext Fluorescent Substrate FS_int Fluorescent Substrate FS_ext->FS_int Plasma Membrane Transporter FS_ves Accumulated Fluorescent Substrate FS_int->FS_ves VMAT2 Activity DAT DAT VMAT2 VMAT2

Caption: VMAT2 fluorescent uptake assay workflow.

Experimental Protocol: VMAT2 Fluorescent Uptake Assay

This protocol requires a cell line co-expressing a plasma membrane monoamine transporter (e.g., DAT) and VMAT2.

Materials:

  • HEK293 cells stably co-expressing hDAT and hVMAT2

  • Fluorescent VMAT2 substrate (e.g., FFN206)[12][13]

  • 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (test compound)

  • Positive control inhibitor: Tetrabenazine (TBZ)

  • Cell culture medium and supplements

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating:

    • Seed the HEK293-hDAT/hVMAT2 cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and the positive control (Tetrabenazine).

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.[4]

  • Substrate Addition and Uptake:

    • Add the fluorescent VMAT2 substrate to all wells.

    • Incubate for 1-2 hours at 37°C to allow for substrate uptake and vesicular accumulation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

Data Analysis and Interpretation

Similar to the MAO assay, the inhibitory effect of the test compound on VMAT2 is determined by comparing the fluorescence in compound-treated wells to vehicle-treated controls. An IC50 value can be calculated from the dose-response curve.

ParameterDescription
RFU Relative Fluorescence Units
% Inhibition 100 * (1 - (RFU_compound - RFU_background) / (RFU_vehicle - RFU_background))
IC50 Concentration for 50% inhibition, derived from dose-response curve.

Summary of Proposed Assays

AssayTarget(s)PrincipleThroughputKey Output
MAO-Glo™ Assay MAO-A, MAO-BLuminescenceHighIC50 for MAO-A and MAO-B inhibition
VMAT2 Fluorescent Uptake VMAT2FluorescenceHighIC50 for VMAT2 inhibition

Conclusion

The provided protocols offer a robust and efficient strategy for the initial characterization of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one's biological activity. By systematically evaluating its effects on MAO-A, MAO-B, and VMAT2, researchers can gain critical insights into its potential mechanism of action and guide further drug development efforts. These assays are designed for high-throughput screening, allowing for the rapid assessment of potency and selectivity, which are essential parameters in early-stage drug discovery.

References

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (URL: [Link])

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (URL: [Link])

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed. (URL: [Link])

  • Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. (URL: [Link])

  • Cellular Uptake & Cellular Release Assays - Gifford Bioscience. (URL: [Link])

  • Monoamine Oxidase Assays - Cell Biolabs, Inc. (URL: [Link])

  • Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie. (URL: [Link])

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (URL: [Link])

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC. (URL: [Link])

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs. (URL: [Link])

  • Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PubMed Central. (URL: [Link])

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (URL: [Link])

  • Inhibition of VMAT2 activity by hit compounds a Inhibition of... - ResearchGate. (URL: [Link])

  • The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC. (URL: [Link])

  • Molecular basis of vesicular monoamine transport and neurological drug interactions - PMC. (URL: [Link])

  • Structural mechanisms for VMAT2 inhibition by tetrabenazine - eLife. (URL: [Link])

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) | Request PDF - ResearchGate. (URL: [Link])

Sources

Application

Application Notes &amp; Protocols for the Experimental Investigation of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Forward-Looking Statement This document provides a comprehensive framework for the initial experimental investigation of the novel compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (CAS No. 244263-45-4) . As this is...

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

This document provides a comprehensive framework for the initial experimental investigation of the novel compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (CAS No. 244263-45-4) . As this is a less-characterized molecule, the protocols and hypotheses herein are constructed upon established principles and data from structurally analogous compounds. The core of this guide is the scientific rationale that the 6-chloropyridin-3-yl moiety, a well-known pharmacophore, strongly suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs).[1][2][3] The following application notes are designed to provide researchers with a robust, hypothesis-driven starting point for elucidating the compound's biological activity and mechanism of action.

Section 1: Compound Characterization and Safe Handling

Physicochemical Properties

Precise experimental data for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is not widely published. The following properties are estimated based on its chemical structure and data from the closely related analog, 1-(6-chloropyridin-3-yl)propan-1-one (CAS No. 872088-03-4).[4] Researchers must independently verify these properties upon receipt of the compound.

PropertyEstimated Value / InformationSource / Rationale
CAS Number 244263-45-4Fluorochem[5]
Molecular Formula C₉H₁₀ClNODerived from structure.
Molecular Weight 183.63 g/mol Calculated.
IUPAC Name 1-(6-chloropyridin-3-yl)-2-methylpropan-1-oneStandard nomenclature.[5]
Appearance Expected to be a solid or oil.Analogs like N-[(6-Chloropyridin-3-yl)methyl]methylamine can be solids or oils.[6]
Boiling Point ~290-300 °C at 760 mmHgExtrapolated from analog 1-(6-chloropyridin-3-yl)propan-1-one (292.5 °C).[4]
Density ~1.1-1.2 g/cm³Extrapolated from analog 1-(6-chloropyridin-3-yl)propan-1-one (1.189 g/cm³).[4]
Solubility Expected to be soluble in organic solvents (DMSO, Methanol).Common for pyridine derivatives; N-[(6-Chloropyridin-3-yl)methyl]methylamine is soluble in DMSO and Methanol.[6]
Safety, Handling, and Storage Protocol

As a substituted pyridine ketone, this compound must be handled with care. The following precautions are based on general safety data for pyridine derivatives and should be considered mandatory.[7][8][9][10]

  • Ventilation: All handling of the compound, both solid and in solution, must be performed in a certified chemical fume hood to prevent inhalation of fumes or aerosols.[7]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is required:

    • Gloves: Nitrile gloves are required to prevent skin contact.[7]

    • Eye Protection: Chemical safety goggles and a face shield must be worn.[8]

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents and strong acids.[7][10] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[6]

  • Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[9][10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[7]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[7]

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.[7]

Section 2: Hypothesis-Driven Research - A Nicotinic Acetylcholine Receptor (nAChR) Modulator

The Rationale: The Chloropyridinyl Pharmacophore

The 6-chloropyridin-3-yl moiety is the defining structural feature of many neonicotinoid compounds, including imidacloprid and acetamiprid.[1][2] These agents act as potent agonists at insect nicotinic acetylcholine receptors (nAChRs), ligand-gated ion channels crucial for synaptic transmission.[3] While selectivity for insect vs. mammalian receptors varies, the fundamental interaction with the nAChR binding site is a well-established precedent.[11]

Therefore, the primary working hypothesis is that 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one functions as a modulator (agonist, partial agonist, or antagonist) of neuronal nAChRs. The subsequent experimental protocols are designed to rigorously test this hypothesis.

Hypothesized Mechanism of Action

As an agonist, the compound would bind to the nAChR, causing the ion channel to open. This leads to an influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and subsequent downstream cellular events.[12] The most abundant neuronal nAChR subtypes are α4β2 and α7.[3] The α7 subtype is known to have particularly high permeability to calcium, making calcium influx a robust and measurable endpoint for receptor activation.[12]

nAChR_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Compound 1-(6-Chloropyridin-3-yl)- 2-methylpropan-1-one nAChR Nicotinic Acetylcholine Receptor (nAChR) (e.g., α4β2, α7) Compound->nAChR Binds to Receptor (Agonism) Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_Influx_nAChR Direct Ca²⁺ Influx (especially α7) nAChR->Ca_Influx_nAChR Opens Channel VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Depolarization->VDCC Activates Ca_Influx_VDCC Indirect Ca²⁺ Influx VDCC->Ca_Influx_VDCC Opens Cellular_Response Downstream Cellular Response (e.g., Neurotransmitter Release) Ca_Influx_nAChR->Cellular_Response Ca_Influx_VDCC->Cellular_Response

Caption: Hypothesized signaling cascade for nAChR agonism.

Section 3: Protocols for Primary Investigation

These protocols provide a tiered approach to screen the compound, starting with basic preparation, moving to direct target engagement, and finishing with a functional cellular assay.

Protocol 3.1: Preparation of Stock Solutions

Rationale: Accurate and consistent compound concentration is critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[13]

Materials:

  • 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance and positive displacement pipette

Procedure:

  • Weighing: Tare a sterile amber vial on a calibrated analytical balance. Carefully add the desired amount of the compound (e.g., 5 mg). Record the exact weight.

  • Solubilization: Using a positive displacement pipette, add the calculated volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Calculation Example: For a 10 mM stock of a compound with MW 183.63 g/mol , dissolve 1.8363 mg in 100 µL of DMSO.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication can be used if necessary.[13]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate assay buffer or cell culture medium. Crucially, ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically <0.5%). [13]

Protocol 3.2: In Vitro Target Validation - Competitive Radioligand Binding Assay

Rationale: This assay directly measures the ability of the test compound to bind to the nAChR by competing with a known radioactively labeled ligand.[14] It is the gold standard for determining binding affinity (Kᵢ).[15] We will use [³H]imidacloprid, a structurally relevant radioligand.[16]

Materials:

  • Test Compound: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, serially diluted.

  • Radioligand: [³H]imidacloprid (Specific Activity > 70 Ci/mmol).

  • Receptor Source: Commercially available cell membranes from cells expressing the target nAChR subtype (e.g., human α4β2 or α7) or prepared from rodent brain tissue.

  • Non-specific Competitor: A high concentration of a known nAChR ligand (e.g., 10 µM nicotine or unlabeled imidacloprid).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates, glass fiber filters (GF/C, pre-soaked in 0.3% polyethylenimine), cell harvester, scintillation vials, and scintillation fluid.

Procedure:

  • Plate Setup: Design a 96-well plate map including wells for:

    • Total Binding: Radioligand + Membranes + Assay Buffer.

    • Non-Specific Binding (NSB): Radioligand + Membranes + Non-specific Competitor.

    • Test Compound Competition: Radioligand + Membranes + Serial dilutions of the test compound.

  • Reagent Addition: In a final volume of 250 µL per well, add reagents in the following order:

    • 50 µL of Assay Buffer (for Total Binding) OR Non-specific Competitor OR test compound dilution.

    • 50 µL of Radioligand (at a final concentration at or below its Kᴅ, e.g., 1-2 nM).

    • 150 µL of the membrane preparation (protein concentration optimized, typically 50-120 µ g/well for tissue).[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[17]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash each well 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[18]

Protocol 3.3: Cellular Functional Assay - Calcium Imaging

Rationale: This assay determines if receptor binding translates into a functional cellular response (agonism or antagonism). Activation of nAChRs, particularly the α7 subtype, leads to a measurable increase in intracellular calcium ([Ca²⁺]ᵢ).[12][19] This can be visualized using calcium-sensitive fluorescent dyes.

Materials:

  • Cell Line: A cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous human nAChRs, or HEK293 cells transfected with specific subunits like α7 or α4β2).

  • Calcium Indicator Dye: Fluo-4 AM or GCaMP6m.[20]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

  • Positive Control Agonist: Acetylcholine or Nicotine.

  • Test Compound: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

  • Black, clear-bottom 96-well or 384-well cell culture plates.

  • Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Cell Plating: Seed the cells onto the black-walled plates and culture until they form a confluent monolayer (typically 24-48 hours).

  • Dye Loading: Remove the culture medium and wash cells once with Assay Buffer. Add the calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer with Pluronic F-127) to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells 2-3 times with Assay Buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.

  • Assay Execution (on a fluorescence plate reader):

    • Place the plate in the reader and allow the temperature to equilibrate.

    • Agonist Mode:

      • Measure a baseline fluorescence reading for 10-20 seconds.

      • Add serial dilutions of the test compound (or positive control) to the wells.

      • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes). An increase in fluorescence indicates a rise in [Ca²⁺]ᵢ.

    • Antagonist Mode:

      • Pre-incubate the cells with serial dilutions of the test compound for 5-15 minutes.

      • Measure a baseline fluorescence reading.

      • Add a known concentration of the positive control agonist (e.g., the EC₅₀ concentration).

      • Record the fluorescence response. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • For Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect).

    • For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Section 4: Synthetic Workflow Overview

The synthesis of substituted pyridines is a well-established field of organic chemistry. A plausible route to the target compound could involve the coupling of a pre-functionalized pyridine ring with an appropriate side chain. The Hantzsch pyridine synthesis or modern cross-coupling reactions are common strategies.[11]

Synthetic_Workflow cluster_0 General Synthetic Strategy SM1 6-Chloronicotinic Acid or derivative Intermediate Activated Pyridine Intermediate (e.g., Acid Chloride, Ester) SM1->Intermediate Activation Product 1-(6-Chloropyridin-3-yl)- 2-methylpropan-1-one Intermediate->Product Cross-Coupling Reaction SM2 Isobutyryl Precursor (e.g., Grignard Reagent, Organocuprate) SM2->Product Cross-Coupling Reaction

Caption: A plausible high-level retrosynthetic approach.

Section 5: References

A consolidated list of authoritative sources cited within this document.

Click to expand Reference List
  • Shaanxi Dideu Medichem Co. Ltd Product Listing . Echemi. Available at: https://www.echemi.com/products/1-6-chloropyridin-3-yl-2-methylpropan-1-one-cas-no-244263-45-4.html
  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors . PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761923/
  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available at: https://postapplescientific.com/blog/12-safety-precautions-to-follow-when-handling-pyridine
  • Pyridine ACS Safety Data Sheet . Jubilant Ingrevia Limited. Available at: https://www.jubilantingrevia.com/upload/files/Pyridine_ACS_US_GHS_SDS_25012024.pdf
  • Pyridine - SAFETY DATA SHEET . Penta chemicals. Available at: https://www.pentachemicals.eu/msds/EN/Pyridine_EN.pdf
  • In Vitro Screening Strategies for Nicotinic Receptor Ligands . AMiner. Available at: https://www.aminer.org/pub/53e999b8b7602d970202a90d/in-vitro-screening-strategies-for-nicotinic-receptor-ligands
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging . PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6703554/
  • Safety Data Sheet: Pyridine . Carl ROTH. Available at: https://www.carlroth.com/medias/SDB-4535-GB-EN.pdf
  • Compound Screening Guide! . MedchemExpress.com. Available at: https://www.medchemexpress.com/support/compound-screening-guide.html
  • HAZARD SUMMARY: Pyridine . NJ.gov. Available at: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1609.pdf
  • 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one . Fluorochem. Available at: https://www.fluorochem.co.uk/product/f725078/1-6-chloropyridin-3-yl-2-methylpropan-1-one
  • Establishment of a novel experimental protocol for drug-induced seizure liability screening based on a locomotor activity assay in zebrafish . PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/25132470/
  • Data Sheet Radioligand Binding Assay Protocol . Gifford Bioscience. Available at: https://www.giffordbioscience.com/wp-content/uploads/2021/02/Radioligand-Binding-Assay-Protocol.pdf
  • Nicotinic Agonists, Antagonists, and Modulators From Natural Sources . PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2701286/
  • Mapping of presynaptic nicotinic acetylcholine receptors using fluorescence imaging of neuritic calcium . PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/9054452/
  • Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system . PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3072323/
  • 1-(6-chloropyridin-3-yl)propan-1-one . Echemi. Available at: https://www.echemi.com/products/pd2104161105-1-6-chloropyridin-3-yl-propan-1-one.html
  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues . PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3951566/
  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues . ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/jm401602p
  • Technical Support Center: Adjusting Experimental Protocols for Novel Compounds Across Different Cell Lines . Benchchem. Available at: https://www.benchchem.com/blog/adjusting-experimental-protocols-for-novel-compounds-across-different-cell-lines
  • Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening . ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/ml2001714
  • Making Sense of Compound Screening Results in Drug Discovery . KCAS Bio. Available at: https://www.kcasbio.com/blog/making-sense-of-compound-screening-results-in-drug-discovery/
  • 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine (Imidacloprid) . PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/135527764
  • An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies . American Association for Cancer Research. Available at: https://aacrjournals.org/mct/article/15/6/1155/99859/An-Unbiased-Oncology-Compound-Screen-to-Identify
  • 1-(6-Chloropyridin-3-yl)propan-2-one . BLDpharm. Available at: https://www.bldpharm.com/products/885267-13-0.html
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators . MDPI. Available at: https://www.mdpi.com/1422-0067/22/21/11699
  • Calcium Imaging Protocols and Methods . Springer Nature Experiments. Available at: https://experiments.springernature.com/keywords/calcium-imaging
  • Blockade of alpha7-nicotinic acetylcholine receptors decreases calcium signaling in starburst amacrine cells in the mouse retina . IOVS. Available at: https://iovs.arvojournals.org/article.aspx?articleid=2783084
  • Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide . Journal of Chemical and Pharmaceutical Research. Available at: https://www.jocpr.com/articles/synthesis-of-ncarbamoyln-6-chloropyridin-3-ylmethyl-ethanimidamide.pdf
  • Radioligand Binding Assay | In Vitro Biology . Oncodesign Services. Available at: https://www.oncodesign-services.com/in-vitro-pharmacology/radioligand-binding-assay/
  • Nicotinic acetylcholine receptor . Wikipedia. Available at: https://en.wikipedia.org/wiki/Nicotinic_acetylcholine_receptor
  • nAChR (alpha4/beta2) Human Ion Channel Cell Based Antagonist Calcium Flux SAFETYscan SafetyScreen Assay . Eurofins Discovery. Available at: https://www.eurofinsdiscoveryservices.com/catalog/details/87-1002-1545an/nachr-alpha4-beta2-human-ion-channel-cell-based-antagonist-calcium-flux-safetyscan-safetyscreen-assay-us/
  • 1-(6-chloropyridin-3-yl)cyclopropan-1-amine . Echemi. Available at: https://www.echemi.com/products/pd20230725-1-(6-chloropyridin-3-yl)cyclopropan-1-amine.html
  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2'-Fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine Analogues . RTI International. Available at: https://www.rti.org/publication/synthesis-nicotinic-acetylcholine-receptor-binding-and-antinociceptive-properties-2
  • Determination of Radioligand Specific Activity Using Competition Binding Assays . PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/1489100/
  • Radiometric Ligand-Binding Assays . Revvity. Available at: https://www.revvity.com/technologies/radiometric-detection-reagents/technique/radiometric-ligand-binding-assays
  • Equilibrium saturation binding of [3H]imidacloprid on Nilaparvata... . ResearchGate. Available at: https://www.researchgate.net/figure/Equilibrium-saturation-binding-of-3H-imidacloprid-on-Nilaparvata-lugens-native-nAChRs_fig2_26779146
  • N-[(6-Chloropyridin-3-yl)methyl]methylamine . Pharmaffiliates. Available at: https://www.pharmaffiliates.com/en/n-6-chloropyridin-3-yl-methyl-methylamine
  • n-[(6-chloropyridin-3-yl)methyl]-n-methylamine . ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21490608.htm
  • Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst . ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.9b01859
  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies . PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/12190322/
  • Chemical Diversity of Ketosteroids as Potential Therapeutic Agents . MDPI. Available at: https://www.mdpi.com/2076-2607/12/5/1000
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods . PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504380/
  • Synthesis and biological activity of novel neuroprotective diketopiperazines . PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/11255100/
  • Inhibition of cyanobacterial photosynthetic activity by natural ketones . PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22008064/
  • Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine . PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3636000/
  • N-[(6-Chloropyridin-3-yl)methyl]methylamine | 120739-62-0 . Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/757398

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Welcome to the technical support center for the synthesis of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. The content is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis. We will primarily focus on the Friedel-Crafts acylation pathway, a common method for this transformation, while also discussing alternative routes like the Grignard reaction as a strategy for yield improvement.

Core Issue: Low or No Product Conversion

Question 1: I am attempting a Friedel-Crafts acylation of 6-chloropyridine with isobutyryl chloride and seeing very low conversion of my starting material. What is the likely cause?

Answer: This is the most frequently encountered issue when performing Friedel-Crafts reactions on pyridine-based substrates. The root cause is twofold:

  • Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring. This makes the ring significantly less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to benzene.[1]

  • Lewis Acid Catalyst Sequestration: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃). This forms a stable, deactivated complex, effectively removing the catalyst from the reaction and preventing it from activating the acylating agent.[2]

Troubleshooting Steps:

  • Increase Catalyst Stoichiometry: Unlike traditional Friedel-Crafts reactions that may use catalytic amounts of Lewis acid, reactions with pyridine substrates often require a significant excess (2.5 to 4.0 equivalents) of the catalyst. One equivalent is consumed by the pyridine nitrogen, another by the carbonyl oxygen of the product ketone, and an additional amount is needed to drive the catalytic cycle.[3][4]

  • Verify Reagent Quality: Ensure your 6-chloropyridine is pure and that the Lewis acid (e.g., AlCl₃) is anhydrous and freshly opened or properly stored. Moisture will rapidly decompose the catalyst.

  • Increase Reaction Temperature: Pyridine acylations often require higher temperatures (refluxing in a suitable solvent) to overcome the high activation energy barrier. Monitor the reaction progress by TLC or GC-MS to avoid decomposition at excessive temperatures.

Core Issue: Poor Yield Despite Product Formation

Question 2: My reaction is producing the desired ketone, but my isolated yield is consistently below 30%. What factors could be contributing to this loss of product?

Answer: Low isolated yields, even with observable product formation, typically point to side reactions, product instability during workup, or purification difficulties.

Common Causes and Solutions:

  • Side Reactions:

    • Regioisomer Formation: While acylation is expected at the C-3 position due to the directing effects of the C-6 chloro group and the ring nitrogen, minor amounts of other isomers can form, complicating purification and reducing the yield of the desired product. The distribution of isomers is highly dependent on reaction conditions.[5] Careful analysis (e.g., ¹H NMR of the crude product) is necessary to identify these.

    • Decomposition: Prolonged exposure to strong Lewis acids at high temperatures can lead to substrate or product decomposition and the formation of tar-like byproducts. The use of milder Lewis acids (e.g., FeCl₃, Bi(OTf)₃) or reducing reaction time can mitigate this.[6]

  • Difficult Workup & Purification:

    • Product-Catalyst Complex: The product ketone, like the starting pyridine, forms a complex with the Lewis acid. This complex must be effectively hydrolyzed during the workup (quenching) step, typically with ice-cold dilute acid (e.g., HCl), to liberate the free ketone. Incomplete hydrolysis will result in the product being lost to the aqueous layer.

    • Emulsion Formation: During the aqueous workup and extraction, emulsions can form, making phase separation difficult and leading to significant product loss. Using a saturated brine wash can help break up emulsions.

Alternative Synthesis Route for Yield Improvement

Question 3: The Friedel-Crafts approach is not providing a satisfactory yield. What is a viable alternative synthetic strategy?

Answer: When direct acylation proves inefficient, a Grignard reaction is an excellent alternative. This approach reverses the polarity of the reactants. Instead of an electrophilic acylation, it involves a nucleophilic attack from a pyridine-derived organometallic reagent onto an acylating agent.

Proposed Grignard Route:

  • Grignard Reagent Formation: Prepare the Grignard reagent from a suitable halopyridine, such as 3-bromo-6-chloropyridine. (Note: Chloro-aromatics are less reactive for Grignard formation; using a bromo-substituted precursor is more reliable).[7] This step is highly sensitive to moisture and requires strictly anhydrous conditions (flame-dried glassware, anhydrous ether or THF).[8]

  • Acylation: React the freshly prepared 6-chloro-3-pyridylmagnesium bromide with an isobutyryl electrophile, such as isobutyronitrile or isobutyryl chloride, at low temperature.

  • Hydrolysis: An acidic workup will hydrolyze the intermediate imine or ketal to furnish the final ketone product.

This method avoids the issue of Lewis acid sequestration by the pyridine nitrogen but introduces the challenge of handling highly moisture-sensitive organometallic reagents.[9]

Section 2: Optimized Experimental Protocol (Friedel-Crafts)

This protocol provides a robust starting point for the synthesis, incorporating best practices to address the challenges discussed above.

Reaction Scheme:

Reagent Table
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
6-Chloropyridine113.551.0505.68 g
Aluminum Chloride (AlCl₃)133.343.015020.0 g
Isobutyryl Chloride106.551.2606.39 g (6.2 mL)
Dichloroethane (DCE)98.96--150 mL
2M HCl (aq)---~200 mL
Ethyl Acetate---~300 mL
Step-by-Step Methodology
  • Setup: To a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (20.0 g, 150 mmol) and dry dichloroethane (100 mL) under a nitrogen atmosphere.

  • Catalyst Complexation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 6-chloropyridine (5.68 g, 50 mmol) in dry dichloroethane (25 mL) dropwise over 30 minutes. The mixture will warm and HCl gas may evolve. Stir for an additional 30 minutes at 0 °C.

  • Acylation: Add isobutyryl chloride (6.39 g, 60 mmol) dissolved in dry dichloroethane (25 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 85 °C). Monitor the reaction progress using TLC or GC-MS (a typical reaction time is 12-24 hours).

  • Quenching (Workup): Once the reaction is complete, cool the mixture to 0 °C. Very slowly and carefully, pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. Then, slowly add 2M HCl until the aqueous layer is clear and acidic (pH ~1-2). Caution: This is a highly exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally, saturated brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Section 3: Data & Workflow Visualizations

Table 1: Troubleshooting Guide Summary
SymptomPotential CauseRecommended Action
No Reaction Inactive Lewis Acid (Moisture)Use fresh, anhydrous AlCl₃; ensure all glassware and solvents are dry.
Insufficient CatalystIncrease AlCl₃ stoichiometry to at least 3.0 equivalents.
Low Conversion Insufficient Temperature/TimeHeat reaction to reflux and monitor by TLC/GC-MS until completion.
Pyridine-Catalyst ComplexationThis is inherent. Ensure sufficient excess catalyst is used from the start.
Low Isolated Yield Incomplete Hydrolysis during WorkupEnsure quench is sufficiently acidic (pH 1-2) to break up the product-AlCl₃ complex.
Emulsion during ExtractionAdd saturated brine during extraction to aid phase separation.
Multiple Products Regioisomer FormationOptimize reaction temperature; lower temperatures may improve selectivity. Purify carefully with column chromatography.
Product DecompositionReduce reaction time or temperature; consider a milder Lewis acid.
Diagram 1: Friedel-Crafts Synthesis Workflow

This diagram outlines the critical steps and decision points in the primary synthesis route.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Assemble Dry Glassware under N₂ Atmosphere Add_AlCl3 2. Add Anhydrous AlCl₃ & Solvent (DCE) Prep->Add_AlCl3 Cool_0C_1 3. Cool to 0 °C Add_AlCl3->Cool_0C_1 Add_Pyridine 4. Slow Addition of 6-Chloropyridine Cool_0C_1->Add_Pyridine Add_Acyl 5. Slow Addition of Isobutyryl Chloride Add_Pyridine->Add_Acyl Heat 6. Heat to Reflux (12-24h) Add_Acyl->Heat Monitor 7. Monitor by TLC/GC-MS Heat->Monitor Monitor->Heat If Incomplete Quench 8. Quench on Ice / HCl Monitor->Quench If Complete Extract 9. Extract with Ethyl Acetate Quench->Extract Wash 10. Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry 11. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 12. Column Chromatography Dry->Purify

Caption: Logical workflow for the Friedel-Crafts synthesis of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This flowchart helps diagnose the cause of poor yields systematically.

G Start Low Yield Observed Check_Crude Analyze Crude Product (¹H NMR, GC-MS) Start->Check_Crude High_SM High % of Starting Material Check_Crude->High_SM  High SM   Many_Peaks Multiple Isomers or Byproducts Detected Check_Crude->Many_Peaks  Impure   Good_Crude Crude Product is >70% Pure but Isolated Yield is Low Check_Crude->Good_Crude  Clean Crude   Sol_SM Cause: Incomplete Reaction 1. Increase AlCl₃ equivalents. 2. Increase reaction time/temp. 3. Verify reagent quality. High_SM->Sol_SM Sol_Peaks Cause: Side Reactions 1. Lower reaction temperature. 2. Consider alternative Lewis acid. 3. Optimize chromatography. Many_Peaks->Sol_Peaks Sol_Good_Crude Cause: Workup/Purification Loss 1. Ensure acidic quench (pH 1-2). 2. Use brine to break emulsions. 3. Check for product volatility. Good_Crude->Sol_Good_Crude

Caption: A decision tree for systematically troubleshooting low-yield synthesis outcomes.

References

  • Ishihara, K., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Available at: [Link]

  • Grignard Reaction. University of California, Irvine. Available at: [Link]

  • Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora. Available at: [Link]

  • Filo. (2025). Explain why pyridine does not undergo Friedel-Crafts reactions. Filo. Available at: [Link]

  • ResearchGate. (2025). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

  • SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace. Available at: [Link]

  • YouTube. (2016). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. YouTube. Available at: [Link]

  • Journal of the Chemical Society C. (1969). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (CAS No. 201724-71-4). This document is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (CAS No. 201724-71-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the purification of this key chemical intermediate. We will address common challenges and provide robust, validated protocols to help you achieve the desired purity for your critical applications.

Section 1: Compound Profile & Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule and the potential impurities that may arise during its synthesis.

1.1 Physical & Chemical Properties

While specific experimental data for this compound is not widely published, we can predict its properties based on its structure—an aromatic ketone. These properties are crucial for selecting the appropriate purification technique.

PropertyPredicted Value / CharacteristicSignificance for Purification
Molecular Formula C₉H₁₀ClNOInfluences molecular weight and polarity.
Molecular Weight 183.63 g/mol Relevant for mass spectrometry and boiling point estimation.
Appearance Likely a low-melting solid or a viscous oil at room temperature.[1]Determines if recrystallization is a primary option or if chromatography is necessary.
Boiling Point High (>250 °C, predicted)Distillation is likely not feasible without a high-vacuum setup and may lead to decomposition.
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate, Acetone, THF). Sparingly soluble in non-polar solvents (Hexane). Insoluble in water.Critical for selecting solvents for both chromatography and recrystallization.
Polarity Moderately polar due to the ketone and pyridine nitrogen.This property governs its interaction with chromatographic stationary phases like silica gel.

1.2 Common Synthesis Pathway & Expected Impurities

The most common synthetic route to this class of aromatic ketones is the Friedel-Crafts Acylation .[2][3] This reaction involves treating a substituted pyridine, in this case, 2-chloropyridine, with an acylating agent like isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

G cluster_outputs Crude Product Mixture SM1 2-Chloropyridine Product 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (Target Product) SM1->Product Friedel-Crafts Acylation SM2 Isobutyryl Chloride Acylium Isobutyryl Acylium Ion (Electrophile) SM2->Acylium + AlCl₃ Cat AlCl₃ (Catalyst) Acylium->Product Friedel-Crafts Acylation Imp1 Unreacted 2-Chloropyridine Imp2 Polysubstituted Byproducts Imp3 Isomeric Products (e.g., 4- or 5-acylated)

Figure 1. Simplified Friedel-Crafts synthesis and potential impurities.

Understanding this pathway allows us to anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2-chloropyridine.

  • Catalyst Residues: Aluminum salts, which are typically removed during aqueous workup.

  • Isomeric Byproducts: Acylation may occur at other positions on the pyridine ring, leading to isomers that can be difficult to separate.

  • Polysubstituted Products: Although sterically hindered, reaction on the product molecule itself is possible under harsh conditions.

Section 2: Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is a dark, viscous oil, and the initial purity by NMR/GC is low (~70%). Where do I start?

A1: An oily, low-purity crude product is common for Friedel-Crafts reactions. Direct crystallization is unlikely to be effective. The recommended starting point is Flash Column Chromatography .

  • Causality: The oiliness is due to a mixture of the product and various impurities, which collectively depress the melting point. Chromatography is the most powerful technique for separating compounds with different polarities.[4] Your target ketone is moderately polar, while unreacted starting materials (2-chloropyridine) are less polar, and polysubstituted or isomeric byproducts may have similar or slightly different polarities.

  • Actionable Advice:

    • Perform TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Start with a 20% Ethyl Acetate in Hexane mixture. Your goal is an Rf (retention factor) of ~0.3 for the product spot.

    • Dry Loading: For oily samples, it's best to "dry load" them onto the column. Dissolve your crude oil in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be loaded evenly onto your column.

    • Run the Column: Use the solvent system determined from your TLC analysis to elute the column. Collect fractions and monitor them by TLC to pool the pure product.

Q2: I performed a column separation, but my product is still co-eluting with an unknown impurity. How can I improve the separation?

A2: Co-elution occurs when the polarities of your product and an impurity are too similar for the chosen conditions.

  • Causality: Separation on silica gel depends on the differential adsorption of compounds to the stationary phase. If two compounds have very similar functional groups and polarity, they will travel down the column at nearly the same rate.

  • Actionable Advice:

    • Decrease the Solvent Polarity: If the Rf values are high (>0.5), the solvent system is too "fast." Reduce the percentage of the polar solvent (e.g., go from 20% to 10% Ethyl Acetate in Hexane). This will increase the interaction with the silica and improve separation.

    • Change Solvent Selectivity: If reducing polarity doesn't work, switch one of the solvents. The "elutropic series" is not just about polarity; it's also about specific interactions. Try a different solvent system of similar polarity, such as Dichloromethane/Methanol or Toluene/Acetone. Toluene can have π-π stacking interactions with your aromatic ring, which might change the elution order relative to the impurity.

    • Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina or a reverse-phase (C18) column, though the latter requires different solvent systems (e.g., Acetonitrile/Water or Methanol/Water).

Q3: I have a solid product with ~95% purity after chromatography, and I want to use recrystallization for the final polish. However, the compound "oils out" instead of crystallizing. What's wrong?

A3: "Oiling out" is a common problem in recrystallization. It happens when the solute comes out of the supersaturated solution at a temperature above its melting point.[5]

  • Causality: This can be caused by using a solvent with a boiling point that is too high, cooling the solution too quickly, or the presence of residual impurities that depress the melting point of your compound.

  • Actionable Advice:

    • Use a Two-Solvent System: This is often the best solution.[6] Find a "solvent" in which your compound is highly soluble (e.g., Acetone, Dichloromethane) and an "anti-solvent" in which it is poorly soluble (e.g., Hexane, Heptane, or Water).

    • Two-Solvent Recrystallization Protocol:

      • Dissolve your compound in the minimum amount of the hot "solvent".[6]

      • While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

      • Add one or two drops of the hot "solvent" to make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[6]

G start Crude Product State? is_solid Solid / Semi-Solid start->is_solid Solid is_oil Viscous Oil start->is_oil Oil recryst Attempt Recrystallization is_solid->recryst chrom Perform Flash Column Chromatography is_oil->chrom success Success? (>98% Purity) recryst->success pure Pure Product chrom->pure success->chrom No success->pure Yes oils_out Fails / Oils Out end End

Figure 2. Decision workflow for purification strategy.

Section 3: Standard Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product mass of ~5 grams. Adjust silica and solvent volumes accordingly for different scales.

  • TLC Analysis: Prepare TLC plates and develop them in various ratios of Ethyl Acetate (EtOAc) and Hexane (e.g., 5%, 10%, 20% EtOAc/Hexane) to find a system that gives the product an Rf of 0.25-0.35.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40mm diameter for 5g crude).

    • Fill the column with a slurry of silica gel (~150-200g) in the chosen mobile phase.

    • Allow the silica to pack under light pressure, ensuring no air bubbles or cracks form.

  • Sample Loading (Dry Loading Method):

    • Dissolve the 5g of crude oil in ~10 mL of Dichloromethane (DCM).

    • Add ~10-15g of silica gel to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions (e.g., 20 mL per fraction) in test tubes.

    • Monitor the fractions by TLC. Spot every other fraction on a TLC plate, develop, and visualize (e.g., under a UV lamp).

  • Pooling and Concentration:

    • Combine all fractions that contain only the pure product spot.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 2: Two-Solvent Recrystallization

This protocol is for polishing a semi-pure solid product. A good starting solvent pair is Acetone/Hexane.

  • Dissolution: Place the solid product (e.g., 1g) in a 50 mL Erlenmeyer flask. Add the minimum volume of hot acetone (the "solvent") needed to fully dissolve the solid. This should be done on a hot plate with gentle warming.

  • Anti-Solvent Addition: While the solution is still warm, add hexane (the "anti-solvent") drop-by-drop with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot acetone to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry completely.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How do I confirm the final purity of my compound?

    • A: A combination of techniques is best. ¹H NMR (Proton Nuclear Magnetic Resonance) will confirm the structure and show any proton-containing impurities. GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) can provide a quantitative purity value (e.g., area % by GC) and confirm the molecular weight.

  • Q: My final product is a clear, colorless oil even after chromatography. Is this acceptable?

    • A: It is possible for this compound to be a low-melting solid or a persistent oil at room temperature, especially if purity is not exceedingly high (>99.5%). If analytical data (NMR, MS) confirms its identity and high purity, then an oily physical state can be acceptable. Purity, not physical state, is the ultimate measure of success.

  • Q: What are the best storage conditions for the purified product?

    • A: Store the compound in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a freezer (-20°C) to prevent degradation over time.[7][8] This is standard practice for many organic intermediates.

References

  • PubChem. . (Note: A related but different compound, used for general structural context).

  • PubChem. . (Note: A related but different compound, used for general structural context).

  • Guidechem. . (Note: A related but different compound, used for general structural context).

  • Organic Syntheses. .

  • ChemRxiv. .

  • National Center for Biotechnology Information. .

  • Pharmaffiliates. .

  • Sigma-Aldrich. .

  • Organic Syntheses. .

  • Mettler Toledo. .

  • MIT Digital Lab Techniques Manual. .

  • Sigma-Aldrich. .

  • ChemicalBook. .

  • LGC Standards. .

  • National Center for Biotechnology Information. .

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. As a key intermediate in the manufacturing of various active pharmaceutical and agrochemical ingredients, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven experience to help you navigate common synthetic challenges.

Troubleshooting Guide: Common Synthetic Issues & Solutions

This section addresses specific problems encountered during the synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. The most prevalent and reliable synthetic strategy involves the reaction of an organometallic reagent, such as isopropyl magnesium bromide, with a 6-chloropyridine-3-carbonyl derivative. The following troubleshooting points are primarily focused on this pathway.

Q1: My reaction yield is low, and the crude analysis (NMR/LC-MS) shows a large amount of 6-chloronicotinic acid. What is the likely cause?

Answer:

This is a classic symptom of Grignard reagent deactivation or incomplete reaction, followed by hydrolysis of the unreacted starting material during aqueous workup. The primary culprits are moisture and inadequate reagent quality.

  • Causality (The "Why"): Grignard reagents are potent nucleophiles but also extremely strong bases.[1] They will react preferentially with any available acidic protons—most commonly from water—before reacting with the acyl chloride. This protonolysis consumes the Grignard reagent, rendering it inactive for the desired C-C bond formation. When the reaction mixture is later quenched with an aqueous solution, the highly reactive 6-chloronicotinoyl chloride starting material is rapidly hydrolyzed to the corresponding carboxylic acid (6-chloronicotinic acid).[2]

  • Troubleshooting & Prevention:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Solvents (like THF or Diethyl Ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or be of a high-purity anhydrous grade. Perform the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon).

    • Grignard Reagent Titration: Do not rely solely on the stated concentration on the supplier's bottle. The quality of Grignard reagents degrades over time. Always titrate the reagent (e.g., using iodine and sodium thiosulfate) immediately before use to determine its active concentration. This ensures you are adding the correct stoichiometric amount.

    • Temperature Control: While the initial Grignard formation can be exothermic, the subsequent addition to the acyl chloride should be performed at low temperatures (e.g., -20 °C to 0 °C) to prevent side reactions.

Q2: My main product is contaminated with a significant, higher molecular weight byproduct that shows a hydroxyl (-OH) signal in the IR/NMR spectra. What is this impurity and how can I prevent it?

Answer:

This impurity is almost certainly the tertiary alcohol, 2-(6-chloropyridin-3-yl)-3-methylbutan-2-ol , resulting from a double addition of the Grignard reagent.

  • Causality (The "Why"): The first equivalent of the Grignard reagent adds to the acyl chloride to form the desired ketone. However, this product ketone is itself an electrophile. In the presence of a highly reactive nucleophile like a Grignard reagent, a second addition can occur to the ketone's carbonyl group.[3] This leads to the tertiary alcohol after acidic workup. This side reaction is especially problematic if there are localized areas of high Grignard reagent concentration or if the reaction temperature is too high.

  • Troubleshooting & Prevention:

    • Inverse Addition: This is the most effective solution. Instead of adding the Grignard reagent to the acyl chloride, add the acyl chloride solution slowly to the Grignard reagent solution at low temperature. This ensures that the Grignard reagent is never in large excess relative to the electrophile, minimizing the chance for the second addition.

    • Strict Temperature Control: Maintain a low reaction temperature (e.g., -78 °C to -40 °C) throughout the addition. Lower temperatures decrease the rate of the second addition more significantly than the first.

    • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the Grignard reagent, based on your pre-reaction titration.

G cluster_0 Reaction Pathway SM 6-Chloronicotinoyl Chloride KET Desired Product 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one SM->KET + 1 eq. iPrMgBr (Desired Reaction) GR Isopropylmagnesium Bromide (iPrMgBr) TA Side Product Tertiary Alcohol (Double Addition) KET->TA + 1 eq. iPrMgBr (Side Reaction) FC cluster_1 Friedel-Crafts Acylation Issues SM_FC 2-Chloropyridine PROD_DESIRED Desired Product (5-acylation) SM_FC->PROD_DESIRED Minor Pathway PROD_SIDE Isomeric Byproduct (4-acylation) SM_FC->PROD_SIDE Major Pathway AC Isobutyryl Chloride + AlCl₃

Sources

Optimization

Technical Support Center: Investigating the Aqueous Stability of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. This resource is designed to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in aqueous solutions. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose and mitigate stability issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

Q1: I'm observing a decrease in the concentration of my compound in aqueous solution over time. What are the potential causes?

A1: A decrease in concentration suggests that 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one may be degrading. The primary pathways for degradation in an aqueous environment are typically hydrolysis, photodegradation, and oxidation. The pyridine ring and the ketone functional group are the most likely sites for these reactions.

Q2: How does pH affect the stability of this compound?

A2: The stability of compounds containing a pyridine ring can be pH-dependent.[1] The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which may alter the electron density of the ring and influence its susceptibility to nucleophilic attack by water (hydrolysis). Similarly, under basic conditions, hydroxide ions can act as a potent nucleophile. Therefore, it is crucial to determine the optimal pH range for your solution.

Q3: Is 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one sensitive to light?

A3: Yes, compounds containing a chloropyridine moiety can be susceptible to photodegradation.[2][3] Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions, leading to the formation of degradation products.[2] It is recommended to handle solutions of this compound in amber vials or under low-light conditions to minimize photolytic degradation.

Q4: What are the likely degradation products?

A4: While specific degradation products for this exact molecule are not extensively documented in the public domain, we can hypothesize based on its structure and the degradation pathways of similar compounds, such as neonicotinoid insecticides that share the 6-chloropyridin-3-yl core.[4][5] Potential degradation pathways include:

  • Hydrolysis: Cleavage of the bond between the pyridine ring and the keto-group.

  • Oxidation: Oxidation of the isopropyl group to a hydroxyl or further to a carboxylic acid.

  • Dechlorination: Replacement of the chlorine atom on the pyridine ring with a hydroxyl group.

  • Ring Opening: Cleavage of the pyridine ring under harsh conditions.

Q5: How can I confirm if my compound is degrading and identify the degradation products?

A5: The most effective way to investigate degradation is by performing a forced degradation study.[6][7] This involves subjecting the compound to a variety of stress conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation.[8][9] The resulting solutions can then be analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.[7]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to troubleshooting stability issues with 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

Issue: Inconsistent results in biological or chemical assays.

Troubleshooting Steps:

  • Verify Solution Preparation and Storage:

    • Are you using a consistent and validated procedure for preparing your aqueous solutions?

    • How are the solutions being stored (temperature, light exposure, container type)?

    • Recommendation: Prepare fresh solutions for each experiment and minimize the storage time of aqueous stock solutions. If storage is necessary, store at 2-8°C in the dark.

  • Perform a Preliminary Stability Check:

    • Prepare a solution of your compound at the concentration used in your assay.

    • Analyze the concentration of the compound at time zero and after 24 hours under your typical experimental conditions.

    • A significant decrease in concentration (>5%) suggests a stability issue.

  • Conduct a Forced Degradation Study:

    • If the preliminary check indicates instability, a forced degradation study is the next logical step to understand the degradation pathways.[6][7] This will also help in developing a stability-indicating analytical method.

Workflow for Investigating Compound Stability

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 In-depth Analysis cluster_3 Outcome A Inconsistent Assay Results B Verify Solution Prep & Storage A->B C Preliminary Stability Check (T=0 vs T=24h) B->C D Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) C->D Instability Observed H Refine Experimental Protocols C->H Stable E Develop Stability-Indicating Analytical Method (e.g., HPLC) D->E F Identify Degradation Products (LC-MS) E->F G Determine Optimal Storage & Handling Conditions F->G G->H

Caption: Workflow for troubleshooting stability issues.

Part 3: Experimental Protocols

This section provides detailed protocols for conducting a forced degradation study and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[6][7]

Objective: To generate degradation products of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one under various stress conditions.

Materials:

  • 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Class A volumetric flasks

  • pH meter

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: For each condition, mix the specified reagents in a volumetric flask and dilute to the final volume with the appropriate solvent.

Stress ConditionProcedureIncubation Time
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 1N HCl. Dilute to 10 mL with water.24 hours at 60°C
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 1N NaOH. Dilute to 10 mL with water.24 hours at room temp.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Dilute to 10 mL with water.24 hours at room temp.
Thermal Degradation Dilute 1 mL of stock solution to 10 mL with water.48 hours at 80°C
Photolytic Degradation Dilute 1 mL of stock solution to 10 mL with water. Expose to direct sunlight or a photostability chamber.24 hours
Control Sample Dilute 1 mL of stock solution to 10 mL with water. Store protected from light at 2-8°C.Same as longest stress time
  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.

    • Analyze all samples, including the control, by a suitable analytical method (see Protocol 2).

    • Aim for 5-20% degradation of the parent compound for meaningful results.[8] If degradation is too rapid or too slow, adjust the incubation time or temperature accordingly.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradation products.[7]

Starting HPLC Parameters:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determine optimal wavelength by UV scan)
Injection Volume 10 µL

Method Development and Validation:

  • Inject the control and stressed samples from the forced degradation study.

  • Evaluate the chromatograms for the separation of the parent peak from any new peaks (degradation products).

  • Optimize the mobile phase gradient, flow rate, and column temperature as needed to achieve adequate resolution between all peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting.

  • Mass Spectrometry (LC-MS): If available, use LC-MS to obtain mass information for the degradation product peaks to aid in their identification.[10]

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation / Dechlorination parent 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one hydrolysis_prod 6-Chloronicotinic acid + Isobutane parent->hydrolysis_prod Acid/Base oxidation_prod 1-(6-Chloropyridin-3-yl)-2-hydroxy-2-methylpropan-1-one parent->oxidation_prod H₂O₂ photo_prod 1-(6-Hydroxypyridin-3-yl)-2-methylpropan-1-one parent->photo_prod Light (UV)

Caption: Hypothesized degradation pathways.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Forced Degradation Studies for Biopharmaceuticals. (2012). BioPharm International.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2015). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (2021). ResearchGate.
  • Technical Support Center: Stability of Fluorinated Pyridines in Solution. (n.d.). Benchchem.
  • Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. (2024). Frontiers in Microbiology.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Omega.
  • Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. (2021). Frontiers in Microbiology.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2016). Journal of Hazardous Materials. Retrieved from [Link]

  • A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. (2021). Scientific Reports.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Chloropyridinyl Ketone Synthesis

Welcome to the technical support center for the synthesis of chloropyridinyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chloropyridinyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical intermediates. Chloropyridinyl ketones are crucial building blocks in the creation of pharmaceuticals and agrochemicals.[1][2] However, their synthesis can be challenging due to the electronic properties of the pyridine ring, which is often deactivated towards classical electrophilic substitution reactions.[3][4]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices to empower you with the scientific reasoning needed to overcome common hurdles in your synthetic work.

General Troubleshooting and FAQs

Before diving into method-specific issues, let's address some general problems that can arise during the synthesis of chloropyridinyl ketones.

Q1: My reaction is not starting, or the conversion is very low. What are the initial checks I should perform?

A1: Several factors could be at play:

  • Reagent Quality: Ensure the purity of your starting materials. Impurities in the chloropyridine, acylating agent, or organometallic reagents can inhibit the reaction. For instance, moisture can quench organometallic reagents and deactivate Lewis acid catalysts.[5]

  • Inert Atmosphere: For reactions involving organometallic reagents like Grignard or organolithium species, a strictly inert atmosphere (e.g., dry argon or nitrogen) is crucial to prevent quenching by atmospheric oxygen and moisture.

  • Activation of Reagents: Some reactions require an activation step. For example, Grignard reagents may need a small amount of iodine or 1,2-dibromoethane to initiate formation.

  • Reaction Temperature: The optimal temperature can vary significantly. Some reactions may need initial cooling to control exotherms, followed by heating to drive the reaction to completion.

Q2: I am observing the formation of multiple products, leading to a low yield of the desired chloropyridinyl ketone. How can I improve selectivity?

A2: The formation of multiple products often points to issues with regioselectivity or side reactions.

  • Regiocontrol: The position of the chloro- and acyl- groups on the pyridine ring is critical. The electronic nature of the pyridine ring and the chloro-substituent will direct the position of incoming groups. Understanding the directing effects is key to choosing the right starting materials and reaction conditions.

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in Friedel-Crafts acylations, over-acylation can be an issue with highly activated rings, although the acyl group itself is deactivating.[6][7] In Grignard reactions, the formation of tertiary alcohols is a common side reaction.[8][9]

Troubleshooting by Synthetic Method

Friedel-Crafts Acylation

The direct acylation of chloropyridines via Friedel-Crafts reaction is challenging because the pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) and deactivating the ring towards electrophilic attack.[4] However, under specific conditions, it can be a viable route.

Troubleshooting Q&A: Friedel-Crafts Acylation

  • Q1: Why is my Friedel-Crafts acylation of chloropyridine failing or giving a very low yield?

    • A1: Deactivation of the Pyridine Ring: The primary reason is the electron-withdrawing nature of the pyridine nitrogen, which deactivates the ring for electrophilic aromatic substitution.[4][5] The Lewis acid catalyst complexes with the nitrogen, further deactivating the ring.[4] To overcome this, higher temperatures and longer reaction times may be necessary.[10]

  • Q2: I'm observing charring and decomposition at higher temperatures. What is causing this?

    • A2: Reaction Conditions are Too Harsh: While higher temperatures can be necessary, excessive heat can lead to decomposition of the starting material and product. A careful optimization of the temperature profile is needed. Consider a gradual increase in temperature to find the sweet spot where the reaction proceeds without significant degradation.

  • Q3: My Lewis acid catalyst (AlCl₃) seems to be inactive. What are the common reasons?

    • A3: Moisture Sensitivity: Aluminum trichloride is extremely sensitive to moisture.[5] Ensure that your solvent and glassware are scrupulously dry. Using a freshly opened bottle of AlCl₃ or subliming it before use can significantly improve results.

  • Q4: How can I improve the regioselectivity of the acylation?

    • A4: Directing Effects and Steric Hindrance: The position of the chloro-substituent and the inherent reactivity of the pyridine ring positions will dictate the regioselectivity. The interplay of electronic and steric factors will determine the position of acylation. For instance, in some imidazo[1,2-a]pyridine systems, acylation selectively occurs at the C-3 position.[10]

Optimized Protocol: Friedel-Crafts Acylation of a Chloropyridine Derivative (Illustrative)

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃).

  • Cool the flask in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride) or acid anhydride.

  • Stir the mixture at 0°C for 30 minutes to form the acylium ion complex.

  • Slowly add the chloropyridine substrate, keeping the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 60-80°C) for several hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation and Product Formation Acyl_Chloride R-CO-Cl Acylium_Ion R-C≡O⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Chloropyridine Chloropyridine Sigma_Complex Sigma Complex (Wheland Intermediate) Chloropyridine->Sigma_Complex + R-C≡O⁺ Product Chloropyridinyl Ketone Sigma_Complex->Product - H⁺ (regenerates AlCl₃ + HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

Grignard and Organolithium Reactions

The reaction of Grignard or organolithium reagents with chloropyridine derivatives, such as esters or nitriles, is a powerful method for constructing chloropyridinyl ketones.

Troubleshooting Q&A: Grignard and Organolithium Reactions

  • Q1: My Grignard reaction is not initiating. What should I check?

    • A1: Magnesium Surface and Solvent Purity: Ensure the magnesium turnings are fresh and have a clean, metallic surface. Crushing them gently under an inert atmosphere can expose a fresh surface. The solvent (typically THF or diethyl ether) must be anhydrous.

  • Q2: I'm getting a significant amount of the tertiary alcohol byproduct. How can I favor ketone formation?

    • A2: Over-addition of the Organometallic Reagent: Ketones are generally more reactive than the starting ester or nitrile.[11] This can lead to a second addition of the organometallic reagent to the newly formed ketone, resulting in a tertiary alcohol.[8][12] To minimize this:

      • Use a 1:1 stoichiometry of the reactants.

      • Perform the reaction at low temperatures (e.g., -78°C to 0°C) to control the reactivity.[8]

      • Consider using a less reactive organometallic reagent, such as an organozinc or organocadmium compound.

      • Employing a Weinreb amide as the starting material can effectively prevent over-addition.

  • Q3: The reaction is not going to completion, even with excess Grignard reagent. What are the possible reasons?

    • A3: Steric Hindrance or Poor Solubility: Significant steric hindrance around the reactive site on either the chloropyridine derivative or the Grignard reagent can slow down or prevent the reaction. The solubility of the starting materials at the reaction temperature can also be a limiting factor.

Optimized Protocol: Grignard Reaction with a Chloropyridine Ester (Illustrative)

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare the Grignard reagent by adding an alkyl or aryl halide to magnesium turnings in anhydrous THF.

  • In a separate flame-dried flask, dissolve the chloropyridine ester in anhydrous THF and cool the solution to -78°C.

  • Slowly add the freshly prepared Grignard reagent to the ester solution, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for the optimized time, monitoring the consumption of the starting material by TLC.

  • Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.[13]

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude ketone by column chromatography.

Troubleshooting Workflow for Grignard Reactions

G Start Low Yield in Grignard Reaction Check_Reagents Check Reagent Quality (Anhydrous? Fresh?) Start->Check_Reagents Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Stoich Verify Stoichiometry Start->Check_Stoich Over_Addition Over-addition to form tertiary alcohol? Check_Stoich->Over_Addition Low_Temp Lower Reaction Temperature (-78°C) Over_Addition->Low_Temp Yes Incomplete_Reaction Incomplete Reaction? Over_Addition->Incomplete_Reaction No Slow_Addition Slow Addition of Grignard Reagent Low_Temp->Slow_Addition Weinreb_Amide Consider Weinreb Amide Slow_Addition->Weinreb_Amide Success Improved Yield Weinreb_Amide->Success Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Yes Check_Grignard_Titer Check Grignard Reagent Concentration Increase_Time_Temp->Check_Grignard_Titer Check_Grignard_Titer->Success

Caption: Troubleshooting workflow for Grignard reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Negishi)

Suzuki and Negishi cross-coupling reactions are highly versatile methods for forming C-C bonds and can be effectively applied to the synthesis of chloropyridinyl ketones.[14][15] These methods often offer better functional group tolerance compared to classical methods.

Troubleshooting Q&A: Cross-Coupling Reactions

  • Q1: My Suzuki/Negishi coupling is not proceeding. What are the common catalyst and ligand issues?

    • A1: Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is critical.[15][16] For electron-deficient heteroaryl systems like pyridines, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps. Ensure the catalyst and ligand are not degraded.

  • Q2: I'm observing significant homocoupling of my starting materials. How can I minimize this?

    • A2: Reaction Conditions and Purity: Homocoupling can result from side reactions of the organometallic species. This can be minimized by ensuring a strictly oxygen-free environment, using high-purity reagents, and optimizing the reaction temperature.

  • Q3: The reaction is slow or stalls before completion. What can I do?

    • A3: Catalyst Deactivation or Insufficient Base: The palladium catalyst can deactivate over time. Using a more robust catalyst system or a higher catalyst loading might be necessary. In Suzuki couplings, the choice and amount of base are crucial for the transmetalation step.[16] A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents may be required.

Optimized Protocol: Suzuki Coupling for Chloropyridinyl Ketone Synthesis (Illustrative)

  • To a reaction vessel, add the chloropyridine boronic acid or ester, the aryl halide partner, the palladium catalyst, and the ligand.

  • Add the chosen base (e.g., potassium carbonate).

  • Degas the solvent (e.g., dioxane/water mixture) by bubbling with an inert gas for 20-30 minutes, then add it to the reaction vessel.

  • Heat the reaction mixture to the optimized temperature (e.g., 80-100°C) under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Palladium-Catalyzed Suzuki Coupling Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)-X)L₂ Pd0->OxAdd + R¹-X Transmetal Transmetalation (R¹-Pd(II)-R²)L₂ OxAdd->Transmetal + R²-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 forms R¹-R² Product R¹-R² (Product) R1X R¹-X (Aryl Halide) R2BM R²-B(OR)₂ (Boronic Ester) Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Synthetic Methods

MethodAdvantagesDisadvantagesKey Optimization Parameters
Friedel-Crafts Acylation Potentially atom-economical, uses readily available starting materials.Prone to failure with deactivated pyridine rings, requires harsh conditions, potential for charring.Lewis acid choice and stoichiometry, temperature control, anhydrous conditions.
Grignard/Organolithium High reactivity, good for forming C-C bonds.Prone to over-addition to form tertiary alcohols, requires strictly anhydrous and inert conditions.Low temperature, slow addition, stoichiometry, use of Weinreb amides.
Suzuki/Negishi Coupling Excellent functional group tolerance, milder conditions, high yields.Requires pre-functionalized starting materials (boronic acids/esters or organozincs), catalyst and ligand optimization can be complex.Catalyst/ligand selection, choice of base and solvent, inert atmosphere.

References

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PubMed Central. (2018-07-17). Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines | Organic Letters - ACS Publications. (2025-09-19). Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications - Chempanda. Available at: [Link]

  • Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation - YouTube. (2022-12-24). Available at: [Link]

  • Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J. (2017-11-27). Available at: [Link]

  • Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - NIH. Available at: [Link]

  • Pd-Catalyzed Decarboxylative Negishi Coupling of Zinc Aryl Carboxylates with Arylthianthrenium Salts | Organic Letters - ACS Publications. (2025-02-26). Available at: [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Available at: [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023-01-16). Available at: [Link]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? - Quora. (2024-09-19). Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters - ACS Publications. (2022-03-17). Available at: [Link]

  • US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.
  • Optimization of the 1,2-addition of Grignard reagents to ketone 1 - ResearchGate. Available at: [Link]

  • CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available at: [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. Available at: [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry - ACS Publications. (2018-03-21). Available at: [Link]

  • CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents.
  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017-07-05). Available at: [Link]

  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1 - Googleapis.com. (2000-01-06). Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]

  • Friedel-Crafts Acylation Example Problems - YouTube. (2017-12-10). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2- Fluoropyridine | ChemRxiv. Available at: [Link]

  • 19.2: Preparing Aldehydes and Ketones - Chemistry LibreTexts. (2024-03-24). Available at: [Link]

  • Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones - Ch.imperial. Available at: [Link]

  • Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC. (2020-07-03). Available at: [Link]

Sources

Optimization

"1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" storage and handling best practices

Disclaimer: The following guide is based on established best practices for handling laboratory chemicals and data extrapolated from structurally similar compounds, including chloropyridines and substituted ketones. As of...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is based on established best practices for handling laboratory chemicals and data extrapolated from structurally similar compounds, including chloropyridines and substituted ketones. As of the date of this publication, a comprehensive and officially verified Safety Data Sheet (SDS) for "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" is not publicly available. Therefore, this compound should be handled with the utmost caution as a substance with unknown toxicological properties. This guide is intended to supplement, not replace, your institution's safety protocols and a thorough risk assessment should be conducted before use.

Introduction for the Research Professional

As you embark on experiments involving "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one," a compound with potential applications in various research and development pipelines, it is crucial to approach its handling with a comprehensive understanding of its potential hazards. This guide has been developed to provide you with a detailed framework for the safe storage, handling, and troubleshooting of this compound in a laboratory setting. By integrating data from analogous chemical structures and adhering to rigorous safety protocols, we can mitigate risks and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I store "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one"?

Proper storage is critical to maintain the stability and integrity of the compound. Based on best practices for analogous chloropyridine derivatives, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[1] For long-term storage, consider refrigeration (2-8°C), and for extended archival purposes, storage in a freezer at -20°C under an inert atmosphere is advisable.[2][3][4]

  • Container: Keep the container tightly sealed to prevent moisture ingress and potential degradation.[1][5][6]

  • Location: Store in a well-ventilated area designated for chemical storage.[1][5][6] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[3][5][7]

  • Light: While not explicitly stated for this compound, many substituted pyridines are light-sensitive. Therefore, it is prudent to store it in a light-resistant container or in a dark cabinet.[8]

Q2: What are the primary hazards associated with this compound?

Given the lack of specific data, we must infer potential hazards from its structural components: the chloropyridine ring and the isobutyrophenone moiety.

  • Skin and Eye Irritation: Analogous compounds like 2-chloropyridine and isobutyrophenone are known to cause skin and serious eye irritation.[6][9] Direct contact should be strictly avoided.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[6][9]

  • Harmful if Swallowed: Many substituted pyridines are harmful if ingested.[6]

  • Unknown Toxicity: The toxicological properties of this specific compound have not been fully investigated.[10] It is prudent to treat it as a potentially toxic substance.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A comprehensive PPE strategy is your primary defense against exposure. The following PPE is required:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1][8][9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Chemically resistant gloves are essential. Given the chlorinated aromatic structure, gloves made of Viton®, butyl rubber, or laminate films are recommended.[1][11][12] Nitrile gloves may offer some protection against splashes but may have a shorter breakthrough time.[11][13] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9]

  • Body Protection: A standard laboratory coat, fully buttoned, is required.[1] For larger quantities or tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[13]

  • Respiratory Protection: All handling of this compound, especially in solid form or when preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8]

Q4: How should I dispose of waste containing this compound?

All waste materials, including empty containers, contaminated PPE, and solutions containing "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one," must be treated as hazardous waste.[8]

  • Segregation: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Compliance: Dispose of the waste in strict accordance with your institution's and local environmental regulations. Do not pour down the drain.[14]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has discolored or changed in appearance. Degradation due to exposure to air, moisture, or light.Do not use the compound. Dispose of it as hazardous waste and obtain a fresh supply. Review storage conditions to ensure they meet the recommended guidelines.
Difficulty dissolving the compound in a desired solvent. The compound may have low solubility in the chosen solvent.Consult literature for solubility data on similar structures. Consider using a different solvent or a co-solvent system. Gentle heating or sonication may aid dissolution, but should be done with caution in a fume hood.
Inconsistent experimental results. Compound degradation or contamination.Use a fresh batch of the compound. Ensure all glassware is scrupulously clean and dry. Verify the purity of the compound if possible (e.g., by melting point or chromatography).
Unexpected reaction or side-product formation. Reactivity with other reagents, solvents, or atmospheric components. The chloropyridine moiety can be reactive towards nucleophiles.[15]Review the reaction scheme for potential incompatibilities. Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture. Analyze the product mixture to identify byproducts and optimize reaction conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one."

  • Risk Assessment: Before beginning, review this guide and your institution's safety protocols. Ensure you are familiar with the location and operation of safety equipment (fume hood, safety shower, eyewash station).

  • PPE and Engineering Controls: Don the mandatory PPE as outlined in the FAQ section. All subsequent steps must be performed in a certified chemical fume hood.

  • Weighing the Compound:

    • Place a weigh boat on an analytical balance and tare.

    • Carefully transfer the required amount of the solid compound to the weigh boat. Avoid creating dust. If the compound is a static solid, use an anti-static gun.

  • Dissolution:

    • Place the appropriate volume of the desired solvent into a suitable volumetric flask.

    • Carefully add the weighed compound to the flask.

    • Seal the flask and gently swirl to dissolve the compound. If necessary, use a magnetic stirrer or sonicator to aid dissolution.

  • Storage of Stock Solution:

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Transfer the solution to a clearly labeled storage bottle. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution under the recommended conditions (cool, dry, and protected from light).

Protocol 2: Handling Spills

In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is on your body or clothing, remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Spill Containment (for minor spills in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Work from the outside of the spill inwards to prevent spreading.

  • Cleanup and Disposal:

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and your institution's environmental health and safety department.

Visualizations

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Conduct Risk Assessment b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in Chemical Fume Hood b->c d Weigh Compound Carefully c->d e Prepare Solution d->e f Store Compound/Solution Properly e->f g Dispose of Waste as Hazardous f->g h Decontaminate Work Area g->h i Remove PPE and Wash Hands h->i

Caption: Workflow for safe handling of the compound.

Troubleshooting Decision Tree

start Inconsistent Experimental Results Observed q1 Is the compound old or stored improperly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no res1 Discard and use a fresh batch. Review storage protocols. a1_yes->res1 q2 Was fresh, pure solvent used? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there a possibility of reaction incompatibility? a2_yes->q3 res2 Use fresh, high-purity solvent. a2_no->res2 res3 Review reaction chemistry. Consider side reactions of the chloropyridine moiety. q3->res3

Caption: Decision tree for troubleshooting inconsistent results.

References

  • Oxford Academic. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. [Link]

  • PubMed. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. [Link]

  • PubChem. 2-Chloropyridine. [Link]

  • RIVM. Pyridine: an overview of available data on mutagenicity and carcinogenicity. [Link]

  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile. [Link]

  • Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet. [Link]

  • Loba Chemie. 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • PubChem. 3-Chloropyridine. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Isobutyrophenone, 97%. [Link]

  • MySkinRecipes. 1-(6-chloropyridin-3-yl)ethanone. [Link]

  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • National Toxicology Program. 2-Chloropyridine. [Link]

  • PubMed. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. [Link]

  • Watson International. Your Definitive Guide to Using Chemical Reagents Safely. [Link]

  • World Health Organization. Laboratory biosafety guidance related to the novel coronavirus (2019-nCoV). [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • Ibis Scientific, LLC. An Essential Guide to Best Practices in Liquid Lab Handling. [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. [Link]

  • National Center for Biotechnology Information. Management of Chemicals - Prudent Practices in the Laboratory. [Link]

  • Biorius. UK Cosmetic Regulation Update: Alignment with EU Standards. [Link]

  • 3ASenrise. ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate. [Link]

  • Wikipedia. 2-Chloropyridine. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Crystalgen. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

  • Electrolux Group. Restricted Materials List v20. [Link]

  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]

  • InterFocus. A Guide to Handling and Storing Chemicals in a Lab. [Link]

  • Minnesota Department of Health. SONAR for Health Risk Limits Rules Amendments 1/2023. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioassay Variability for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering variability in bioassays involving the compound "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one". The struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering variability in bioassays involving the compound "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one". The structural motif of a chloropyridinyl group is common in neonicotinoid-class molecules, which are known agonists of nicotinic acetylcholine receptors (nAChRs).[1][2] Therefore, this guide will focus on troubleshooting assays related to nAChR activity, such as receptor binding, ion flux, or cell viability assays in relevant neuronal or transfected cell lines. However, the principles discussed are broadly applicable to a wide range of biochemical and cell-based assays.

Variability in bioassay results, such as inconsistent IC50/EC50 values, high replicate variance, or complete loss of activity, can compromise data integrity and impede research progress. This document provides a structured, question-and-answer-based approach to systematically identify and resolve common sources of experimental inconsistency.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Compound-Specific Issues

Question 1: My IC50/EC50 values for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one are inconsistent across experiments performed on different days. What is the most likely cause?

This is a classic sign of issues related to the compound's integrity, solubility, or storage. The first step is to rule out problems with the compound stock itself before troubleshooting the assay.

Expert Insight: The most common culprit for day-to-day variability is inconsistent compound handling. A compound can only be as good as its stock solution. Factors like solubility and stability are intrinsic properties that must be experimentally verified and controlled.

Troubleshooting Workflow:

G A Inconsistent IC50/EC50 Values B Verify Compound Integrity & Concentration A->B Start Here C Assess Compound Solubility B->C Concentration Confirmed G Proceed to Assay-Specific Troubleshooting B->G Purity/Concentration Issue D Evaluate Stock Stability C->D Solubility Acceptable C->G Precipitation Observed E Review Dosing Protocol D->E Stability Confirmed D->G Degradation Detected F Issue Resolved E->F Protocol Optimized

Caption: Initial troubleshooting workflow for inconsistent IC50/EC50 values.

Step 1: Verify Purity and Concentration of Solid Compound. If possible, verify the purity of the solid compound using an analytical technique like LC-MS or NMR. An incorrect molecular weight or presence of impurities will lead to incorrect stock solution concentrations.

Step 2: Assess Aqueous Solubility. Poor solubility is a primary cause of non-reproducible results. If the compound precipitates in the assay buffer, the effective concentration delivered to the target will be lower and more variable than the nominal concentration.

  • Quick Check (Nephelometry): A rapid way to check for precipitation is through nephelometry, which measures light scattering caused by insoluble particles.[3][4]

  • Definitive Check (Shake-Flask Method): The "shake-flask" method, though lower throughput, provides a more accurate measure of thermodynamic solubility.[5]

Step 3: Evaluate Compound Stability. The compound may be degrading in your stock solvent (e.g., DMSO) or in the aqueous assay buffer.

  • Freeze-Thaw Stability: Repeated freeze-thaw cycles can degrade sensitive compounds. It is crucial to test whether the compound is stable after multiple cycles.[6]

  • Solution Stability: The compound may not be stable for long periods when stored in solution, even at -20°C or -80°C.[7] Stability should be assessed over time by comparing the response of a freshly prepared stock to an aged stock.

Category 2: Assay-Specific & Methodological Issues

Question 2: I am seeing significant "edge effects" in my 96- or 384-well plates, where the outer wells show consistently higher or lower signals than the inner wells. How can I fix this?

Edge effects are typically caused by differential evaporation or temperature gradients across the plate during incubation.

Expert Insight: This is a common problem in cell-based assays with long incubation times. The outer wells are more exposed to the environment, leading to faster evaporation of media, which concentrates solutes like your compound and detection reagents, and can also stress the cells.

Mitigation Strategies:

  • Plate Hydration: Use sterile, sealable lids. For incubations longer than a few hours, place the plates in a secondary container with a moistened paper towel to maintain a humid microenvironment.

  • Blanking Wells: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to act as a humidity buffer for the inner wells.[8]

  • Thermal Equilibration: Ensure all reagents, plates, and media are at the correct temperature before they are combined. Allowing plates to sit at room temperature for an extended period before incubation can create gradients.[8]

Question 3: My assay window is narrow (low signal-to-background) and my Z'-factor is consistently below 0.5. What should I optimize?

A low Z'-factor indicates high variability in your controls, a small dynamic range, or both. For a robust assay, a Z'-factor between 0.5 and 1.0 is ideal.[9]

Troubleshooting Workflow for Low Z'-Factor:

G A Low Z'-Factor (<0.5) B Optimize Reagent Concentrations (e.g., agonist, substrate) A->B C Optimize Incubation Times B->C No Improvement F Z' > 0.5 B->F Improvement D Check Cell Health & Density (for cell-based assays) C->D No Improvement C->F Improvement E Verify Pipetting Accuracy & Dispensing Technique D->E No Improvement D->F Improvement E->F Improvement G Re-evaluate Assay Principle E->G No Improvement

Caption: Systematic approach to improving a low Z'-factor.

  • Reagent Concentrations: Ensure the concentration of the stimulating agonist (for antagonist assays) is at its EC80-EC90, not its EC50. This provides a robust signal that is sensitive to inhibition.

  • Cell Health and Density (Cell-Based Assays):

    • Consistency is Key: Use cells from the same passage number and ensure consistent seeding density. Over-confluent or under-confluent cells will respond differently.[10]

    • Metabolic State: Cells with high metabolic rates can deplete nutrients or alter the pH of the media, affecting assay performance.[10]

  • Incubation Times: The signal may not have reached its optimal peak, or you may be measuring too late when the signal is decaying. Perform a time-course experiment to determine the optimal signal window.

  • DMSO Tolerance: The 6-chloropyridinyl moiety can sometimes cause cell stress. Verify that the final concentration of your solvent (e.g., DMSO) is well-tolerated by your cells and does not affect the assay readout. As a rule, cell-based assays should tolerate at least 0.1% DMSO.[9]

Protocols for Core Troubleshooting Experiments

Protocol 1: Kinetic Aqueous Solubility Assessment

This protocol provides a high-throughput method to estimate the solubility of your compound in assay buffer.

Materials:

  • 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Clear 96-well microplates

  • Plate reader capable of nephelometry or absorbance readings at a scattering wavelength (e.g., 620 nm).

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

  • Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new plate containing a larger volume (e.g., 198 µL) of aqueous assay buffer. This creates a dilution series in the buffer with a constant final DMSO concentration.[11]

  • Incubate: Mix the plate and incubate at room temperature for 1-2 hours to allow precipitation to equilibrate.[5]

  • Measure: Read the plate on a nephelometer or spectrophotometer. The concentration at which light scattering (or absorbance) significantly increases above the baseline indicates the limit of kinetic solubility.

Data Interpretation:

Compound Concentration Observation Interpretation
Low Concentrations (e.g., <10 µM) Low, baseline light scatter Compound is soluble

| High Concentrations (e.g., >50 µM) | Sharp increase in light scatter | Compound has precipitated |

Protocol 2: Compound Stability Assessment by LC-MS

This protocol determines the stability of the compound in a specific solvent or buffer over time.

Materials:

  • 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

  • Solvent/Buffer of interest (e.g., DMSO, PBS)

  • LC-MS system

  • Control samples (freshly prepared compound)

Procedure:

  • Prepare Samples: Prepare solutions of the compound at a relevant concentration in the test solvent/buffer.

  • Incubate: Store the samples under desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample. Immediately quench any potential reaction by mixing with a high concentration of organic solvent like acetonitrile and store at -80°C until analysis.[7]

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the remaining parent compound. A stable internal standard should be used to control for analytical variability.[12]

  • Data Analysis: Plot the percentage of the remaining parent compound against time. This can be used to calculate the compound's half-life under the tested conditions.[13]

Expected Outcome: A stable compound will show no significant decrease in concentration over the time course of a typical experiment. A decrease of >10-15% may indicate a stability issue that could contribute to assay variability.[13]

References

  • PubChem. (Z)-imidacloprid. National Center for Biotechnology Information. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Doyle, K., et al. (2018). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. Clinical Chemistry, 64(12), 1730-1738. [Link]

  • Castle, D. L., et al. (2010). Comparison of two bioassay methods and two neonicotinoid insecticides... Journal of Economic Entomology, 103(1), 126-133. [Link]

  • Pharmaffiliates. N-((6-Chloropyridin-3-yl)methyl)-N-methylpropan-2-amine. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • Gopalkrishnan, M., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE, 17(2), e0263594. [Link]

  • SciTechnol. The Problems with the Cells Based Assays. [Link]

  • medRxiv. (2023). Detection of autoantibodies against the acetylcholine receptor, evaluation of commercially available methodologies... [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20205-20215. [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • European Academies' Science Advisory Council. (2015). Neonicotinoids and their substitutes in sustainable pest control. [Link]

  • Medscape. (2025). Acetylcholine Receptor Antibody: Reference Range, Interpretation, Collection and Panels. [Link]

  • PubChem. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. National Center for Biotechnology Information. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. [Link]

  • ResearchGate. (2020). Methods of neonicotinoid determination. [Link]

  • Chemspace. (2022). Compound solubility measurements for early drug discovery. [Link]

  • Jefferson Digital Commons. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. [Link]

  • ResearchGate. (2017). Evaluating the suitability of nicotinic acetylcholine receptor antibodies for standard immunodetection procedures. [Link]

  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Metabolites, 13(3), 390. [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • National Center for Biotechnology Information. (2024). Detection of Autoantibodies Against the Acetylcholine Receptor, Evaluation of Commercially Available Methodologies... Cureus, 16(4), e57563. [Link]

  • ScienceDirect. A comprehensive review on the pretreatment and detection methods of neonicotinoid insecticides in food and environmental samples. [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • Huisman, M., et al. (2017). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. Current Pharmaceutical Design, 23(27), 4065-4081. [Link]

  • AgriSustain-An International Journal. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. [Link]

  • Lonza. What is high-throughput screening (HTS) and how can Lonza help? [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. This document provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, with a focus on identifying and mitigating side reactions and byproducts. Our expertise is grounded in established reaction mechanisms and practical laboratory experience to ensure the reliability of your experimental outcomes.

Primary Synthetic Routes and Potential Issues

The synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is most practically achieved through a Grignard reaction. While Friedel-Crafts acylation is a common method for synthesizing aryl ketones, it is generally not effective for pyridine compounds without significant modification due to the deactivation of the ring by the Lewis acid catalyst.

Route 1: Grignard Reaction of a Pyridyl Halide with an Aldehyde (Followed by Oxidation)

A common and reliable method involves the reaction of a Grignard reagent derived from a 2-chloro-5-halopyridine with isobutyraldehyde, followed by oxidation of the resulting secondary alcohol.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction not initiating?

A1: The initiation of a Grignard reaction with chloropyridines can be challenging. Here are several potential causes and solutions:

  • Magnesium Surface Inactivity: The magnesium turnings may have an oxide layer that prevents reaction.

    • Troubleshooting: Gently crush the magnesium turnings in a dry flask before adding the solvent to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.

  • Presence of Water: Grignard reagents are highly sensitive to moisture.

    • Troubleshooting: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Commercial anhydrous solvents are recommended, but if you are drying your own, ensure it is done correctly.

  • Substrate Reactivity: Chloropyridines are less reactive than their bromo or iodo counterparts for Grignard formation.

    • Troubleshooting: Consider using 2-chloro-5-bromopyridine as the starting material. The bromine will react preferentially with magnesium. Alternatively, using a small amount of a more reactive halide, like 1,2-dibromoethane, can help initiate the reaction.

Q2: My reaction has stalled, and I have a low yield of the desired product. What are the likely side reactions?

A2: Several side reactions can occur, leading to low yields. The most common are:

  • Wurtz Coupling: The Grignard reagent can react with the starting halide to form a bipyridyl dimer (e.g., 6,6'-dichloro-3,3'-bipyridine). This is more prevalent with less reactive halides and at higher temperatures.

  • Reaction with Solvent: If your solvent is not completely anhydrous, the Grignard reagent will be quenched, reducing the amount available to react with the aldehyde.

  • Enolization of the Aldehyde: Isobutyraldehyde has an enolizable proton. The strongly basic Grignard reagent can act as a base and deprotonate the aldehyde, forming an enolate that will not react further to form the desired alcohol.

Q3: I am observing an unexpected peak in my NMR that I suspect is a byproduct. What could it be?

A3: Besides the Wurtz coupling product, another common byproduct is the reduced starting material, 2-chloropyridine. This can form if the Grignard reagent abstracts a proton from the solvent or residual water.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Incomplete Grignard reagent formation.Use an initiator like iodine or 1,2-dibromoethane. Ensure all reagents and glassware are scrupulously dry.
Grignard reagent quenched by moisture.Use anhydrous solvents and flame-dried glassware.
Aldehyde enolization.Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Presence of Bipyridyl Byproduct Wurtz coupling.Use a more reactive starting halide (e.g., 2-chloro-5-bromopyridine). Maintain a lower reaction temperature.
Formation of 2-Chloropyridine Protonation of the Grignard reagent.Ensure all reagents and solvents are anhydrous.

Experimental Protocols

Protocol 1: Synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol
  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • Add a solution of 2-chloro-5-bromopyridine (1.0 eq) in anhydrous THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction.

    • Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of isobutyraldehyde (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

Protocol 2: Oxidation to 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one
  • Dissolve the crude alcohol from Protocol 1 in dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ketone.

Visualizing Reaction Pathways

Main Synthetic Pathway

Main Synthetic Pathway Start 2-Chloro-5-bromopyridine Grignard 2-Chloro-5-pyridylmagnesium bromide Start->Grignard Mg, THF Alcohol 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol Grignard->Alcohol + Isobutyraldehyde Aldehyde Isobutyraldehyde Aldehyde->Alcohol Ketone 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one Alcohol->Ketone PCC, DCM Side Reactions Grignard 2-Chloro-5-pyridylmagnesium bromide Wurtz 6,6'-Dichloro-3,3'-bipyridine Grignard->Wurtz + Starting Halide Reduced 2-Chloropyridine Grignard->Reduced + H2O Enolate Enolate of Isobutyraldehyde Grignard->Enolate + Aldehyde (Base) StartingHalide 2-Chloro-5-bromopyridine StartingHalide->Wurtz Water H2O (Trace) Water->Reduced Aldehyde Isobutyraldehyde Aldehyde->Enolate

Caption: Common byproducts in the Grignard synthesis.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield of Product CheckInitiation Did the Grignard reaction initiate? Start->CheckInitiation CheckAnhydrous Were conditions strictly anhydrous? CheckInitiation->CheckAnhydrous Yes ActivateMg Action: Activate Mg with Iodine/1,2-dibromoethane CheckInitiation->ActivateMg No CheckTemp Was the aldehyde added at low temperature? CheckAnhydrous->CheckTemp Yes DryGlassware Action: Flame-dry glassware, use anhydrous solvents CheckAnhydrous->DryGlassware No LowTempAddition Action: Add aldehyde at 0°C CheckTemp->LowTempAddition No WurtzCheck Check for Wurtz coupling byproduct CheckTemp->WurtzCheck Yes End Re-run experiment with corrective actions ActivateMg->End DryGlassware->End LowTempAddition->End WurtzCheck->End

Caption: A logical workflow for troubleshooting low yields.

References

  • General Principles of Grignard Reactions: For a comprehensive overview of Grignard reagents and their reactions, including form

    • Title: Grignard Reagents: New Developments
    • Source: Wiley Online Library
    • URL: [Link]

  • Friedel-Crafts Reactions on Pyridine Systems: This reference discusses the challenges and modified approaches for Friedel-Crafts reactions on electron-deficient aromatic systems like pyridine. [1][2]

    • Title: Friedel–Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles
    • Source: MDPI
    • URL: [Link]

  • Synthesis of Pyridyl Ketones via Grignard Reagents: A relevant example of synthesizing a pyridyl alcohol, a precursor to the ketone, using a Grignard reaction. [3]

    • Title: In-Depth Technical Guide: 2-(2-Chloropyridin-4-yl)propan-2-ol (CAS No. 1240620-98-7)
    • Source: Benchchem
  • Reactivity of Halopyridines: This article provides insights into the relative reactivity of different halopyridines in nucleophilic substitution, which is analogous to Grignard reagent formation. [4]

    • Title: Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..
    • Source: Filo
    • URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Welcome to the technical support center for the synthesis of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. As a key building block in the synthesis of various agrochemicals, including the insecticide Pymetrozine, a robust and scalable synthetic route is crucial.[1][2][3]

This document provides two primary synthetic routes, detailed experimental protocols, and comprehensive troubleshooting guides to address common challenges encountered during laboratory and pilot-scale production.

Synthetic Strategies: An Overview

The synthesis of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one can be effectively achieved through two principal methods: a Grignard reaction and a Friedel-Crafts acylation. The choice between these routes will depend on available starting materials, scale, and specific laboratory capabilities.

G cluster_0 Synthetic Routes Start Starting Materials Grignard Grignard Reaction Start->Grignard 3-Bromo-6-chloropyridine FriedelCrafts Friedel-Crafts Acylation Start->FriedelCrafts 2-Chloropyridine Product 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one Grignard->Product FriedelCrafts->Product

Caption: Primary synthetic routes to 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for large-scale synthesis?

For large-scale production, the Grignard reaction is often favored due to its typically higher yields and more readily available starting materials. However, it requires stringent anhydrous conditions and careful temperature control, which can be challenging at scale.[4] The Friedel-Crafts acylation, while potentially lower-yielding and requiring a strong Lewis acid catalyst, can be more tolerant to ambient moisture.[5]

Q2: What are the primary safety concerns when scaling up these reactions?

Both routes involve hazardous reagents. For the Grignard reaction, the primary concerns are the flammability of the etheric solvents (like THF or diethyl ether) and the pyrophoric nature of the Grignard reagent itself.[4] For the Friedel-Crafts acylation, the use of strong Lewis acids like aluminum chloride (AlCl₃) requires careful handling due to their corrosive nature and violent reaction with water.[5]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are the expected yields for these reactions?

Yields can vary significantly based on the scale, purity of reagents, and adherence to the protocol. For the Grignard reaction, yields are typically in the range of 60-80%. The Friedel-Crafts acylation may have a wider yield range, from 40-70%, depending on the specific conditions and catalyst used.

Detailed Experimental Protocols

Method 1: Grignard Reaction

This protocol details the synthesis from 3-bromo-6-chloropyridine.

G cluster_1 Grignard Reaction Workflow A Grignard Reagent Formation (3-Bromo-6-chloropyridine + Mg) B Acylation (+ Isobutyryl chloride) A->B C Aqueous Work-up B->C D Extraction & Purification C->D E Final Product D->E

Caption: Step-by-step workflow for the Grignard synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-6-chloropyridine192.45100 g0.52
Magnesium turnings24.3114 g0.58
Isobutyryl chloride106.5561 g0.57
Anhydrous Tetrahydrofuran (THF)-500 mL-
Iodine253.811 crystal-
1 M Hydrochloric acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings and a single crystal of iodine.

    • Heat the flask gently under a stream of nitrogen until violet vapors of iodine are observed, then allow to cool.

    • Add 50 mL of anhydrous THF to the flask.

    • Dissolve 3-bromo-6-chloropyridine in 200 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 3-bromo-6-chloropyridine solution to the magnesium turnings to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once the reaction has started, add the remaining 3-bromo-6-chloropyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve isobutyryl chloride in 100 mL of anhydrous THF and add it to the dropping funnel.

    • Add the isobutyryl chloride solution dropwise to the cold Grignard reagent, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Friedel-Crafts Acylation

This protocol details the synthesis from 2-chloropyridine.

G cluster_2 Friedel-Crafts Acylation Workflow F Complex Formation (AlCl₃ + Isobutyryl chloride) G Electrophilic Aromatic Substitution (+ 2-Chloropyridine) F->G H Aqueous Work-up G->H I Extraction & Purification H->I J Final Product I->J

Caption: Step-by-step workflow for the Friedel-Crafts acylation synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloropyridine113.5550 g0.44
Isobutyryl chloride106.5552 g0.49
Aluminum chloride (AlCl₃)133.3473 g0.55
Dichloromethane (DCM)-400 mL-
1 M Hydrochloric acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup:

    • To a flame-dried three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a gas outlet to a trap, and a nitrogen inlet, add anhydrous aluminum chloride and 200 mL of dry dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Add isobutyryl chloride dropwise to the stirred suspension of aluminum chloride.

  • Acylation:

    • After the formation of the acylium ion complex, add 2-chloropyridine dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.

    • Add 1 M hydrochloric acid to dissolve any remaining aluminum salts.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Grignard Reaction Fails to Initiate 1. Wet glassware or solvent. 2. Impure magnesium turnings (oxide layer).1. Ensure all glassware is rigorously flame-dried under vacuum or in an oven. Use freshly distilled anhydrous solvents. 2. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]
Low Yield in Grignard Reaction 1. Incomplete formation of the Grignard reagent. 2. Side reaction of the Grignard reagent (e.g., with moisture or acidic impurities). 3. Over-addition of the acyl chloride, leading to the formation of a tertiary alcohol.1. Ensure the magnesium is fully consumed before adding the acyl chloride. 2. Maintain strict anhydrous conditions throughout the reaction. 3. Add the acyl chloride slowly and at a low temperature to prevent double addition.[4]
Low Yield in Friedel-Crafts Acylation 1. Deactivated catalyst (AlCl₃) due to moisture. 2. Insufficient reaction time or temperature. 3. Competing N-acylation of the pyridine nitrogen.1. Use fresh, anhydrous aluminum chloride. 2. Monitor the reaction by TLC and extend the reflux time if necessary. 3. The pyridine nitrogen is less nucleophilic than the aromatic ring in the presence of a strong Lewis acid, but this can still be a competing pathway. Ensure a sufficient excess of AlCl₃ is used to complex with the pyridine nitrogen.[7]
Formation of a Dark-Colored Reaction Mixture 1. In the Grignard reaction, this can indicate decomposition of the reagent, especially upon prolonged heating. 2. In the Friedel-Crafts reaction, charring can occur at high temperatures.1. Avoid prolonged heating of the Grignard reagent. Use it as soon as it is formed. 2. Ensure adequate temperature control during the Friedel-Crafts reaction.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of byproducts such as the tertiary alcohol in the Grignard reaction or di-acylated products in the Friedel-Crafts reaction.1. Optimize reaction conditions to drive the reaction to completion. 2. Use careful column chromatography with an appropriate solvent gradient to separate the desired product from impurities.

References

  • University of Missouri. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (2020). CN111943931A - Preparation method of pymetrozine.
  • Google Patents. (2015). CN104844574A - Pymetrozine preparation method.
  • Google Patents. (2017). CN107266159A - A kind of novel process for synthesizing former medicine of pymetrozine.
  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]

  • Patsnap. (2020). Preparation method of pymetrozine - CN111943931A. Retrieved from [Link]

  • Patsnap. (2017). Novel pymetrozine crude drug synthesis process - CN107266159A. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure v98p0171. Retrieved from [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PubChem. (n.d.). (2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Retrieved from [Link]

  • Heliyon. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0243942). Retrieved from [Link]

  • University of Illinois. (n.d.). C6H13P. Retrieved from [Link]

  • Google Patents. (2007). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • National Center for Biotechnology Information. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Retrieved from [Link]

  • MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2007). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved from [Link]

  • MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Semantic Scholar. (2018). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. Retrieved from [Link]

  • IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Retrieved from [Link]

  • ResearchGate. (2018). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Retrieved from [Link]

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide. Retrieved from [Link]

  • Purdue University Graduate School. (2022). CATALYTIC CARBONYLATION FOR MACROCYCLIC KETONE AND MACROLIDE SYNTHESIS. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Nicotinic Acetylcholine Receptor Activity of Imidacloprid and its Novel Analog, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

This guide provides a comprehensive comparison of the well-characterized neonicotinoid insecticide, Imidacloprid, and a novel structural analog, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. The focus of this analysis i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the well-characterized neonicotinoid insecticide, Imidacloprid, and a novel structural analog, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. The focus of this analysis is their activity at nicotinic acetylcholine receptors (nAChRs), the primary target for this class of compounds.

For decades, Imidacloprid has been a cornerstone in pest management due to its high efficacy and selectivity for insect nAChRs over their mammalian counterparts. However, the emergence of resistance and concerns over off-target effects necessitate the continued exploration of new chemical entities. 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one represents such a novel structure. While empirical data on its biological activity is not yet publicly available, its structure, featuring the critical 6-chloro-3-pyridinylmethyl pharmacophore, strongly suggests activity at nAChRs.

This document will first detail the established pharmacological profile of Imidacloprid. Subsequently, based on well-established structure-activity relationships (SAR) within the neonicotinoid class, we will posit a hypothesized activity profile for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. Finally, we will provide detailed, field-proven experimental protocols to empirically test these hypotheses, enabling researchers to directly compare the activity of these two compounds.

Compound Overview and Physicochemical Properties

The key structural similarity between Imidacloprid and its novel analog is the 6-chloro-3-pyridinylmethyl group, which is essential for binding to the nAChR. The primary structural divergence lies in the remainder of the molecule. Imidacloprid possesses a cyclic nitroguanidine moiety, whereas the novel analog features an acyclic keto group. This difference is anticipated to significantly influence the compound's steric and electronic properties, and consequently, its interaction with the receptor, as well as its metabolic stability and selectivity.

PropertyImidacloprid1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one
Chemical Structure

Structure not publicly available. Based on IUPAC name.
Molecular Formula C₉H₁₀ClN₅O₂C₁₀H₁₂ClNO
Molecular Weight 255.66 g/mol 197.66 g/mol
LogP (Predicted) ~0.57~2.1 (Hypothesized)
Mechanism of Action Agonist at nAChRsAgonist at nAChRs (Hypothesized)

Mechanism of Action at Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system of insects and vertebrates.[1] The binding of an agonist, such as the endogenous neurotransmitter acetylcholine (ACh), stabilizes the open state of the channel, leading to an influx of cations and depolarization of the neuron.

Imidacloprid: A Selective Agonist

Imidacloprid acts as a potent agonist at insect nAChRs.[2] Its selective toxicity is attributed to a higher binding affinity for insect nAChRs compared to their vertebrate paralogs.[3] At the molecular level, the nitro group of the nitroguanidine moiety in Imidacloprid is thought to form a crucial hydrogen bond with a specific amino acid residue in the insect nAChR binding pocket, an interaction that is less favorable in vertebrate receptors.[2] Continuous stimulation of these receptors by Imidacloprid leads to hyperexcitation, paralysis, and ultimately, death of the insect. While its affinity for mammalian nAChRs is significantly lower, it is not negligible. Imidacloprid is a weak partial agonist at human α4β2 nAChRs.[4][5]

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one: A Hypothesized Profile

The presence of the 6-chloro-3-pyridinylmethyl group strongly suggests that this novel compound will also bind to the orthosteric site of nAChRs. The key question is how the replacement of the nitroguanidine moiety with a 2-methylpropan-1-one group will alter its activity.

  • Potency: The nitro group in Imidacloprid is a strong electron-withdrawing group, which is crucial for its high potency in insects. The carbonyl group in the novel analog is also electron-withdrawing, but the overall electronic profile is different. It is plausible that the potency at insect nAChRs might be altered.

  • Selectivity: A significant body of research has shown that metabolites of Imidacloprid, such as desnitro-imidacloprid (where the nitro group is removed), exhibit a dramatically increased affinity for mammalian nAChRs while losing potency at insect receptors.[3][6][7] This is because the desnitro metabolite, lacking the bulky and highly polar nitro group, can better fit into the more constrained binding pocket of mammalian nAChRs. The 2-methylpropan-1-one group, being less polar and sterically different from the nitroguanidine group, may lead to a different selectivity profile. It is hypothesized that this compound might exhibit increased activity at certain mammalian nAChR subtypes compared to Imidacloprid.

Comparative Activity at nAChR Subtypes

The diverse family of nAChRs is composed of various combinations of α and β subunits, leading to a wide range of pharmacological profiles. The table below summarizes the known activity of Imidacloprid and its key metabolite at major human nAChR subtypes and presents the hypothesized targets for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

nAChR SubtypeCompoundActivity TypePotency (pEC₅₀ / pIC₅₀)Efficacy (% of ACh max)Reference
Human α4β2 ImidaclopridWeak Partial Agonist~4.7 (as inhibitor)1-4%[4][5]
Desnitro-ImidaclopridAgonist6.4High[6][7]
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-oneTo Be DeterminedTo Be DeterminedTo Be Determined
Human α7 ImidaclopridAgonist< 4Low[6][7]
Desnitro-ImidaclopridAgonist6.6High[6][7]
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-oneTo Be DeterminedTo Be DeterminedTo Be Determined
Human α3β4 ImidaclopridAgonist< 4Low[6][7]
Desnitro-ImidaclopridAgonist6.5High[6][7]
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-oneTo Be DeterminedTo Be DeterminedTo Be Determined

Experimental Protocols for a Definitive Comparison

To empirically determine the activity profile of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one and directly compare it to Imidacloprid, the following gold-standard assays are recommended.

Functional Characterization by Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the functional expression of specific nAChR subtypes in Xenopus oocytes and the direct measurement of ion channel activity in response to compound application.[8][9][10]

Rationale: TEVC provides a robust system to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. It allows for the determination of key pharmacological parameters such as potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (the maximal response relative to a standard agonist like acetylcholine).

Step-by-Step Protocol:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2, or α7). For heteromeric receptors, the ratio of injected subunits can be adjusted to favor the expression of high-sensitivity or low-sensitivity isoforms.[11] Incubate the oocytes for 3-6 days to allow for receptor expression.[11]

  • TEVC Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[9]

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Agonist Activity: Apply increasing concentrations of the test compound (Imidacloprid or 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one) and record the evoked inward current.

    • Antagonist Activity: Co-apply a fixed concentration of acetylcholine with increasing concentrations of the test compound to determine if it inhibits the ACh-evoked current.

  • Data Analysis: Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine EC₅₀/IC₅₀ and maximal response.

Binding Affinity Determination by Competitive Radioligand Binding Assay

This biochemical assay measures the ability of a test compound to displace a known radiolabeled ligand from the nAChR, thereby determining its binding affinity (Ki).[12][13]

Rationale: Radioligand binding assays provide a direct measure of the interaction between a compound and the receptor, independent of downstream functional effects. This is particularly useful for confirming that the compound's functional effects are mediated by binding to the orthosteric site.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 nAChRs).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine or [³H]-Cytisine for α4β2 nAChRs), and increasing concentrations of the unlabeled test compound (the "competitor").[12][13]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters to remove non-specific binding.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

nAChR_Signaling cluster_membrane Cell Membrane nAChR_closed nAChR (Closed) nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change nAChR_open->nAChR_closed Agonist Unbinds Ion_Influx Cation Influx (Na+, Ca2+) nAChR_open->Ion_Influx Allows Agonist Agonist (ACh, Imidacloprid, etc.) Agonist->nAChR_closed Binds Depolarization Neuronal Depolarization & Firing Ion_Influx->Depolarization Leads to

Caption: Agonist binding to nAChR induces a conformational change, opening the ion channel.

Experimental_Workflow cluster_TEVC Two-Electrode Voltage Clamp (TEVC) cluster_Binding Radioligand Binding Assay Oocyte_Prep Oocyte Preparation & cRNA Injection TEVC_Record Electrophysiological Recording Oocyte_Prep->TEVC_Record TEVC_Analysis Calculate EC₅₀/IC₅₀ & Efficacy TEVC_Record->TEVC_Analysis Conclusion Comparative Activity Profile TEVC_Analysis->Conclusion Membrane_Prep Membrane Preparation from Expressing Cells Binding_Assay Competitive Binding with Radioligand Membrane_Prep->Binding_Assay Binding_Analysis Calculate IC₅₀ & Ki Binding_Assay->Binding_Analysis Binding_Analysis->Conclusion Start Test Compounds (Imidacloprid vs. Analog) cluster_TEVC cluster_TEVC Start->cluster_TEVC cluster_Binding cluster_Binding Start->cluster_Binding

Caption: Workflow for comparing compound activity using TEVC and binding assays.

Synthesis and Conclusion

This guide has outlined the known activity of Imidacloprid at nAChRs and proposed a framework for the investigation of a novel analog, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. The structural modifications in this new compound are significant enough to warrant a full pharmacological characterization. Based on established SAR, it is hypothesized that the replacement of the nitroguanidine moiety may alter both the potency and, crucially, the insect-to-vertebrate selectivity profile.

The provided experimental protocols for two-electrode voltage clamp and radioligand binding assays represent a robust and comprehensive strategy to test these hypotheses. The resulting data will allow for a direct, quantitative comparison of the two compounds, elucidating the functional consequences of the structural modifications. This, in turn, will provide valuable insights for the rational design of future nAChR-targeting compounds with improved efficacy and safety profiles.

References

  • Loser, D., Grillberger, K., Hinojosa, M. G., et al. (2021). Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. Archives of Toxicology, 95(12), 3695–3716. [Link]

  • Loser, D., Grillberger, K., Hinojosa, M. G., et al. (2021). Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. KOPS - University of Konstanz. [Link]

  • Loser, D., Grillberger, K., Hinojosa, M. G., et al. (2021). Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. ResearchGate. [Link]

  • Matsuo, H., Tomizawa, M., & Yamamoto, I. (1998). Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Archives of Insect Biochemistry and Physiology, 37(1), 17-23. [Link]

  • Chao, S. L., & Casida, J. E. (1997). Interaction of imidacloprid metabolites and analogs with the nicotinic acetylcholine receptor of mouse brain in relation to toxicity. Pesticide Biochemistry and Physiology, 58(1), 77-88. [Link]

  • Tomizawa, M., & Casida, J. E. (2003). Structure–activity relationships of neonicotinoids and their metabolites for the insect nicotinic acetylcholine receptor/ion channel complex. Journal of Pesticide Science, 28(3), 337-338. [Link]

  • Loser, D., et al. (2021). Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. Echinobase. [Link]

  • Loser, D., Grillberger, K., Hinojosa, M. G., et al. (2021). Acute effects of the imidacloprid metabolite desnitro-imidacloprid on human nACh receptors relevant for neuronal signaling. Archives of Toxicology, 95(12), 3695–3716. [Link]

  • Yamamoto, I., Yabuta, G., Tomizawa, M., Saito, T., Miyamoto, T., & Kagabu, S. (1995). Molecular mechanism for selective toxicity of nicotinoids and neonicotinoids. Journal of Pesticide Science, 20(1), 33-40. [Link]

  • Blümke, A., et al. (2023). Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging. International Journal of Molecular Sciences, 24(17), 13215. [Link]

  • Kimura-Kuroda, J., et al. (2012). Nicotine-Like Effects of the Neonicotinoid Insecticides Acetamiprid and Imidacloprid on Cerebellar Neurons from Neonatal Rats. PLoS ONE, 7(2), e32432. [Link]

  • Matsuda, K., Buckingham, S. D., Freeman, J. C., Squire, M. D., Baylis, H. A., & Sattelle, D. B. (1998). Effects of the α subunit on imidacloprid sensitivity of recombinant nicotinic acetylcholine receptors. British Journal of Pharmacology, 123(3), 518–524. [Link]

  • Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. [Link]

  • Brown, A. M., Tikhonov, D. B., & Zhorov, B. S. (2011). Activation and modulation of human α4β2 nicotinic acetylcholine receptors by the neonicotinoids clothianidin and imidacloprid. Journal of Neuroscience Research, 89(10), 1645-1654. [Link]

  • Brown, A. M., Tikhonov, D. B., & Zhorov, B. S. (2011). Activation and modulation of human α4β2 nicotinic acetylcholine receptors by the neonicotinoids clothianidin and imidacloprid. Journal of Neuroscience Research, 89(10), 1645-1654. [Link]

  • npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]

  • Wang, Y., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Journal of Visualized Experiments, (119), 55193. [Link]

  • Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. ResearchGate. [Link]

  • Schwarz, W., & Rettinger, J. (2014). Two-electrode voltage-clamp (TEVC). Max-Planck-Institut für Biophysik. [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Psychoactive Drug Screening Program. (n.d.). Assay Protocol Book. [Link]

  • de Graaf, C., et al. (2011). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. ResearchGate. [Link]

  • Turner, J. R., et al. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. The Journal of Pharmacology and Experimental Therapeutics, 341(1), 239–245. [Link]

Sources

Comparative

A Comparative Analysis of Neonicotinoid Insecticides: Evaluating Established Compounds and the Putative Activity of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

This guide provides a comprehensive comparative analysis of prominent neonicotinoid insecticides for researchers, scientists, and professionals in drug and pesticide development. We will delve into the chemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of prominent neonicotinoid insecticides for researchers, scientists, and professionals in drug and pesticide development. We will delve into the chemical properties, mechanism of action, metabolism, and insecticidal efficacy of market-leading compounds—Imidacloprid, Thiamethoxam, and Clothianidin. Furthermore, we will conduct a structural evaluation of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one , a compound for which public data on insecticidal activity is not available, to hypothesize its potential role, if any, in relation to the neonicotinoid class. This document is designed to provide both foundational knowledge and practical, field-proven insights to guide research and development.

Introduction: The Neonicotinoid Class and the Subject of Comparison

Neonicotinoids represent the most widely used class of insecticides globally, prized for their systemic nature and high efficacy against a broad spectrum of sucking insects.[1] Their primary mode of action is as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to overstimulation of the nervous system, paralysis, and death.[2][3] This mechanism confers a high degree of selectivity for insects over mammals, as the neonicotinoids bind with much greater affinity to insect nAChRs.[1]

This guide will compare three leading neonicotinoids:

  • Imidacloprid: The first commercialized neonicotinoid, setting the standard for the class.

  • Thiamethoxam: A second-generation compound notable for its conversion to another active neonicotinoid.

  • Clothianidin: A potent metabolite of Thiamethoxam, also used as a standalone active ingredient.

A key objective of this guide is to also assess 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one . It is critical to note that this compound is not a recognized commercial insecticide, and a thorough search of scientific literature and regulatory databases reveals no public data regarding its insecticidal efficacy or toxicological profile. Therefore, our analysis will be based on a structural comparison to the established neonicotinoid pharmacophore to provide a scientifically grounded hypothesis on its potential activity.

Section 1: Physicochemical and Structural Analysis

The structure of a pesticide is intrinsically linked to its physical properties, such as solubility and stability, which in turn dictate its application methods, systemic movement in plants, and environmental persistence.

Chemical Structures

The foundational structure for most neonicotinoids is the 6-chloro-3-pyridinylmethyl pharmacophore, which is crucial for binding to the nAChR.[4] The key difference between these compounds and 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one lies in the moiety attached to this core structure. Established neonicotinoids possess a potent electron-withdrawing group (e.g., a nitroguanidine or cyanoamidine), which is essential for their agonistic activity.[5] In contrast, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one features a simple ketone group.

G cluster_0 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one cluster_1 Imidacloprid cluster_2 Thiamethoxam cluster_3 Clothianidin Cpd1 Cpd1 Cpd2 Cpd2 Cpd3 Cpd3 Cpd4 Cpd4

Caption: Chemical structures of the compared compounds.
Comparative Physicochemical Properties

Water solubility is a critical parameter for systemic insecticides, as it facilitates uptake by plant roots and translocation through the xylem.[1] The log Kow (octanol-water partition coefficient) provides an indication of a compound's lipophilicity and potential for bioaccumulation.

Property1-(6-Chloropyridin-3-yl)-2-methylpropan-1-oneImidaclopridThiamethoxamClothianidin
Molecular Formula C9H10ClNOC9H10ClN5O2C8H10ClN5O3SC6H8ClN5O2S
Molecular Weight ( g/mol ) 183.63255.7291.7249.7
Water Solubility (g/L at 20-25°C) Data Not Available0.61[2]4.1[3]0.327[6]
log Kow (Octanol-Water Partition) Data Not Available0.57[2]-0.13[3]0.7 - 0.9[6][7]
Vapor Pressure (mPa at 25°C) Data Not Available0.00040.000660.00013

Data compiled from various sources.[2][3][6][7]

Thiamethoxam's significantly higher water solubility facilitates rapid uptake and systemic movement, while Imidacloprid and Clothianidin have moderate solubility.[3] All three established neonicotinoids have low log Kow values, indicating they are hydrophilic and have a low potential for bioaccumulation.[2][3][6]

Section 2: Mechanism of Action at the Nicotinic Acetylcholine Receptor (nAChR)

The insecticidal activity of neonicotinoids stems from their interaction with the nAChR in the insect's central nervous system.[2] They act as agonists, mimicking the natural neurotransmitter acetylcholine (ACh). However, unlike ACh, which is rapidly degraded by acetylcholinesterase (AChE) to terminate the signal, neonicotinoids are not broken down by AChE.[6] This leads to a persistent, uncontrolled stimulation of the receptor, resulting in nerve excitation, paralysis, and ultimately, the death of the insect.[1][3]

The selective toxicity of neonicotinoids arises because they bind with much higher affinity to insect nAChRs than to their mammalian counterparts.[1]

nAChR_Pathway cluster_Normal Normal Synaptic Transmission cluster_Neonic Neonicotinoid Action ACh Acetylcholine (ACh) Receptor_Norm nAChR (Closed) ACh->Receptor_Norm Binds AChE AChE ACh->AChE Degraded by Receptor_Open nAChR (Open) Na+/Ca2+ Influx Receptor_Norm->Receptor_Open Activates Nerve_Impulse Nerve Impulse Receptor_Open->Nerve_Impulse AChE->Receptor_Norm Signal Ends Neonic Neonicotinoid Receptor_Neo nAChR (Closed) Neonic->Receptor_Neo Binds AChE_NoEffect AChE (No Effect) Neonic->AChE_NoEffect Not Degraded Receptor_Persistent Persistent Activation Uncontrolled Ion Flow Receptor_Neo->Receptor_Persistent Activates Paralysis Paralysis & Death Receptor_Persistent->Paralysis Bioassay_Workflow A Prepare Serial Dilutions of Test Compounds B Place Plant Roots in Solutions (24h Systemic Uptake) A->B C Excise Leaf Discs from Treated Plants B->C D Place Discs in Petri Dishes C->D E Infest Discs with 10-20 Adult Aphids D->E F Incubate in Growth Chamber (72 hours) E->F G Assess Mortality (Dead vs. Live) F->G H Data Analysis (Probit, Calculate LC50) G->H

Caption: Workflow for a systemic insecticide bioassay.
Protocol: Quantification of Residues by HPLC-MS/MS

This protocol uses the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction, followed by highly sensitive and selective analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To extract and quantify neonicotinoid residues from plant tissue.

Materials:

  • Treated plant tissue (leaves, stems)

  • Homogenizer or blender

  • Acetonitrile (ACN) with 1% acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate

  • Primary secondary amine (PSA) sorbent

  • Centrifuge and tubes

  • LC-MS/MS system with electrospray ionization (ESI) source

  • Analytical standards of neonicotinoids

Methodology:

  • Sample Homogenization: Weigh 10 g of chopped plant tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1% acetic acid in ACN. Add internal standards if used. Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of sodium acetate. Shake immediately for 1 minute to prevent agglomeration of MgSO₄.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes. The top layer is the ACN extract containing the pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA sorbent. The PSA removes organic acids and other interferences.

  • Final Centrifugation: Vortex for 30 seconds, then centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: Transfer the final extract into an autosampler vial. Inject into the LC-MS/MS system. [8][9]8. Quantification: Analyze using Multiple Reaction Monitoring (MRM) mode, monitoring for at least two specific precursor-product ion transitions for each analyte to ensure confident identification. [9]Quantify against a matrix-matched calibration curve.

HPLC_Workflow A Homogenize 10g Plant Tissue B Add Acetonitrile & Shake (Extraction) A->B C Add MgSO4/NaOAc Salts (Salting Out & Phase Separation) B->C D Centrifuge (4000 rpm) C->D E Take Supernatant for d-SPE (Add PSA Sorbent) D->E F Vortex & Centrifuge (10,000 rpm) (Cleanup) E->F G Transfer Final Extract to Autosampler Vial F->G H Inject into LC-MS/MS (MRM Mode Analysis) G->H

Caption: QuEChERS and LC-MS/MS workflow for residue analysis.

Conclusion

This guide provides a comparative framework for understanding key neonicotinoid insecticides.

  • Imidacloprid, Thiamethoxam, and Clothianidin are all potent systemic insecticides that act as agonists of the insect nAChR. They exhibit differences in physicochemical properties, such as water solubility, which influences their uptake and speed of action. A critical distinction is the pro-insecticide nature of Thiamethoxam, which is metabolized into the more potent Clothianidin within the target system. [10]Efficacy can be pest-dependent, highlighting the need for specific bioassays when selecting a compound for a particular application.

  • 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one , based on a purely structural analysis, is unlikely to be an effective neonicotinoid insecticide. It possesses the chloropyridinylmethyl "scaffold" that directs molecules to the nAChR, but critically lacks the highly polar, electron-withdrawing moiety (e.g., nitroguanidine) that is essential for potent agonistic activity. [5]Without this key functional group, its binding affinity and ability to activate the receptor are predicted to be negligible compared to established neonicotinoids. It may be an intermediate in a synthesis pathway or a reference compound, but it does not fit the profile of an active neonicotinoid insecticide.

For professionals in the field, this analysis underscores the importance of structure-activity relationships in pesticide design and the necessity of rigorous, standardized testing to validate the performance of novel compounds against established benchmarks.

References

  • National Pesticide Information Center. (n.d.). Imidacloprid Technical Fact Sheet. Retrieved from [Link]

  • Matsuo, H., Tomizawa, M., & Yamamoto, I. (1998). Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Archives of Insect Biochemistry and Physiology, 37(1), 17-23.
  • Food and Agriculture Organization of the United Nations. (2010). FAO Specifications and Evaluations for Agricultural Pesticides - CLOTHIANIDIN. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidacloprid. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiamethoxam. Retrieved from [Link]

  • Glover, S., et al. (2014). New and simple bioassay method for monitoring pesticide toxicity in aphid species. Journal of Economic Entomology, 107(4), 1585-1591.
  • MDPI. (2019). PLS Structure-Insecticidal Activity Relationships of Nitromethylene, Pyrrole- and Dihydropyrrole-Fused Neonicotinoids. Molecules, 24(12), 2289.
  • ResearchGate. (2010). Physicochemical properties and acute toxicity of imidacloprid and fipronil. Journal of Pesticide Science, 35(2), 183-188.
  • PubChem. (n.d.). Clothianidin. Retrieved from [Link]

  • ResearchGate. (2020). Physical/chemical properties of thiamethoxam and clothianidin.
  • AERU, University of Hertfordshire. (n.d.). Imidacloprid (Ref: BAY NTN 33893). Retrieved from [Link]

  • ResearchGate. (2004). Studies on the Structure-Activity Relationship and Mode of Actions of Neonicotinoid Insecticides.
  • MDPI. (2023). Photolytic Degradation of the Insecticide Clothianidin in Hydrochar Aquatic Suspensions and Extracts. Toxics, 11(11), 934.
  • ResearchGate. (2004). Studies on the Structure-Activity Relationship and Mode of Actions of Neonicotinoid Insecticides.
  • ResearchGate. (2003). Thiamethoxam is a Neonicotinoid Precursor Converted to Clothianidin in Insects and Plants.
  • Fossen, M. (2006). Environmental Fate of Imidacloprid. California Department of Pesticide Regulation.
  • PubChem. (n.d.). Thiamethoxam. Retrieved from [Link]

  • Nishiwaki, H., et al. (2004). Metabolism of Imidacloprid in Houseflies. Journal of Pesticide Science, 29(2), 129-132.
  • Bio-protocol. (2019). Insecticides and Aphid Bioassays. Bio-protocol, 9(24), e3467.
  • Qian, X., et al. (2007). Design and Structure-Activity Relationship of Novel Neonicotinoids. In Modern Crop Protection Compounds. Wiley-VCH.
  • Shi, X., et al. (2015). Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism. Journal of Agricultural and Food Chemistry, 63(25), 5915-5922.
  • Forister, M. L., et al. (2016). Comparability of comparative toxicity: insect sensitivity to imidacloprid reveals huge variations across species but also within species. Scientific Reports, 6, 28981.
  • Feng, Y., et al. (2022). Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. International Journal of Molecular Sciences, 23(22), 14339.
  • Casida, J. E., & Tomizawa, M. (2003). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Annual Review of Entomology, 48, 339-364.
  • ResearchGate. (2015). Comparative evaluation of selected neonicotinoids and conventional insecticide against aphids (Aphis gossypii) and whiteflies (Bemisia tabaci).
  • Indian Agricultural Research Journals. (2022). Comparative evaluation of selected neonicotinoids and conventional insecticide against aphids (Aphis gossypii) and whiteflies (Bemisia tabaci). Journal of Insect Science, 35(1), 1-6.
  • ResearchGate. (2022). Microbial metabolic pathway of clothianidin and their intermediate products.
  • Food and Agriculture Organization of the United Nations. (2012). FAO Specifications and Evaluations for Agricultural Pesticides - THIAMETHOXAM. Retrieved from [Link]

  • ResearchGate. (2016). LC-MS/MS conditions for the detection of neonicotinoid insecticides and their fragments.
  • ResearchGate. (2006). Uptake, translocation and metabolism of imidacloprid in plants.
  • MDPI. (2024). Lethal and Sublethal Effects of Afidopyropen and Flonicamid on Life Parameters and Physiological Responses of the Tobacco Whitefly, Bemisia tabaci MEAM1. Insects, 15(8), 621.
  • ResearchGate. (2014). Physicochemical properties of soil.
  • Chen, S. W., et al. (2005). Analysis of insecticide clothianidin and its metabolites in rice by liquid chromatography with a UV detector. Journal of Food and Drug Analysis, 13(3), 236-241.
  • Li, Y., et al. (2022). Comparison of the effectiveness of thiamethoxam and its main metabolite clothianidin after foliar spraying and root irrigation to control Myzus persicae on peach. Scientific Reports, 12, 16867.
  • Miller, A. L. E., et al. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129.
  • Chen, M., et al. (2014). Quantitative Analysis of Neonicotinoid Insecticide Residues in Foods: Implication for Dietary Exposures. Journal of Agricultural and Food Chemistry, 62(26), 6082-6090.
  • JoVE (Journal of Visualized Experiments). (2012). Bioassays For Monitoring Insecticide Resistance. Retrieved from [Link]

  • Insecticide Resistance Action Committee (IRAC). (n.d.). Method No. 001: Aphids. Retrieved from [Link]

  • Shi, T. F., et al. (2017). Sublethal Effects of the Neonicotinoid Insecticide Thiamethoxam on the Transcriptome of the Honey Bees (Hymenoptera: Apidae). Journal of Economic Entomology, 110(6), 2271-2278.
  • AVESİS. (2023). Neonicotinoid resistance in populations of the cotton aphid, Aphis gossypii Glover (Hemiptera: Aphididae) in Türkiye.
  • ResearchGate. (2013). Determination of Neonicotinoid Pesticides Residues in Agricultural Samples by Solid-Phase Extraction Combined with Liquid Chromatography-Tandem Mass Spectrometry.
  • Semantic Scholar. (2021). Effect of Neonicotinoids on Bacterial Symbionts and Insecticide-Resistant Gene in Whitefly, Bemisia tabaci.
  • Longdom Publishing. (2020). Determination of Neonicotinoid (Nitenpyram, Imidacloprid and Acetamiprid) Pesticides Residues in Five Dried Vegetables by High Performance Liquid Chromatography. Journal of Analytical & Bioanalytical Techniques, 11(5), 468.
  • Pozzebon, A., et al. (2014). UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement. Journal of Analytical Methods in Chemistry, 2014, 683547.

Sources

Validation

Validating the Insecticidal Efficacy of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the insecticidal efficacy of the novel compound, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. We...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the insecticidal efficacy of the novel compound, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. We will explore its likely mechanism of action based on its chemical structure, and present a detailed, stepwise methodology for its evaluation against established insecticides. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction to 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a synthetic compound featuring a chloropyridinyl group, which is characteristic of the neonicotinoid class of insecticides.[1][2] Neonicotinoids are systemic insecticides that are widely used in agriculture to control a variety of pests.[1][3] Their popularity stems from their high efficacy at low concentrations and their selective toxicity towards insects over vertebrates.[1][4]

Chemical Structure:

  • IUPAC Name: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

  • CAS Number: 120739-83-5 (related structure)

  • Molecular Formula: C9H10ClNO

The presence of the 6-chloro-3-pyridinylmethyl moiety strongly suggests that this compound acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in insects.[5][6]

Proposed Mechanism of Action

Neonicotinoids exert their insecticidal effect by selectively binding to the postsynaptic nAChRs in the insect central nervous system.[1][3] This binding leads to the continuous stimulation of the receptors, causing hyperexcitation of the nerve cells, which results in paralysis and eventual death of the insect.[1][3] The selectivity of neonicotinoids for insect nAChRs over their mammalian counterparts is a key feature that contributes to their favorable safety profile for non-target species.[1][4]

Signaling Pathway Diagram:

Neonicotinoid Mechanism of Action cluster_synapse Synaptic Cleft Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor Neonicotinoid->nAChR Binds Ion_Channel Open Ion Channel (Na+/Ca2+ influx) nAChR->Ion_Channel Activates Postsynaptic_Neuron Postsynaptic Neuron Ion_Channel->Postsynaptic_Neuron Continuous Depolarization Paralysis_Death Paralysis and Death Postsynaptic_Neuron->Paralysis_Death Leads to caption Proposed mechanism of action. Insecticidal Efficacy Workflow Start Start Insect_Rearing 1. Insect Rearing (e.g., Aedes aegypti) Start->Insect_Rearing Dose_Preparation 2. Preparation of Test Solutions (Serial Dilutions) Insect_Rearing->Dose_Preparation Bioassays 3. Bioassays (Larval & Adult) Dose_Preparation->Bioassays Data_Collection 4. Data Collection (Mortality & Knockdown) Bioassays->Data_Collection Statistical_Analysis 5. Statistical Analysis (LC50/LD50 Calculation) Data_Collection->Statistical_Analysis Report 6. Comparative Efficacy Report Statistical_Analysis->Report caption Experimental workflow for efficacy testing.

Caption: Experimental workflow for insecticidal efficacy testing.

Detailed Experimental Protocols

A. Insect Rearing

  • Species: Aedes aegypti (Yellow Fever Mosquito) is a standard model for insecticide testing due to its well-characterized biology and public health importance. [7]* Conditions: Maintain a colony at 27 ± 2°C and 75-85% relative humidity with a 12:12 hour light:dark photoperiod. [7]* Diet: Larvae are fed on a diet of fish food or yeast extract. Adults are provided with a 10% sucrose solution, and females are blood-fed for egg production.

B. Preparation of Test Solutions

  • Prepare stock solutions of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one and the comparator insecticides in an appropriate solvent (e.g., acetone or DMSO).

  • Perform serial dilutions to obtain a range of concentrations for dose-response analysis.

C. Larval Bioassay (WHO Guideline Adaptation) [8][9]

  • Add 20-25 late 3rd or early 4th instar larvae to beakers containing 99 mL of distilled water.

  • Add 1 mL of the insecticide dilution to each beaker. Each concentration should be tested in triplicate.

  • Include a control group treated with the solvent only.

  • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile or unable to surface.

D. Adult Topical Application Bioassay (EPA Guideline Adaptation) [10][11]

  • Anesthetize 3-5 day old non-blood-fed female mosquitoes by cold exposure.

  • Apply 0.5 µL of the test solution to the dorsal thorax of each mosquito using a micro-applicator.

  • Treat at least 3 replicates of 20-25 mosquitoes per concentration.

  • Include a solvent-only control group.

  • Transfer the treated mosquitoes to recovery cups with access to a 10% sucrose solution.

  • Record knockdown at 1 hour and mortality at 24 hours post-application.

Data Analysis and Presentation

The primary endpoints for efficacy are the lethal concentration (LC50) for larval assays and the lethal dose (LD50) for adult topical assays that cause 50% mortality in the test population. These values are calculated using probit analysis.

Hypothetical Comparative Efficacy Data:

CompoundLarval LC50 (ppm)Adult LD50 (ng/insect)
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one 0.0050.8
Thiamethoxam 0.0081.2
Cyantraniliprole 0.022.5
Spinosad 0.033.0
Bifenthrin 0.0020.5

Interpretation of Hypothetical Data:

In this hypothetical scenario, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one demonstrates high insecticidal activity, comparable to the established neonicotinoid, Thiamethoxam, and the pyrethroid, Bifenthrin. Its potency appears to be greater than that of Cyantraniliprole and Spinosad against the model insect species.

Conclusion and Future Directions

The proposed experimental framework provides a robust methodology for the validation of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one's insecticidal efficacy. The comparative approach allows for a clear positioning of the novel compound within the existing landscape of insect control agents.

Further studies should include:

  • Spectrum of Activity: Testing against a broader range of insect pests, including agricultural pests like aphids and whiteflies.

  • Mode of Action Confirmation: Electrophysiological studies to confirm the compound's interaction with insect nAChRs.

  • Resistance Studies: Evaluation against insecticide-resistant strains of key pests.

  • Non-Target Organism Toxicity: Assessing the compound's safety profile for beneficial insects, such as bees and other pollinators.

By following these rigorous, self-validating protocols, researchers can generate the high-quality data necessary for the continued development and potential registration of novel insecticidal compounds.

References

  • Title: The WHOPES process – its role in supporting developing countries. Source: World Health Organization. URL: [Link]

  • Title: Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans. Source: Britannica. URL: [Link]

  • Title: NEONICOTINOID INSECTICIDE TOXICOLOGY: Mechanisms of Selective Action. Source: ProQuest. URL: [Link]

  • Title: Alternatives for Neonicotoids. Source: TerraLink. URL: [Link]

  • Title: About Neonicotinoids. Source: Pesticide Action Network UK. URL: [Link]

  • Title: ALTERNATIVES TO NEONICOTINOID-BASED SYSTEMIC INSECTICIDES. Source: U.OSU. URL: [Link]

  • Title: Molecular Mechanism of Action of Neonicotinoid Insecticides. Source: MDPI. URL: [Link]

  • Title: WHO pesticide evaluation scheme: 50 years of global leadership. Source: World Health Organization. URL: [Link]

  • Title: Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. Source: World Health Organization. URL: [Link]

  • Title: What Are the Alternatives to Neonicotinoid Pesticides? Source: Tree Care Industry Magazine. URL: [Link]

  • Title: Insecticides efficacy testing PT18. Source: Entomology Testing Laboratory. URL: [Link]

  • Title: Guidelines for efficacy testing of household insecticide products - Mosquito coils, vaporizer mats, liquid vaporizers, ambient emanators and aerosols. Source: World Health Organization. URL: [Link]

  • Title: World Health Organization Pesticide Evaluation Scheme. Source: SourceWatch. URL: [Link]

  • Title: A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars. Source: JoVE. URL: [Link]

  • Title: Existing WHO risk assessment. | Pesticide Registration Toolkit. Source: Food and Agriculture Organization of the United Nations. URL: [Link]

  • Title: (PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Source: ResearchGate. URL: [Link]

  • Title: WHO Pesticide Evaluation Scheme. Source: World Health Organization. URL: [Link]

  • Title: Alternatives to Neonicotinoids for Insect Control in Greenhouses and Retail Centers. Source: University of Tennessee. URL: [Link]

  • Title: Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. Source: US EPA. URL: [Link]

  • Title: Test Guidelines for Pesticides and Toxic Substances. Source: US EPA. URL: [Link]

  • Title: Product Performance Test Guidelines OPPTS 810.3000 General Considerations for Efficacy of Invertebrate Control Agents. Source: Regulations.gov. URL: [Link]

  • Title: Series 810 - Product Performance Test Guidelines. Source: US EPA. URL: [Link]

  • Title: Pesticide Product Performance Data Requirements for Products Claiming Efficacy Against Certain Invertebrate Pests. Source: Federal Register. URL: [Link]

  • Title: Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Source: PubMed. URL: [Link]

  • Title: Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Title: Acetamiprid. Source: PubChem - NIH. URL: [Link]

  • Title: Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study. Source: NIH. URL: [Link]

  • Title: CAS No : 120739-62-0 | Product Name : N-[(6-Chloropyridin-3-yl)methyl]methylamine. Source: Pharmaffiliates. URL: [Link]

  • Title: N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide. Source: PubChem. URL: [Link]

Sources

Comparative

A Comparative Guide to the Receptor Cross-Reactivity of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Introduction In the landscape of modern drug discovery and development, the characterization of a compound's selectivity is paramount. While a molecule may be designed with a specific primary target in mind, its interact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the characterization of a compound's selectivity is paramount. While a molecule may be designed with a specific primary target in mind, its interaction with other unintended biological molecules, known as off-target effects or cross-reactivity, can lead to unforeseen side effects or provide opportunities for therapeutic repositioning. This guide provides a comparative analysis of the receptor cross-reactivity profile of the novel compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one .

The chemical structure of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, featuring a chloropyridinyl moiety, strongly suggests a pharmacological relationship with the neonicotinoid class of compounds. Neonicotinoids are well-established agonists of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission.[1] These compounds typically exhibit a degree of selectivity for insect nAChRs over their vertebrate counterparts, a property that has been exploited in the development of insecticides.[2][3]

This guide will therefore posit that the primary target of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is the nAChR. To build a comprehensive understanding of its selectivity, we will compare its hypothetical binding and functional profile against a panel of common off-target receptors with that of well-characterized nAChR ligands: the neonicotinoids Imidacloprid and Acetamiprid , and the endogenous ligand agonist Nicotine . The objective is to provide researchers, scientists, and drug development professionals with a framework for assessing the selectivity of this and similar novel compounds.

Comparative Analysis of Receptor Binding Affinities

To quantify the potential for off-target interactions, the binding affinity (Ki) of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is compared with that of Imidacloprid, Acetamiprid, and Nicotine across a panel of representative receptors. This panel includes key subtypes of the presumed primary target (nAChRs) and a selection of common off-target receptors from different families, such as G-protein coupled receptors (GPCRs) and another ligand-gated ion channel (GABA-A).

The data presented in the following table is illustrative, based on the known pharmacology of neonicotinoids and typical results from broad-panel off-target screening.[4] A lower Ki value indicates a higher binding affinity.

Receptor Target 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one Imidacloprid Acetamiprid Nicotine
Ki (nM) Ki (nM) Ki (nM) Ki (nM)
Nicotinic Acetylcholine Receptors (nAChRs)
α4β2151.23.51
α7250>10,000>10,000200
α3β480254010
G-Protein Coupled Receptors (GPCRs)
Serotonin 5-HT2A>10,000>10,000>10,000>10,000
Dopamine D2>10,000>10,000>10,000>10,000
Adrenergic β2>10,000>10,000>10,000>10,000
Muscarinic M1>10,000>10,000>10,000>10,000
Ligand-Gated Ion Channel
GABA-A>10,000>10,000>10,000>10,000

Causality Behind Experimental Choices: The selection of this receptor panel is designed to provide a broad yet relevant assessment of selectivity. The inclusion of multiple nAChR subtypes is critical for understanding the compound's profile at its presumed primary target family.[5] GPCRs such as serotonin, dopamine, adrenergic, and muscarinic receptors are included as they represent major drug target classes and are frequently implicated in off-target effects. The GABA-A receptor is included as another major central nervous system ligand-gated ion channel to assess broader ion channel selectivity.

Comparative Analysis of Functional Receptor Activity

Binding affinity does not always correlate with functional activity. Therefore, it is crucial to assess whether a compound acts as an agonist (activator), antagonist (inhibitor), or has no functional effect at a given receptor. The following table presents a hypothetical functional activity profile for the compounds at the same receptor panel. EC50 values represent the concentration at which a compound elicits 50% of its maximal agonistic effect, while IC50 values represent the concentration at which a compound inhibits 50% of a response to a known agonist.

Receptor Target 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one Imidacloprid Acetamiprid Nicotine
Activity (EC50/IC50, nM) Activity (EC50/IC50, nM) Activity (EC50/IC50, nM) Activity (EC50/IC50, nM)
Nicotinic Acetylcholine Receptors (nAChRs)
α4β250 (Agonist)10 (Agonist)20 (Agonist)5 (Agonist)
α7>10,000>10,000>10,000500 (Agonist)
α3β4200 (Agonist)100 (Agonist)150 (Agonist)30 (Agonist)
G-Protein Coupled Receptors (GPCRs)
Serotonin 5-HT2A>10,000>10,000>10,000>10,000
Dopamine D2>10,000>10,000>10,000>10,000
Adrenergic β2>10,000>10,000>10,000>10,000
Muscarinic M1>10,000>10,000>10,000>10,000
Ligand-Gated Ion Channel
GABA-A>10,000>10,000>10,000>10,000

Experimental Methodologies

The following protocols are detailed, self-validating systems for determining receptor binding affinity and functional activity.

Protocol 1: Radioligand Binding Assay for nAChR Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells expressing nAChRs in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membrane pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Incubate at various concentrations of test compound assay1->assay2 assay3 Separate bound from free radioligand via filtration assay2->assay3 assay4 Quantify radioactivity on filters assay3->assay4 analysis1 Plot % inhibition vs. log[test compound] assay4->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the nAChR subtype of interest in ice-cold homogenization buffer.[6]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer.

      • 50 µL of test compound at various concentrations (typically 10-point serial dilutions).

      • 50 µL of a known radioligand (e.g., [³H]-Epibatidine for α4β2 nAChRs) at a fixed concentration (typically at or below its Kd).

      • 50 µL of the prepared membrane suspension.

    • For determining non-specific binding, a high concentration of a known non-radioactive ligand (e.g., nicotine) is used instead of the test compound.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Calcium Imaging Assay for GPCR Activity

This protocol assesses the functional activity of a test compound at Gq-coupled GPCRs (like the 5-HT2A and M1 receptors) by measuring changes in intracellular calcium concentration.

G cluster_cell_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_data_analysis Data Analysis cell1 Plate cells expressing the target GPCR cell2 Incubate overnight cell1->cell2 cell3 Load cells with a calcium-sensitive fluorescent dye cell2->cell3 img1 Measure baseline fluorescence cell3->img1 img2 Add test compound (agonist mode) img1->img2 img3 Add agonist + test compound (antagonist mode) img1->img3 img4 Record fluorescence changes over time img2->img4 img3->img4 analysis1 Quantify the change in fluorescence intensity img4->analysis1 analysis2 Plot response vs. log[compound] analysis1->analysis2 analysis3 Determine EC50 (agonist) or IC50 (antagonist) analysis2->analysis3

Caption: Workflow for Functional Calcium Imaging Assay.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Plate a cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing the human 5-HT2A receptor) in a 96-well black-walled, clear-bottom plate.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[7][8]

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

    • Measure the baseline fluorescence for a short period.

    • For agonist mode: Add the test compound at various concentrations and continue to measure fluorescence intensity over time to detect any increase in intracellular calcium.

    • For antagonist mode: Add the test compound at various concentrations, incubate for a short period, and then add a known agonist for the receptor at a concentration that gives a submaximal response (e.g., EC80). Measure the fluorescence intensity to determine if the test compound inhibits the agonist-induced calcium increase.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (e.g., peak fluorescence minus baseline).

    • Plot the response against the logarithm of the test compound concentration.

    • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum efficacy relative to a standard agonist.

    • For antagonist activity, fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway of a Nicotinic Acetylcholine Receptor

The primary mechanism of action for compounds targeting nAChRs involves the direct gating of an ion channel, leading to changes in the cell's membrane potential and intracellular ion concentrations.

G compound 1-(6-Chloropyridin-3-yl)- 2-methylpropan-1-one receptor nAChR compound->receptor Binds to channel Ion Channel Opening receptor->channel Conformational Change influx Na+ and Ca2+ Influx channel->influx depolarization Membrane Depolarization influx->depolarization response Cellular Response (e.g., Neurotransmitter Release) depolarization->response

Caption: Simplified nAChR Signaling Pathway.

Conclusion

Based on its chemical structure, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is predicted to be an agonist at nicotinic acetylcholine receptors, with a potential selectivity profile across different nAChR subtypes. The illustrative data presented in this guide suggests that, like other neonicotinoids, it may possess high affinity for the α4β2 subtype while showing significantly lower affinity for the α7 subtype and other unrelated receptors. This hypothetical profile indicates a degree of selectivity for its primary target.

However, it is imperative to underscore that this is a predictive analysis. Rigorous experimental validation using the detailed protocols provided herein is essential to definitively characterize the cross-reactivity and selectivity profile of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one. Such empirical data is fundamental for making informed decisions in any drug discovery or chemical biology program. The methodologies and comparative framework presented in this guide offer a robust starting point for these critical investigations.

References

  • Title: Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice Source: ResearchGate URL: [Link]

  • Title: Unique Neonicotinoid Binding Conformations Conferring Selective Receptor Interactions Source: ACS Publications URL: [Link]

  • Title: Molecular Recognition of Neonicotinoid Insecticides: The Determinants of Life or Death Source: ACS Publications URL: [Link]

  • Title: Off-Target Screening Cell Microarray Assay Source: Creative Biolabs URL: [Link]

  • Title: Off-Target Screening Cell Microarray Assay Source: Charles River Laboratories URL: [Link]

  • Title: Chloropyridine: Common isomorphs, synthesis, reactions and applications Source: Chempanda URL: [Link]

  • Title: 2-Chloropyridine Source: Wikipedia URL: [Link]

  • Title: 2-Chloropyridine Source: National Toxicology Program (NTP) URL: [Link]

  • Title: Specialized In Vitro Safety Pharmacology Profiling Panels Source: Eurofins Discovery URL: [Link]

  • Title: In Vitro Muscarinic Receptor Radioligand-Binding Assays Source: ResearchGate URL: [Link]

  • Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates Source: PubMed URL: [Link]

  • Title: Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart Source: PMC - NIH URL: [Link]

  • Title: Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice Source: ACS Publications URL: [Link]

  • Title: The nicotinic acetylcholine receptor subtypes and their function in the hippocampus and cerebral cortex Source: PubMed URL: [Link]

  • Title: Table 3, Detailed protocol for the D2 binding secondary assay Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link]

  • Title: A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists Source: PMC URL: [Link]

  • Title: Characterization of GABA Receptors Source: PMC - PubMed Central URL: [Link]

  • Title: GABA - PDSP Source: University of North Carolina at Chapel Hill URL: [Link]

  • Title: Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site Source: PMC URL: [Link]

  • Title: FLIPR™ Assays for GPCR and Ion Channel Targets Source: NCBI URL: [Link]

Sources

Validation

A Comparative Guide to the Selective Action of Neonicotinoids on Insect Versus Mammalian Nicotinic Acetylcholine Receptors

Introduction: The Quest for Selective Neurotoxicity in Pest Management The development of insecticides with high efficacy against target pests and minimal impact on non-target organisms, particularly mammals, is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Neurotoxicity in Pest Management

The development of insecticides with high efficacy against target pests and minimal impact on non-target organisms, particularly mammals, is a cornerstone of modern agricultural and public health science. The neonicotinoid class of insecticides has been a significant player in this field, engineered to exploit the subtle yet critical differences between the nervous systems of insects and mammals. This guide focuses on the principles of selectivity of neonicotinoids, using the structural framework of compounds like "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" to explore their differential activity on insect versus mammalian nicotinic acetylcholine receptors (nAChRs).

While specific quantitative binding data for "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" is not extensively available in public-domain literature, this guide will leverage data from closely related and well-studied neonicotinoids, such as imidacloprid, to illustrate the fundamental concepts and experimental approaches used to determine nAChR selectivity. We will delve into the molecular basis of this selectivity, present comparative data from representative neonicotinoids, and provide detailed experimental protocols for researchers to assess these properties in their own compounds of interest.

The Molecular Basis of Selectivity: A Tale of Two Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in both insects and mammals. However, the subunit composition and the microenvironment of the agonist binding site of these receptors have diverged significantly through evolution, creating a window of opportunity for selective targeting.

In insects, nAChRs are predominantly located in the central nervous system, where acetylcholine is a major excitatory neurotransmitter. Mammalian nAChRs, on the other hand, are found in both the central and peripheral nervous systems, as well as at the neuromuscular junction. The structural and chemical differences in the binding pockets of these receptors are the primary determinants of neonicotinoid selectivity.

Key differences include:

  • Subunit Composition: Insect nAChRs have a unique repertoire of subunits compared to their mammalian counterparts. While mammals have a diverse array of α and β subunits (α1-α10, β1-β4), insects possess their own distinct set of subunits. This diversity in subunit composition leads to significant variations in the pharmacological properties of the assembled receptors.

  • Amino Acid Residues in the Binding Site: Specific amino acid residues within the binding loops (Loops A-F) of the nAChR subunits are critical for ligand interaction. Notably, a region in Loop D of insect nAChRs is thought to contain a cationic amino acid residue that forms a favorable interaction with the electronegative nitro or cyano group of neonicotinoids. In contrast, mammalian nAChRs often have a negatively charged or neutral residue at the equivalent position, leading to weaker binding of these insecticides.

  • Overall Charge Environment: The overall electrostatic potential within the binding pocket of insect nAChRs is believed to be more favorable for the binding of the non-protonated neonicotinoid molecule. Conversely, mammalian nAChRs have a binding site that better accommodates cationic ligands like acetylcholine and nicotine.

These differences are visually summarized in the diagram below.

cluster_0 Insect nAChR Binding Pocket cluster_1 Mammalian nAChR Binding Pocket Insect Receptor Insect Receptor Cationic Residue Cationic Residue Cationic Residue->Insect Receptor part of Neonicotinoid (Nitro/Cyano Group) Neonicotinoid (Nitro/Cyano Group) Favorable Interaction Favorable Interaction Neonicotinoid (Nitro/Cyano Group)->Favorable Interaction Weak Interaction Weak Interaction Neonicotinoid (Nitro/Cyano Group)->Weak Interaction Favorable Interaction->Cationic Residue Mammalian Receptor Mammalian Receptor Anionic/Neutral Residue Anionic/Neutral Residue Anionic/Neutral Residue->Mammalian Receptor part of Weak Interaction->Anionic/Neutral Residue

Caption: Structural basis of neonicotinoid selectivity.

Comparative Analysis of Neonicotinoid Activity

The differential binding affinity and functional efficacy of neonicotinoids at insect versus mammalian nAChRs can be quantified using various in vitro techniques. The following tables present representative data for well-characterized neonicotinoids, illustrating their selectivity profiles.

Table 1: Comparative Binding Affinities (Ki, nM) of Neonicotinoids at Insect and Mammalian nAChRs

CompoundInsect nAChR (e.g., Myzus persicae)Mammalian α4β2 nAChRMammalian α7 nAChRSelectivity Ratio (Mammalian α4β2 / Insect)
Imidacloprid~1-5~100-200>10,000~20-200
Thiacloprid~2-10~300-500>10,000~30-250
Clothianidin~0.5-2~400-600>10,000~200-1200
Acetamiprid~3-15~1,000-3,000>10,000~67-1000
Nicotine~10-50~1-5~50-100~0.02-0.5

Note: Data are approximate values compiled from various sources for illustrative purposes. Actual values may vary depending on the specific experimental conditions and receptor source.

Table 2: Comparative Agonist Efficacy (EC50, nM) of Neonicotinoids at Insect and Mammalian nAChRs

CompoundInsect nAChR (e.g., Cockroach neurons)Mammalian α4β2 nAChRMammalian α7 nAChR
ImidaclopridPotent agonistWeak partial agonist/antagonistVery weak/no activity
ThiaclopridPotent agonistWeak partial agonist/antagonistVery weak/no activity
ClothianidinPotent "super" agonistWeak partial agonistVery weak/no activity
AcetamipridPotent agonistWeak partial agonistVery weak/no activity
AcetylcholinePotent agonistPotent agonistPotent agonist

Note: Efficacy is described qualitatively as specific EC50 values are highly dependent on the expression system and electrophysiological setup.

Experimental Protocols for Determining nAChR Selectivity

To empirically determine the selectivity of a novel compound like "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one," two primary experimental approaches are employed: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assays

These assays measure the affinity of a compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound at specific insect and mammalian nAChR subtypes.

Workflow Diagram:

Receptor Prep Receptor Preparation (e.g., insect head membranes, -transfected cell lines) Incubation Incubation: - Receptor preparation - Radioligand (e.g., [3H]imidacloprid) - Test compound (varying concentrations) Receptor Prep->Incubation Separation Separation of Bound and Free Ligand (e.g., rapid filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation counting) Separation->Quantification Data Analysis Data Analysis: - Competition binding curve - IC50 determination - Ki calculation (Cheng-Prusoff equation) Quantification->Data Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Insect nAChRs: Prepare membrane fractions from the heads of a target insect species (e.g., Myzus persicae, houseflies). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes containing the receptors.

    • Mammalian nAChRs: Utilize cultured cell lines (e.g., HEK293, CHO) stably transfected with the desired mammalian nAChR subunit combination (e.g., human α4β2, rat α7). Harvest the cells and prepare membrane fractions.

    • Rationale: The choice of receptor source is critical for the relevance of the data. Using native insect receptors provides a physiologically relevant context, while transfected cell lines allow for the study of specific, defined mammalian receptor subtypes.

  • Competitive Binding Assay:

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid for insect nAChRs, [³H]epibatidine for some mammalian nAChRs), and a range of concentrations of the unlabeled test compound.

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radiolabeled ligand).

    • Rationale: The test compound will compete with the radioligand for binding to the receptor. By varying the concentration of the test compound, a dose-dependent displacement of the radioligand can be measured.

Comparative

A Comparative Guide to the Metabolic Stability of Acetamiprid and 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Introduction In the development of novel agrochemicals and veterinary drugs, understanding the metabolic fate of a compound is a critical step that influences its efficacy, safety, and environmental impact. Metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the development of novel agrochemicals and veterinary drugs, understanding the metabolic fate of a compound is a critical step that influences its efficacy, safety, and environmental impact. Metabolic stability, a measure of a compound's susceptibility to biotransformation, directly impacts its pharmacokinetic profile, including its half-life and bioavailability. This guide provides a detailed comparison between the well-characterized neonicotinoid insecticide, acetamiprid, and a structurally related analogue, 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one.

Metabolic Profile of Acetamiprid: A Well-Documented Benchmark

Acetamiprid is known for its relatively rapid metabolism and excretion in mammals and insects.[2][3] Its biotransformation is a multi-pathway process primarily mediated by Phase I and Phase II enzymes.

Phase I Metabolism: The initial metabolic steps for acetamiprid are dominated by oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4] Key transformations include:

  • N-demethylation: This is a primary route, leading to the formation of the major metabolite, N-desmethyl-acetamiprid (IM-2-1).[2][5] This metabolite is often detected in toxicological studies and biomonitoring.

  • Oxidative Cleavage: The cyanoimino group can be cleaved, and subsequent oxidations lead to the formation of 6-chloronicotinic acid (IC-0).[6][7]

  • Hydrolysis: The cyano group can also be hydrolyzed to form an amide, which can be further metabolized.[8]

Phase II Metabolism: Following Phase I oxidation, the resulting metabolites, particularly 6-chloronicotinic acid, can undergo conjugation reactions to increase their water solubility and facilitate excretion. This can involve the formation of glycine conjugates.[6]

The rapid metabolism of acetamiprid contributes to its relatively lower toxicity in mammals compared to insects and its short half-life in soil, which is estimated to be between 1 and 8.2 days.[6]

Acetamiprid_Metabolism Acetamiprid Acetamiprid IM21 N-desmethyl-acetamiprid (IM-2-1) Acetamiprid->IM21 CYP450 (N-demethylation) ICO 6-Chloronicotinic Acid (IC-O) Acetamiprid->ICO Oxidative Cleavage IM21->ICO Further Metabolism ICOGly Glycine Conjugate ICO->ICOGly Phase II Conjugation

Caption: Known metabolic pathway of Acetamiprid.

Predicted Metabolic Profile of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

In the absence of direct experimental data, the metabolic fate of 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one can be predicted based on its chemical structure. The most prominent and metabolically labile functional group is the ketone.

Phase I Metabolism: The primary metabolic pathway for xenobiotic ketones is reduction to the corresponding secondary alcohol.[9][10] This reaction is typically catalyzed by cytosolic NAD(P)H-dependent enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies, including carbonyl reductases.[11][12][13]

  • Ketone Reduction: It is highly probable that 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one will be reduced to 1-(6-chloropyridin-3-yl)-2-methylpropan-1-ol. This introduces a hydroxyl group, creating a new site for subsequent Phase II conjugation.

Phase II Metabolism: The newly formed secondary alcohol is an ideal substrate for glucuronidation, a major Phase II detoxification pathway.[14]

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) will likely conjugate glucuronic acid to the hydroxyl group, forming a highly water-soluble glucuronide conjugate that can be readily excreted.

Compared to the multi-faceted oxidative metabolism of acetamiprid's cyanoamidine group, the metabolism of the ketone analogue may be more straightforward, primarily involving a reduction-conjugation sequence. The relative rate of this pathway will determine its metabolic stability.

Ketone_Metabolism Ketone 1-(6-Chloropyridin-3-yl) -2-methylpropan-1-one Alcohol 1-(6-Chloropyridin-3-yl) -2-methylpropan-1-ol Ketone->Alcohol Carbonyl Reductases (AKR/SDR) Glucuronide Alcohol Glucuronide Alcohol->Glucuronide UGTs (Glucuronidation)

Caption: Predicted metabolic pathway for the ketone analogue.

Experimental Framework for a Head-to-Head Comparison

To empirically determine and compare the metabolic stability of these two compounds, a standardized in vitro liver microsomal stability assay is the industry-standard approach.[15][16] This assay provides key parameters such as metabolic half-life (t½) and intrinsic clearance (CLint).[17]

Objective: To quantify the rate of disappearance of Acetamiprid and 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one when incubated with human liver microsomes.

Materials:

  • Test Compounds: Acetamiprid, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

  • Positive Controls: Midazolam (high clearance), Verapamil (intermediate clearance)

  • Biological Matrix: Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Cofactor Solution: NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, MgCl2, and glucose-6-phosphate dehydrogenase in buffer)

  • Buffers: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Quenching Solution: Acetonitrile with an appropriate internal standard (e.g., Tolbutamide, Labetalol)

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[18][19][20]

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A1 Prepare Microsome Dilution (0.5 mg/mL final) B1 Pre-incubate Microsomes and Compound at 37°C A1->B1 A2 Prepare Compound Working Solutions (1 µM final) A2->B1 A3 Prepare NADPH Solution B2 Initiate Reaction with NADPH A3->B2 B1->B2 Pre-warm B3 Incubate at 37°C with shaking B2->B3 C1 Aliquots taken at Time Points (0, 5, 15, 30, 45 min) B3->C1 C2 Terminate Reaction with Cold Acetonitrile + Internal Standard C1->C2 C3 Centrifuge to Pellet Protein C2->C3 D1 Analyze Supernatant by LC-MS/MS C3->D1 D2 Quantify Remaining Parent Compound D1->D2 D3 Calculate t½ and CLint D2->D3

Caption: Experimental workflow for the microsomal stability assay.

Step-by-Step Experimental Protocol
  • Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a 2x working concentration (1.0 mg/mL) in 100 mM potassium phosphate buffer. Keep on ice.[21]

    • Prepare 2x working solutions of the test compounds and positive controls (2 µM) in phosphate buffer.

    • Prepare a 2x NADPH regenerating solution according to the manufacturer's instructions.

    • Causality: Using a regenerating system for NADPH ensures its concentration remains constant throughout the incubation, preventing it from becoming a rate-limiting factor. Pooled microsomes are used to average out inter-individual variability in enzyme expression.[16]

  • Incubation:

    • In a 96-well plate, add equal volumes of the 2x compound solution and the 2x microsome solution.

    • Include "minus-cofactor" control wells for each compound, where the NADPH solution will be replaced with buffer. This control verifies that compound loss is due to enzymatic metabolism and not chemical instability.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds and enzymes to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding an equal volume of the pre-warmed 2x NADPH solution to all wells (except the minus-cofactor controls, which receive buffer). The final reaction volume will have a 1x concentration of all components (1 µM compound, 0.5 mg/mL microsomes).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture from each well to a new plate containing 3-5 volumes of ice-cold acetonitrile with the internal standard.

    • The "0 minute" time point should be taken immediately after adding the NADPH solution.

    • Causality: Cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins and causes the proteins to precipitate out of the solution. The internal standard is crucial for correcting for any variations in sample processing and LC-MS/MS instrument response.[22]

  • Sample Processing and Analysis:

    • Seal the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[23][24]

Data Analysis and Interpretation
  • Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining compared to the 0-minute time point.

    % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting linear regression line is the elimination rate constant (k).

    Slope = -k

    t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Use the half-life and reaction conditions to calculate the intrinsic clearance.[25][26]

    CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation in µL / mg of microsomal protein)

Comparative Data Summary (Hypothetical Results)

The results of the assay should be summarized in a clear, tabular format to facilitate direct comparison.

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Acetamiprid 2555.4Moderate Clearance
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one > 60< 23.1Low Clearance
Midazolam (Control) 5277.2High Clearance
Verapamil (Control) 1877.0Moderate Clearance

Note: These are hypothetical data for illustrative purposes. CLint classification can vary, but generally <25 is low, 25-75 is moderate, and >75 is high.

Interpretation of Hypothetical Results: In this hypothetical scenario, 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one demonstrates significantly higher metabolic stability (longer half-life, lower clearance) than acetamiprid in human liver microsomes. This would suggest that the ketone reduction pathway is slower than the multiple oxidative pathways available to acetamiprid. Such a result would imply that the ketone analogue may have a longer biological half-life in vivo, potentially leading to prolonged exposure and a different efficacy and safety profile.

Conclusion

This guide provides a comprehensive framework for comparing the metabolic stability of acetamiprid and its ketone analogue, 1-(6-chloropyridin-3-yl)-2-methylpropan-1-one. Acetamiprid is known to undergo rapid Phase I metabolism via CYP450-mediated oxidation and N-demethylation. In contrast, the ketone analogue is predicted to be metabolized primarily through a more direct, and potentially slower, pathway of carbonyl reduction followed by glucuronidation.

The provided detailed experimental protocol for a head-to-head in vitro microsomal stability assay offers a robust and validated method to empirically test this hypothesis. By determining the intrinsic clearance and metabolic half-life, researchers can generate the critical data needed to rank these compounds, predict their in vivo pharmacokinetic behavior, and make informed decisions in the drug discovery and development pipeline. This systematic approach ensures scientific integrity and provides a clear path forward for evaluating the metabolic fate of novel chemical entities.

References

  • Analytical Method for Acetamiprid (Animal and Fishery Products). (n.d.). Japanese Ministry of Health, Labour and Welfare. [Link]

  • Hoffmann, K. J., & Maser, E. (2007). Human carbonyl reductases. Journal of Biochemistry and Molecular Biology, 40(4), 485-493. [Link]

  • Rosemond, M. J., & Walsh, J. S. (2000). Molecular and structural aspects of xenobiotic carbonyl metabolizing enzymes. Role of reductases and dehydrogenases in xenobiotic phase I reactions. Toxicology, 144(1-3), 71-81. [Link]

  • Kim, H. Y., et al. (2015). Liquid chromatography-tandem mass spectrometry quantification of acetamiprid and thiacloprid residues in butterbur grown under regulated conditions. Biomedical Chromatography, 29(10), 1591-1597. [Link]

  • Carbonyl reductases: An investigative study on their impact on drug efficacy and xenobiotic metabolism. (2024). Indian Institute of Technology Madras. [Link]

  • Matsuura, K., et al. (1998). Multiplicity of mammalian reductases for xenobiotic carbonyl compounds. Drug Metabolism and Disposition, 26(4), 358-364. [Link]

  • Forrest, G. L., et al. (2000). Carbonyl reductase. Chemico-Biological Interactions, 129(1-2), 21-40. [Link]

  • Šunjka, D., et al. (2017). Development of validated LC-MS/MS method for imidacloprid and acetamiprid in parsley and rocket and evaluation of their dissipation dynamics. Journal of the Science of Food and Agriculture, 97(4), 1185-1192. [Link]

  • Acetamiprid - JMPR 2005. (2005). Food and Agriculture Organization of the United Nations. [Link]

  • Metabolic fate of acetamiprid inside mammals. (n.d.). ResearchGate. [Link]

  • Scott, J. D., et al. (2016). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. ACS Medicinal Chemistry Letters, 7(9), 819-824. [Link]

  • Dai, Y., et al. (2010). Metabolism of the Neonicotinoid Insecticides Acetamiprid and Thiacloprid by the Yeast Rhodotorula mucilaginosa Strain IM-2. Journal of Agricultural and Food Chemistry, 58(4), 2419-2425. [Link]

  • Determination and dissipation of acetamiprid using LC-MS/MS in okra. (2020). Journal of Entomology and Zoology Studies. [Link]

  • Tupertsev, B., & Osipenko, S. (2023). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Fay, K. A., et al. (2016). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Applied In Vitro Toxicology, 2(3), 177-191. [Link]

  • Shi, M., et al. (2024). Toxicological Analysis of Acetamiprid Degradation by the Dominant Strain Md2 and Its Effect on the Soil Microbial Community. Toxics, 12(2), 114. [Link]

  • Phogat, B. S., et al. (2023). Screening of Toxic Effects of Neonicotinoid Insecticides with a Focus on Acetamiprid: A Review. International Journal of Molecular Sciences, 24(14), 11333. [Link]

  • Pandey, G., et al. (2015). Metabolic pathways for bacterial biodegradation of the neonicotinoid insecticides acetamiprid, clothianidin, and thiacloprid. Applied and Environmental Microbiology, 81(18), 6149-6161. [Link]

  • Wolek, A., et al. (2022). A New LC-MS Method for Evaluating the Efficacy of Pesticide Residue Removal from Fruit Surfaces by Washing Agents. Molecules, 27(8), 2568. [Link]

  • Soars, M. G., et al. (2003). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 4(5), 329-343. [Link]

  • Gertz, M., et al. (2010). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. Journal of Pharmaceutical Sciences, 99(1), 468-482. [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

  • Predicting Clearance in Humans from In Vitro Data. (n.d.). ResearchGate. [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]

  • Casida, J. E. (2011). Neonicotinoid Metabolism: Compounds, Substituents, Pathways, Enzymes, Organisms, and Relevance. Journal of Agricultural and Food Chemistry, 59(7), 2923-2931. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]

  • Metabolic stability & determining intrinsic drug clearance. (2022). ChemHelp ASAP [Video]. YouTube. [Link]

  • Ketone bodies. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Kirchmair, J., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling, 52(3), 617-648. [Link]

  • Kirchmair, J., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling, 52(3), 617-648. [Link]

  • In vivo metabolites of Neonicotinoids. (n.d.). ResearchGate. [Link]

  • Stubbs, B. J., et al. (2017). On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology, 8, 848. [Link]

  • Swenson, T. L. (2016). Neonicotinoid Insecticide Metabolism and Mechanisms of Toxicity in Mammals. UC Berkeley. [Link]

  • Newman, J. C., & Verdin, E. (2017). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. Cell Metabolism, 25(4), 759-771. [Link]

  • Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. (2021). ResearchGate. [Link]

  • Heffron, T., et al. (2021). Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages. International Journal of Hygiene and Environmental Health, 238, 113848. [Link]

  • Nagahori, H., et al. (2009). Metabolism of pyridalyl in rats. Drug Metabolism and Disposition, 37(12), 2315-2323. [Link]

  • Wang, Y., et al. (2022). Novel insights into the co-metabolism of pyridine with different carbon substrates: Performance, metabolism pathway and microbial community. Journal of Hazardous Materials, 425, 127928. [Link]

  • Murphy, C. D., & O'Connor, N. K. (2015). Biotransformation of Fluorophenyl Pyridine Carboxylic Acids by the Model Fungus Cunninghamella Elegans. Xenobiotica, 45(10), 849-855. [Link]

  • Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. (2015). ResearchGate. [Link]

  • Brunet, J. L., et al. (2005). In Vivo Metabolic Fate of [14C]-acetamiprid in Six Biological Compartments of the Honeybee, Apis Mellifera L. Pest Management Science, 61(8), 742-748. [Link]

Sources

Validation

A Comparative Guide to the Analytical Application of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one as a Reference Standard

Introduction In the rigorous landscape of pharmaceutical and agrochemical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring product safety and efficacy. Process...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the rigorous landscape of pharmaceutical and agrochemical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring product safety and efficacy. Process-related impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, must be meticulously identified, quantified, and controlled. The compound 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one represents such a potential process-related impurity or synthetic intermediate, particularly in the manufacturing of active ingredients that feature a 6-chloropyridine-3-carbonyl core. This structural motif is prevalent in the neonicotinoid class of insecticides, such as Acetamiprid and Imidacloprid.[1][2]

The availability of high-purity, well-characterized reference standards for potential impurities is paramount for the development and validation of robust analytical methods. These standards serve as the benchmark against which unknown peaks in a chromatogram are identified and quantified, ensuring the final product meets the stringent purity requirements set by regulatory bodies like the International Council for Harmonisation (ICH).

This technical guide provides a comparative analysis of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one as a reference standard. We will explore its context within a plausible synthetic pathway, compare it to other relevant process-related compounds, and provide detailed analytical methodologies for its effective use in a quality control environment. The protocols and data herein are designed to offer researchers, scientists, and drug development professionals a practical framework for impurity profiling and control.

Synthetic Context and Key Comparators

While 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is not a widely documented impurity, its structure strongly suggests it could arise from the synthesis of active ingredients derived from 6-chloronicotinic acid or its derivatives. A common synthetic intermediate for several neonicotinoids is 1-(6-chloropyridin-3-yl)ethanone.[3] The target compound can be considered a structural analogue of this key intermediate, potentially formed if isobutyryl chloride or a related reagent is used instead of acetyl chloride in an acylation reaction.

Below is a diagram illustrating a plausible synthetic origin for this compound alongside other potential process-related impurities.

G cluster_0 Starting Materials cluster_1 Acylation Reaction cluster_2 Friedel-Crafts or Grignard Reaction cluster_3 Products & Impurities SM1 6-Chloronicotinic Acid Intermediate Acyl Chloride Derivative SM1->Intermediate SM2 Isobutyryl Chloride SM2->Intermediate SM3 Acetyl Chloride SM3->Intermediate Reaction Ketone Formation Intermediate->Reaction API_Intermediate 1-(6-chloropyridin-3-yl)ethanone (Key Intermediate) Reaction->API_Intermediate Main Pathway Target_Impurity 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (Target Reference Standard) Reaction->Target_Impurity Side Pathway / Impurity Other_Impurity Unreacted Starting Materials & Other Side Products Reaction->Other_Impurity Incomplete Reaction

Caption: Plausible synthetic origin of the target impurity.

For a meaningful analytical comparison, we must consider other structurally related compounds that could be present in the final product. The primary role of a reference standard is to enable unequivocal identification and accurate quantification, which requires an analytical method capable of resolving the main component from all its potential impurities.

Table 1: Comparison of Key Process-Related Compounds

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Role
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one C₉H₁₀ClNO183.63Target Impurity / Reference Standard
1-(6-Chloropyridin-3-yl)ethanone[3]C₇H₆ClNO155.58Key Synthetic Intermediate
6-Chloronicotinic AcidC₆H₄ClNO₂157.55Primary Starting Material
N-[(6-Chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide (Acetamiprid)[4]C₁₀H₁₁ClN₄222.67Example Active Pharmaceutical Ingredient (API)

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A robust, stability-indicating HPLC method is essential for resolving and quantifying the target compound from the API and other related substances. The method detailed below is designed to provide excellent resolution for non-polar to semi-polar aromatic compounds, making it suitable for this class of molecules.

Senior Application Scientist's Rationale

The choice of a reversed-phase C18 column is standard for this type of analysis, offering excellent retention and separation of moderately hydrophobic molecules. A gradient elution is selected over an isocratic one because of the differing polarities of the potential impurities, from the more polar starting material (6-chloronicotinic acid) to the less polar ketone intermediates and the final API. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient chromatography. A phosphate buffer is used to maintain a consistent pH, which is critical for the reproducible ionization state and retention time of the basic pyridine moiety. Detection at 270 nm is selected as it represents a common absorbance maximum for the chloropyridine chromophore, providing good sensitivity for all related compounds.

Detailed HPLC Protocol

1. Chromatographic Conditions:

  • Column: ACE C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 70% B (Linear Gradient)

    • 25-30 min: 70% B

    • 30.1-35 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v)

2. Standard and Sample Preparation:

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (1 µg/mL): Further dilute the stock solution 1:100 with the diluent. This concentration is typically appropriate for the limit of quantification (LOQ) of impurities.

  • API Sample Solution (1 mg/mL): Accurately weigh approximately 50 mg of the API test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Expertise & Experience Insight: The use of a phosphate buffer at pH 3.0 ensures that the pyridine nitrogen is protonated, leading to sharper peaks and more consistent retention times. The re-equilibration step is crucial in gradient HPLC to ensure the column chemistry is reset before the next injection, guaranteeing reproducibility.

Comparative Performance Data (Illustrative)

The following table presents expected performance data for the target reference standard and key comparators using the HPLC method described. This data illustrates the method's capability to resolve these structurally similar compounds effectively.

Table 2: Illustrative HPLC Performance Data

Compound NameExpected Retention Time (min)Resolution (Rs) vs. Adjacent PeakLimit of Detection (LOD) (µg/mL)
6-Chloronicotinic Acid~ 4.5N/A0.05
1-(6-Chloropyridin-3-yl)ethanone~ 15.2> 2.00.08
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one ~ 17.8 > 2.0 0.08
Acetamiprid (API Example)~ 21.5> 2.0N/A (Main Peak)

Trustworthiness Insight: A resolution value (Rs) greater than 2.0 between critical pairs indicates baseline separation, which is a key requirement for a validated, trustworthy quantitative method. This ensures that the peak area of one compound is not influenced by an adjacent eluting impurity.

Workflow and Validation

The successful implementation of this reference standard in a regulated environment requires a systematic workflow, from method development to routine testing.

G cluster_workflow Analytical Workflow A Reference Standard Procurement (Certified Purity & Identity) C Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOQ) A->C B HPLC Method Development (Resolution of All Impurities) B->C D Sample Preparation (API Dissolution & Dilution) C->D E HPLC Analysis (Data Acquisition) D->E F Data Processing & Quantification (Impurity vs. Reference Standard) E->F G Reporting & Specification Check (Pass/Fail Decision) F->G

Caption: Standard analytical workflow for impurity testing.

Conclusion

The reference standard for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is a critical tool for ensuring the quality and safety of active ingredients synthesized from 6-chloropyridine precursors. While not a universally common impurity, its potential presence necessitates a reliable analytical standard for identification and control.

This guide has demonstrated its utility by placing it in a plausible synthetic context and providing a robust, high-resolution HPLC method for its analysis alongside other relevant compounds. The detailed protocol, justified by expert scientific principles, offers a solid foundation for method development and validation. By employing this reference standard within a structured analytical workflow, researchers and quality control professionals can confidently monitor and control process-related impurities, ultimately safeguarding the integrity of the final product.

References

  • Veeprho. (n.d.). Acetamiprid Impurities and Related Compound. Retrieved from Veeprho Pharmaceuticals.[1]

  • BenchChem. (2025). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides. Retrieved from BenchChem.[2]

  • MySkinRecipes. (n.d.). 1-(6-chloropyridin-3-yl)ethanone. Retrieved from MySkinRecipes.[3]

  • ChemicalBook. (n.d.). 1-(6-methoxypyridin-3-yl)propan-1-one synthesis. Retrieved from ChemicalBook.[5]

  • Shripanavar, C., & Deshmukh, M. (2011). Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 3(5), 636-637.[4]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Acetamiprid (Animal and Fishery Products). Retrieved from mhlw.go.jp.[6]

  • Hsu, J. C., et al. (2004). Determination of acetamiprid, imidacloprid, and nitenpyram residues in vegetables and fruits by high-performance liquid chromatography with diode-array detection. Journal of Food and Drug Analysis, 12(3).[7]

  • Pabisz, E., & Kordalewska, M. (2024). Development and validation of an analytical method for acetamiprid determination in plant protection products using HPLC-DAD. ResearchGate.[8]

Sources

Comparative

A Head-to-Head Comparison of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one with Novel Insecticide Classes

A Technical Guide for Researchers in Crop Protection and Vector Control Authored by: A Senior Application Scientist In the relentless pursuit of effective and sustainable pest management strategies, the landscape of inse...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Crop Protection and Vector Control

Authored by: A Senior Application Scientist

In the relentless pursuit of effective and sustainable pest management strategies, the landscape of insecticidal chemistry is in a constant state of evolution. The emergence of resistance to established insecticide classes necessitates a continuous pipeline of novel compounds with diverse modes of action. This guide provides a detailed, head-to-head comparison of the candidate neonicotinoid-like insecticide, 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one , against several cutting-edge insecticide classes that are redefining the standards of pest control.

This document is intended for researchers, scientists, and professionals in the agrochemical and public health sectors. It offers an in-depth analysis of insecticidal performance, supported by established experimental protocols, to aid in the evaluation and development of next-generation pest control solutions.

Introduction to the Contenders: Chemical Structures and Modes of Action

A fundamental understanding of an insecticide's mode of action is paramount for its effective and sustainable use. This section delineates the mechanistic underpinnings of our subject compound and the novel insecticide classes selected for this comparison.

The Challenger: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (A Neonicotinoid Analog)

While specific public-domain data on the insecticidal activity of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is limited, its chemical structure, featuring a chloropyridinyl moiety, strongly suggests its classification within the neonicotinoid class of insecticides.[1][2][3][4][5][6][7] Neonicotinoids act as agonists of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[8][9][10][11][12] By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine, leading to overstimulation of nerve cells, paralysis, and eventual death of the insect.[9][10][11] This specific neural pathway is more abundant in insects than in mammals, providing a degree of selective toxicity.[8][11]

The Innovators: A New Guard of Insecticidal Chemistries

To provide a robust comparison, we have selected four novel insecticide classes that have been developed to address the challenges of resistance and to offer improved environmental and toxicological profiles.[13][14][15][16]

  • Sulfoximines (IRAC Group 4C): Represented by compounds like Sulfoxaflor, this class also targets the nAChR but in a manner distinct from neonicotinoids.[17][18][19][20][21] This distinction allows sulfoximines to be effective against some neonicotinoid-resistant insect populations.[17][18][19][21] They are classified as competitive modulators of the nAChR.[20][21]

  • Butenolides (IRAC Group 4D): Flupyradifurone is a key example from this class, inspired by the natural product stemofoline.[22] Like neonicotinoids and sulfoximines, butenolides act on the insect nAChR but are structurally distinct.[22][23][24] They have demonstrated efficacy against a broad spectrum of sucking pests, including some that are resistant to neonicotinoids.[23][24]

  • Mesoionics (IRAC Group 4E): This novel class of insecticides, including compounds like Triflumezopyrim and Dicloromezotiaz, also modulates the nAChR.[25][26][27][28] Their mode of action involves binding to the orthosteric site of the receptor, leading to potent inhibitory action with minimal agonism.[26][27][28] This results in a lethargic paralysis, contrasting with the hyperexcitation caused by neonicotinoids.[25][29]

  • Diamides (IRAC Group 28): This class, which includes Chlorantraniliprole and Cyantraniliprole, boasts a completely different mode of action.[30] Diamides activate insect ryanodine receptors, leading to the unregulated release of internal calcium stores.[30][31] This depletion of calcium results in muscle paralysis and cessation of feeding, ultimately causing the insect's death.[30][31][32][33]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the distinct modes of action and the methodologies used for their evaluation, the following diagrams are provided.

cluster_Neonicotinoid Neonicotinoid (e.g., 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one) cluster_Diamide Diamide ACh Acetylcholine nAChR_Neo nAChR ACh->nAChR_Neo Binds Overstimulation Nerve Overstimulation nAChR_Neo->Overstimulation Continuous Firing Neo Neonicotinoid Neo->nAChR_Neo Agonist Binding Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death Leads to RyR Ryanodine Receptor Ca_Release Calcium Depletion RyR->Ca_Release Uncontrolled Ca2+ Release Ca_Store Calcium Store (SR) Diamide Diamide Diamide->RyR Activates Ca_Release->Paralysis_Death Leads to

Caption: Comparative Mode of Action: Neonicotinoid vs. Diamide.

start Start: Insect Rearing prep_solutions Prepare Insecticide Solutions (Serial Dilutions) start->prep_solutions bioassay Perform Bioassay (e.g., Leaf-Dip or Topical Application) prep_solutions->bioassay incubation Incubate Under Controlled Conditions (Temperature, Humidity, Photoperiod) bioassay->incubation mortality_assessment Assess Mortality at Predetermined Intervals (e.g., 24, 48, 72 hours) incubation->mortality_assessment data_analysis Data Analysis (Probit Analysis for LC50/LD50) mortality_assessment->data_analysis end End: Determine Efficacy data_analysis->end

Caption: Generalized Workflow for Insecticide Bioassays.

Head-to-Head Performance: A Comparative Analysis

The following tables summarize the expected performance characteristics of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one (as a representative neonicotinoid) against the novel insecticide classes based on established knowledge of their respective chemical groups. The data presented is illustrative and intended for comparative purposes.

Table 1: Comparative Efficacy Against Key Pest Species (LC50 in ppm)
Insecticide ClassRepresentative CompoundAphids (e.g., Myzus persicae)Whiteflies (e.g., Bemisia tabaci)Lepidoptera (e.g., Plutella xylostella)
Neonicotinoid 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one0.5 - 2.01.0 - 5.0>100
Sulfoximine Sulfoxaflor0.2 - 1.50.5 - 3.0>100
Butenolide Flupyradifurone0.3 - 2.50.8 - 4.0>100
Mesoionic Triflumezopyrim0.1 - 1.00.3 - 2.0Moderate
Diamide Chlorantraniliprole>100>1000.01 - 0.5

Note: Lower LC50 values indicate higher toxicity to the target pest.

Table 2: Key Performance and Toxicological Characteristics
CharacteristicNeonicotinoid (Hypothesized)SulfoximineButenolideMesoionicDiamide
Speed of Action Fast (Paralysis within hours)[8][9]FastFast[22]Moderate (Lethargic paralysis)[25]Slow to Moderate (Cessation of feeding)[30]
Systemic Activity Yes (Xylem mobile)[8][10][12]YesYes[22]YesYes (Xylem mobile)
Spectrum of Activity Sucking insectsSucking insects[17]Sucking insects[22][24]Sucking and some chewing insects[26][28]Primarily Lepidoptera, some other orders[30][31]
Resistance Cross-Resistance Potential cross-resistance with other neonicotinoids.Effective against some neonicotinoid-resistant populations.[17][18][21]Effective against some neonicotinoid-resistant populations.[23][24]Novel mode of action suggests limited cross-resistance with other nAChR agonists.No cross-resistance with neurotoxic insecticides.
Mammalian Toxicity Low[8][9]LowLowLowVery Low

Experimental Protocols: A Guide to Reproducible Bioassays

To ensure the scientific rigor of comparative studies, standardized methodologies are essential. The following protocols outline established procedures for evaluating insecticide efficacy.

Protocol for Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids, Whiteflies)

This method is ideal for assessing the toxicity of systemic and contact insecticides against foliage-feeding sucking insects.

Objective: To determine the median lethal concentration (LC50) of a test compound.

Materials:

  • Technical grade insecticide

  • Acetone (or other suitable solvent)

  • Triton X-100 (or other non-ionic surfactant)

  • Distilled water

  • Host plant leaves (e.g., cabbage, cotton)

  • Petri dishes

  • Filter paper

  • Forceps

  • Healthy, synchronized population of test insects

Procedure:

  • Preparation of Test Solutions: a. Prepare a stock solution of the insecticide in the chosen solvent. b. Create a series of serial dilutions from the stock solution to generate a range of at least five concentrations. c. In a separate container, prepare a control solution containing the same concentration of solvent and surfactant as the test solutions, but without the insecticide. d. Add a surfactant (e.g., 0.01% Triton X-100) to each dilution and the control to ensure even spreading on the leaf surface.

  • Leaf Treatment: a. Excise healthy, uniform-sized leaves from the host plant. b. Using forceps, dip each leaf into a test solution for a standardized time (e.g., 10-15 seconds), ensuring complete immersion. c. Allow the leaves to air dry completely on a clean, non-absorbent surface.

  • Insect Infestation: a. Place a piece of moistened filter paper in the bottom of each petri dish. b. Place one treated leaf in each petri dish. c. Carefully transfer a known number of insects (e.g., 20-30 adult aphids) onto each leaf.

  • Incubation and Assessment: a. Seal the petri dishes and place them in a controlled environment chamber (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod). b. Assess insect mortality at 24, 48, and 72 hours after infestation. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: a. Correct for control mortality using Abbott's formula if necessary. b. Use probit analysis to calculate the LC50 value and its 95% confidence intervals.

Protocol for Topical Application Bioassay for Chewing Insects (e.g., Lepidopteran Larvae)

This method is used to determine the contact toxicity of an insecticide.

Objective: To determine the median lethal dose (LD50) of a test compound.

Materials:

  • Technical grade insecticide

  • Acetone (or other suitable solvent)

  • Micro-applicator

  • Healthy, uniform-sized insect larvae (e.g., third-instar Plutella xylostella)

  • Petri dishes

  • Artificial diet

Procedure:

  • Preparation of Dosing Solutions: a. Prepare a stock solution of the insecticide in the chosen solvent. b. Create a series of serial dilutions to obtain a range of at least five concentrations.

  • Insect Dosing: a. Calibrate the micro-applicator to deliver a precise volume (e.g., 1 µL). b. Apply the specified volume of a single insecticide dilution to the dorsal thorax of each larva. c. Treat a control group of larvae with the solvent only.

  • Incubation and Assessment: a. Place each treated larva in an individual container with a sufficient amount of artificial diet. b. Maintain the containers in a controlled environment chamber. c. Assess mortality at 24, 48, and 72 hours after application.

  • Data Analysis: a. Correct for control mortality. b. Use probit analysis to calculate the LD50 value (in µg per insect) and its 95% confidence intervals.

Conclusion: Navigating the Future of Insecticide Development

The comparative analysis presented in this guide underscores the dynamic nature of insecticide research and development. While 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, as a neonicotinoid-like compound, is expected to exhibit potent activity against sucking pests, the novel insecticide classes offer significant advantages, particularly in the context of resistance management and improved safety profiles.

The distinct mode of action of the diamides makes them invaluable tools for controlling lepidopteran pests with no cross-resistance to neurotoxic insecticides.[30][31] The sulfoximines, butenolides, and mesoionics, while all targeting the nAChR, do so in unique ways that can circumvent existing resistance mechanisms to older nAChR-targeting insecticides.[17][18][19][21][22][23][24][25][26][27][28]

The selection of an appropriate insecticide will ultimately depend on the target pest, the crop, the prevalence of resistance, and the desired integrated pest management (IPM) strategy. This guide provides a foundational framework for making such informed decisions, emphasizing the importance of a diverse and well-understood arsenal of insecticidal tools to ensure global food security and public health.

References

  • Novel insecticides: A potential tool for the management of insect pest.
  • Neonicotinoids Pesticides and Metabolites - Sigma-Aldrich.
  • Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects - PubMed.
  • Flupyradifurone: a brief profile of a new butenolide insecticide - PMC - PubMed Central.
  • Understanding Neonicotinoid Insecticides - CTAHR.
  • NOVEL INSECTICIDES FOR MANAGEMENT OF INSECT PESTS IN VEGETABLE CROPS : A REVIEW.
  • A Comparative Analysis of the Mesoionic Insecticides: Dicloromezotiaz and Fenmezoditiaz - Benchchem.
  • Sulfoxaflor and the sulfoximine insecticides - CORE.
  • Diving Into Diamides - GrowerTalks.
  • Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica.
  • a novel class of insecticides that modulate nicotinic acetylcholine receptors - PubMed.
  • Minireview: Mode of action of meta-diamide insecticides - PubMed.
  • Diamide insecticides - Wikipedia.
  • About Neonicotinoids - Pesticide Action Network UK.
  • Neonicotinoid - Wikipedia.
  • Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects - ResearchG
  • Various novel insecticides are less toxic to humans, more specific to key pests.
  • Novel insecticides: A potential tool for the management of insect pest - ResearchG
  • The Rise of Sulfoximines: A Technical Guide to a Novel Class of Insecticides - Benchchem.
  • Sulfoxaflor - A sulfoximine insecticide: Review and analysis of mode of action, resistance and cross-resistance - PubMed.
  • 337 Novel insecticides in relation to environmental safety K. Lalruatsangi Research Scholar, Department of Entomology, School of - CABI Digital Library.
  • Mode of action of triflumezopyrim: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor | Request PDF - ResearchG
  • ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture.
  • Mode of action of diamide insecticides.
  • The Mode Of Action of Diamides and Other Lepidopteran Insecticides and General Rotation Recommend
  • a novel class of insecticides that modul
  • Toxicological Evaluation of Novel Butenolide Pesticide Flupyradifurone Against Culex quinquefasciatus (Diptera: Culicidae) Mosquitoes - PMC - NIH.
  • Flupyradifurone (Sivanto TM )
  • Mechanism of action for mesoionic insecticides. It is hypothesized that...
  • Flupyradifurone and the general structure of the butenolide derivative.
  • 1-(6-methoxypyridin-3-yl)propan-1-one synthesis - ChemicalBook.
  • Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)
  • Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide - Journal of Chemical and Pharmaceutical Research.
  • n-[(6-chloropyridin-3-yl)methyl]-n-methylamine - ChemicalBook.
  • Acetamiprid - PubChem - NIH.
  • CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine - Synblock.
  • Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Rel
  • CAS No : 120739-62-0 | Product Name : N-[(6-Chloropyridin-3-yl)methyl]methylamine.
  • N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Introduction: As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper managemen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, a halogenated pyridine derivative. The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and minimize environmental impact, reflecting the best practices in laboratory chemical management.

Hazard Assessment and Waste Characterization

A thorough understanding of a compound's potential hazards is the critical first step in formulating a disposal plan. While a specific Safety Data Sheet (SDS) for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is not broadly available, a reliable hazard assessment can be constructed by analyzing its structural components: a chlorinated pyridine ring and a ketone functional group.

  • Chlorinated Organic Compounds: This class of chemicals is regulated by the Environmental Protection Agency (EPA) due to potential toxicity and persistence in the environment.[1][2] Halogenated wastes are typically subject to specific, stringent disposal requirements, often mandating high-temperature incineration to ensure complete destruction.[1][3]

  • Pyridine Derivatives: Pyridine and its derivatives can be toxic if swallowed or absorbed through the skin, cause skin and eye irritation, and may cause respiratory irritation.[4][5] They are often flammable and require careful handling away from ignition sources.[6][7]

Based on these structural alerts, the waste must be treated as hazardous. The following table summarizes the anticipated hazard profile.

Hazard Class GHS Pictogram Signal Word Anticipated Hazard Statements
Acute Toxicity (Oral)Skull and Crossbones
Warning or Danger H302: Harmful if swallowed.[4]Skin IrritationExclamation MarkWarning H315: Causes skin irritation.[4][8]Eye IrritationExclamation MarkWarning H319: Causes serious eye irritation.[4][8]Aquatic ToxicityEnvironmentWarning H411: Toxic to aquatic life with long lasting effects.[9]

Personnel Protective Equipment (PPE) and Safety Measures

Before handling the chemical or its waste, ensure all appropriate safety measures are in place. The causality here is direct: preventing exposure pathways is the most effective method of ensuring personnel safety.

  • Engineering Controls: All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[6][7] Ensure an emergency eyewash and shower station is accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves, as they offer good resistance to a range of chemicals, including pyridine derivatives.[7] Always double-check compatibility for prolonged contact.

    • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn in addition to goggles.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect from skin contact.

Step-by-Step Waste Collection and Disposal Protocol

Adherence to a systematic protocol is essential for safe and compliant waste management. The primary directive is waste segregation: halogenated organic waste must never be mixed with non-halogenated waste streams.[10][11] This is because mixed wastes are more complex and expensive to dispose of, and improper mixing can lead to dangerous chemical reactions.[12]

Protocol 3.1: Liquid Waste Disposal

This protocol applies to the pure compound in liquid form, solutions containing the compound, and rinsate from cleaning contaminated glassware.

  • Identify Waste Stream: This waste must be classified as "Halogenated Organic Liquid Waste."

  • Select Container:

    • Obtain a designated waste container, typically a glass or high-density polyethylene (HDPE) bottle with a screw cap.[10][13]

    • Ensure the container is clean, dry, and compatible with the chemical. Never use a metal container for chlorinated waste due to the risk of corrosion.[13]

  • Pre-Label Container: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one" and any other components in the solution.

    • The appropriate hazard pictograms (see table above).

    • Your name, lab number, and the date of first accumulation.

  • Transfer Waste:

    • Inside a chemical fume hood, carefully pour the liquid waste into the container using a funnel.

    • Securely close the container immediately after adding waste.[11][14]

  • Manage Container:

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14]

    • The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.[10]

Protocol 3.2: Solid Waste Disposal

This protocol applies to the compound in its solid form, as well as contaminated lab supplies such as weigh boats, gloves, and absorbent pads.

  • Identify Waste Stream: This waste must be classified as "Solid Halogenated Organic Waste."

  • Select Container:

    • Use a sealable, wide-mouth container or a securely lined cardboard box designated for solid chemical waste.

    • Ensure the container is clearly distinct from those used for non-hazardous or other types of chemical waste.

  • Pre-Label Container: As with liquid waste, the container must be fully labeled before the first item is placed inside.

  • Transfer Waste:

    • Place contaminated solids directly into the designated container.

    • Avoid generating dust when transferring solid chemicals.

    • Keep solid and liquid waste streams separate at all times.[10][12]

  • Manage Container:

    • Keep the container sealed when not in use.

    • Store in the designated SAA, segregated from incompatible materials.

Storage and Final Disposal Logistics

Once a waste container is full or is no longer needed, it must be prepared for collection.

  • Finalize Label: Ensure the waste label is complete and accurate.

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup from the EHS department. Do not allow hazardous waste to accumulate in the lab for more than 12 months from the accumulation start date.[14]

  • Professional Disposal: Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the hazardous molecules.[1][3]

Emergency Procedures for Spills

Even with careful handling, spills can occur. A prepared response is crucial.

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the spill.[6][7]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into your designated "Solid Halogenated Organic Waste" container.

    • Clean the spill area with a suitable solvent and place the cleaning materials in the solid waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for managing waste from 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

DisposalWorkflow cluster_generation Step 1: Generation & Segregation cluster_liquid Step 2a: Liquid Waste Protocol cluster_solid Step 2b: Solid Waste Protocol cluster_storage Step 3: On-Site Management cluster_disposal Step 4: Final Disposition gen Waste Generation (Pure Compound, Solutions, Contaminated Materials) decision Liquid or Solid? gen->decision l_container Select & Pre-Label Halogenated Liquid Waste Container decision->l_container Liquid s_container Select & Pre-Label Halogenated Solid Waste Container decision->s_container Solid l_collect Collect Liquid Waste (in Fume Hood) l_container->l_collect store Store Sealed Container in Labeled SAA with Secondary Containment l_collect->store s_collect Collect Contaminated Solids s_container->s_collect s_collect->store pickup Request EHS Pickup When Full store->pickup facility Transport to Licensed Hazardous Waste Facility (Incineration) pickup->facility

Caption: Disposal workflow for 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, U.S. Government Publishing Office. [Link]

  • Safety Data Sheet (Lawn Grub Control). Prime Source, LLC. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet (1-Chloro-2-methylpropane). Sigma-Aldrich. [Link]

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Material Safety Data Sheet (Triple Crown™ Golf Insecticide). CDMS.net. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Production, Import, Use, and Disposal. Toxicological Profile for Pyridine, NCBI Bookshelf. [Link]

  • 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. PubChem, National Library of Medicine. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • N-[(6-Chloropyridin-3-yl)methyl]methylamine. Pharmaffiliates. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one
© Copyright 2026 BenchChem. All Rights Reserved.